MC-Sq-Cit-PAB-Dolastatin10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C70H105N12O12S+ |
|---|---|
分子量 |
1338.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-dimethylazanium |
InChI |
InChI=1S/C70H104N12O12S/c1-13-46(6)59(54(93-11)42-57(85)80-39-21-26-53(80)61(94-12)47(7)62(86)76-52(65-72-37-40-95-65)41-48-23-16-14-17-24-48)79(8)66(89)58(44(2)3)78-64(88)60(45(4)5)82(9,10)43-49-27-29-50(30-28-49)75-63(87)51(25-20-36-74-69(71)92)77-68(91)70(33-22-34-70)67(90)73-35-18-15-19-38-81-55(83)31-32-56(81)84/h14,16-17,23-24,27-32,37,40,44-47,51-54,58-61H,13,15,18-22,25-26,33-36,38-39,41-43H2,1-12H3,(H7-,71,73,74,75,76,77,78,86,87,88,90,91,92)/p+1/t46-,47+,51-,52-,53-,54+,58-,59-,60-,61+/m0/s1 |
InChI 键 |
QRUVDEDARGSTNP-OGGKWGLUSA-O |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MC-Sq-Cit-PAB-Dolastatin10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) payload, MC-Sq-Cit-PAB-Dolastatin10. This advanced system leverages a potent microtubule inhibitor, a targeted delivery vehicle, and a sophisticated linker system designed for selective payload release within cancer cells.
Core Components and Overall Mechanism
The this compound is a complex chemical entity comprising four key components, each with a specific function in the targeted delivery and release of the cytotoxic agent.
-
Monoclonal Antibody (mAb): The targeting component of the ADC, which is not part of the provided chemical name but is conjugated to it. The mAb is selected for its high affinity and specificity to a tumor-associated antigen on the surface of cancer cells.
-
MC-Sq-Cit-PAB Linker: A multi-functional linker system responsible for stably attaching the cytotoxic payload to the antibody in circulation and facilitating its release under specific intracellular conditions.
-
Dolastatin 10: A highly potent antimitotic agent that ultimately induces cancer cell death.
The general mechanism of action for an ADC utilizing this payload begins with the systemic administration of the ADC. The mAb component selectively binds to its target antigen on the surface of tumor cells. Following this binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes. Within the lysosome, the linker is cleaved, releasing the active Dolastatin 10 payload. The released drug then exerts its cytotoxic effects, leading to cell death.
Detailed Breakdown of Components
Dolastatin 10: The Cytotoxic Payload
Dolastatin 10 is a natural pentapeptide originally isolated from the marine sea hare Dolabella auricularia. It is a potent inhibitor of tubulin polymerization, a critical process for microtubule formation.[1][2][3] Microtubules are essential components of the cytoskeleton and are integral to various cellular processes, most notably mitosis.
By binding to tubulin, Dolastatin 10 disrupts microtubule dynamics, leading to the inhibition of mitotic spindle formation.[3][4] This disruption arrests the cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).[5] Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE), are among the most potent antimitotic agents known, exhibiting cytotoxicity in the sub-nanomolar range against a variety of cancer cell lines.[6][7]
The MC-Sq-Cit-PAB Linker System
The linker is a critical element that dictates the stability and conditional activation of the ADC. The MC-Sq-Cit-PAB linker is a cleavable linker system designed for optimal performance.
-
MC (Maleimidocaproyl): This component serves as the conjugation point to the monoclonal antibody. The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable covalent bond.
-
Sq (Squarate): Squarate esters are amine-reactive cross-linking reagents.[8][9] They offer a balance of reactivity and selectivity, reacting preferentially with amine nucleophiles.[8] This component likely facilitates the stable linkage between the other parts of the linker-payload system.
-
Cit-PAB (Citrulline-p-aminobenzylcarbamate): This is the enzymatically cleavable and self-immolative portion of the linker.
-
Valine-Citrulline (vc): While the provided name has "Cit", it is part of the well-established valine-citrulline (vc) dipeptide linker. This dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][10][11] The Val-Cit linker is known for its high stability in the bloodstream and its efficient cleavage within the lysosomal environment.[10]
-
PAB (p-aminobenzylcarbamate): The PAB moiety acts as a self-immolative spacer.[8][12] Once Cathepsin B cleaves the peptide bond between citrulline and PAB, the PAB linker becomes electronically unstable and spontaneously decomposes, ensuring the release of the unmodified, fully active Dolastatin 10 payload.[8][12]
-
Quantitative Data
The cytotoxic activity of ADCs utilizing the this compound drug-linker is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes publicly available IC50 data for ADCs employing this specific linker-payload conjugate.
| Antibody Target | Cell Line | Cancer Type | IC50 (nM) |
| anti-CD22 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.385[13][14][15][16] |
| anti-Napi2b | IGROV-1 | Ovarian Cancer | 3.19[13][14][15][16] |
| anti-Napi2b | OVCAR-3x2.1 | Ovarian Cancer | 1.52[13][14][15][16] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 value of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., WSU-DLCL2)
-
Complete cell culture medium
-
ADC construct (e.g., anti-CD22-MC-Sq-Cit-PAB-Dolastatin10)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the target cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include wells with untreated cells as a control.[12]
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Cathepsin B Cleavage Assay
This protocol assesses the enzymatic cleavage of the Cit-PAB linker by Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with a suitable internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer.
-
Enzyme Activation: Pre-activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B to the ADC solution.[6]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the reaction by adding the quenching solution.[6]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released Dolastatin 10 over time.
ADC Internalization Assay
This protocol visualizes the internalization of the ADC into target cells.
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC
-
Control unlabeled antibody
-
Poly-L-lysine coated coverslips or imaging plates
-
Lysosomal tracking dye (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the target cells onto coverslips or imaging plates and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a specific concentration and incubate at 37°C for various time points (e.g., 1, 4, 24 hours) to allow for internalization.
-
Staining: In the final hour of incubation, add the lysosomal tracking dye. After the full incubation, wash the cells with PBS and fix them. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a confocal microscope.
-
Analysis: Analyze the images for the co-localization of the fluorescently labeled ADC with the lysosomes, which indicates successful internalization and trafficking to the lysosomal compartment.
Visualizations
Signaling Pathway of Dolastatin 10
Caption: Dolastatin 10 mechanism of action leading to apoptosis.
ADC Structure and Intracellular Processing
References
- 1. lateralflows.com [lateralflows.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Didecyl squarate--a practical amino-reactive cross-linking reagent for neoglycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. ADC Internalization Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. 化合物 this compound|T18315|TargetMol - ChemicalBook [m.chemicalbook.com]
The Dawn of a New Era in Cancer Therapy: A Technical Guide to a Novel Auristatin Payload for Next-Generation Antibody-Drug Conjugates
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. Among these payloads, auristatins have established themselves as a clinically validated and highly effective class. However, the quest for enhanced therapeutic windows, improved tolerability, and superior efficacy continues. This technical guide delves into the core of next-generation ADC development, focusing on a novel auristatin payload designed to overcome the limitations of its predecessors.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and bioconjugate chemistry. We will explore the mechanism of action, present comparative preclinical data, and provide detailed experimental protocols for the evaluation of this innovative payload.
Introduction: The Evolution of Auristatin Payloads
Auristatins, synthetic analogs of the natural product dolastatin 10, exert their potent anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][2]
The first generation of auristatin payloads, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have been successfully incorporated into several FDA-approved ADCs.[3] MMAE, being membrane-permeable, can induce a "bystander effect," killing not only the target cancer cell but also adjacent antigen-negative tumor cells.[4] While beneficial in heterogeneous tumors, this can also lead to off-target toxicity. Conversely, the charged nature of MMAF renders it membrane-impermeable, limiting the bystander effect but potentially offering a better safety profile.[2]
The development of novel auristatin payloads is focused on optimizing the therapeutic index by enhancing hydrophilicity, enabling higher drug-to-antibody ratios (DAR), and improving tolerability without compromising potency. One such promising innovation is the development of hydrophilic auristatin glycosides, such as monomethyl auristatin β-D-glucuronide (MMAU).[5][6]
Mechanism of Action: From Targeting to Apoptosis
The cytotoxic journey of an auristatin-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC.
Caption: Mechanism of action for auristatin-based ADCs.
Upon internalization via receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[7] Inside the lysosome, the linker connecting the antibody and the payload is cleaved, releasing the active auristatin drug into the cytoplasm. The liberated auristatin then binds to tubulin, preventing its polymerization into microtubules. This disruption of the cellular cytoskeleton leads to mitotic arrest and culminates in apoptosis.[7]
Quantitative Data Presentation
A key aspect of developing next-generation auristatin payloads is demonstrating their superior performance compared to established agents like MMAE and MMAF. The following tables summarize the in vitro cytotoxicity, preclinical toxicology, and pharmacokinetic parameters of both traditional and novel auristatin payloads.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Auristatin Payloads
| Cell Line | Payload | IC50 (nM) - Free Drug | IC50 (nM) - Conjugated (ADC) | Reference |
| SK-BR-3 (HER2+) | MMAE | 3.27 ± 0.42 | - | [8] |
| HEK293 (Kidney) | MMAE | 4.24 ± 0.37 | - | [8] |
| SK-BR-3 (HER2+) | ZHER2:2891-DCS-MMAE | - | 5.2 | [9] |
| MDA-MB-453 (HER2+) | ZHER2:2891-DCS-MMAE | - | 24.8 | [9] |
| T-47-D (Normal HER2) | ZHER2:2891-DCS-MMAE | - | 135.6 | [9] |
| MDA-MB-231 (Normal HER2) | ZHER2:2891-DCS-MMAE | - | 161.5 | [9] |
Table 2: Preclinical Toxicology of Auristatin-Based ADCs
| ADC | Payload | Species | Maximum Tolerated Dose (MTD) | Reference |
| Brentuximab vedotin | MMAE | Rat | >30 mg/kg | [7] |
| Homogenous cAC10 ADC | MMAE | Rat | >60 mg/kg | [10] |
| CD70-targeted ADC | Auristatin F, M, W | Mouse | 100 mg/kg | [11] |
Table 3: Pharmacokinetic Parameters of Approved Auristatin ADCs
| ADC | Dosing Regimen | Clearance (Total Antibody) | Clearance (Unconjugated Drug) | Half-life (Total Antibody) | Half-life (Unconjugated Drug) | Reference |
| Brentuximab vedotin | 1.8 mg/kg every 3 weeks | 1.5 L/day | 66.5 L/day | ~4 days | ~6 days | [7] |
| Enfortumab vedotin | 1.25 mg/kg on Days 1, 8, 15 of a 28-day cycle | 0.11 L/h | 2.11 L/h | 3.6 days | 2.6 days | [7] |
| Polatuzumab vedotin | 1.8 mg/kg every 3 weeks | 0.9 L/day | 8.9 L/day | ~8 days | ~12 days | [7] |
Experimental Protocols
The successful development and evaluation of novel auristatin ADCs rely on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro and in vivo assays.
ADC Conjugation Protocol (Cysteine-Based)
This protocol describes a common method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via partially reduced interchain cysteine residues.
-
Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to partially reduce the interchain disulfide bonds. The molar excess of TCEP will determine the extent of reduction and, consequently, the final DAR.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-containing auristatin drug-linker in an organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will influence the conjugation efficiency.
-
Incubate the reaction at a controlled temperature (e.g., 4°C) for a specified time (e.g., 1 hour) or until the reaction is complete.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetyl-cysteine, to react with any unreacted maleimide (B117702) groups on the drug-linker.
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard protein assay (e.g., BCA assay).
-
Calculate the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the half-maximal inhibitory concentration (IC50) of an ADC.[12][13]
-
Cell Seeding:
-
Culture the desired cancer cell lines (both antigen-positive and antigen-negative) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a negative control (e.g., unconjugated antibody or an irrelevant ADC) in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with untreated cells as a positive control for viability and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a novel auristatin ADC in a mouse xenograft model.[14][15]
-
Model Development:
-
Select an appropriate immunodeficient mouse strain (e.g., nude or SCID mice).
-
Subcutaneously implant a suspension of human cancer cells (antigen-positive) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC, a control ADC, and a vehicle control intravenously or intraperitoneally at specified doses and schedules.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the ADC.
-
Calculate metrics such as tumor growth inhibition (TGI).
-
Visualizing the Path Forward: ADC Development Workflow
The development of a novel auristatin ADC is a complex, multi-stage process that requires careful planning and execution. The following diagram illustrates a typical workflow from initial concept to preclinical evaluation.
Caption: A streamlined workflow for the development of a novel auristatin ADC.
Conclusion and Future Directions
The development of novel auristatin payloads with improved properties represents a significant step forward in the field of antibody-drug conjugates. By focusing on enhancing hydrophilicity, optimizing the drug-to-antibody ratio, and fine-tuning the bystander effect, next-generation auristatin ADCs have the potential to offer a wider therapeutic window and improved clinical outcomes for cancer patients. The methodologies and data presented in this guide provide a framework for the continued innovation and evaluation of these promising therapeutic agents. Future research will likely focus on further refining payload design, exploring novel linker technologies, and identifying new tumor-specific antigens to expand the reach and impact of auristatin-based ADCs in the fight against cancer.
References
- 1. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. books.rsc.org [books.rsc.org]
- 5. adcreview.com [adcreview.com]
- 6. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A Novel Affibody-Auristatin E Conjugate With a Potent and Selective Activity Against HER2+ Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 15. wuxibiology.com [wuxibiology.com]
An In-depth Technical Guide on the Structure and Synthesis of MC-Sq-Cit-PAB-Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-Sq-Cit-PAB-Dolastatin 10 is a potent drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). This molecule combines the highly cytotoxic microtubule inhibitor, Dolastatin 10, with a sophisticated linker system. The linker is composed of a maleimidocaproyl (MC) group for antibody conjugation, a squalenoyl (Sq) moiety, a cathepsin B-cleavable citrulline (Cit) residue, and a self-immolative p-aminobenzyl (PAB) spacer. This technical guide provides a detailed overview of the structure and a plausible synthetic route for MC-Sq-Cit-PAB-Dolastatin 10, based on established bioconjugation chemistries.
Molecular Structure and Components
The MC-Sq-Cit-PAB-Dolastatin 10 conjugate is a complex assembly of distinct chemical entities, each with a specific function in the overall mechanism of action of the resulting ADC.
-
Dolastatin 10: A natural pentapeptide isolated from the sea hare Dolabella auricularia, Dolastatin 10 is a powerful antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] Its high cytotoxicity makes it an effective payload for targeted cancer therapies.
-
MC-Sq-Cit-PAB Linker: This linker is designed for stability in systemic circulation and selective release of the Dolastatin 10 payload within the tumor microenvironment.
-
Maleimidocaproyl (MC): This component provides a reactive maleimide (B117702) group that forms a stable thioether bond with cysteine residues on a monoclonal antibody.[3]
-
Squalenoyl (Sq): The incorporation of squalene, a natural triterpene, into the linker is a novel approach. Squalenoylation can lead to the formation of nanoassemblies, potentially influencing the pharmacokinetic properties of the ADC.[4][5][6]
-
Citrulline (Cit): This non-proteinogenic amino acid is incorporated to create a peptide bond that is specifically cleaved by cathepsin B, an enzyme that is often overexpressed in the lysosomal compartment of tumor cells.[7]
-
p-Aminobenzyl (PAB): This unit acts as a self-immolative spacer. Upon cleavage of the citrulline amide bond by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the unmodified Dolastatin 10 payload.[8][9]
-
Below is a diagram illustrating the modular structure of MC-Sq-Cit-PAB-Dolastatin 10.
References
- 1. njbio.com [njbio.com]
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. synmedchem.com [synmedchem.com]
- 4. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 5. Antibody-drug conjugates: Intellectual property considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MC-Sq-Cit-PAB-Dolastatin10 | Payload-Linker Conjugate | Ambeed.com [ambeed.com]
- 8. researchgate.net [researchgate.net]
- 9. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolastatin 10 Derivatives for Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dolastatin 10 and its derivatives, a class of highly potent cytotoxic agents, and their application as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details their mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of critical pathways and workflows.
Introduction
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful antineoplastic agent that inhibits microtubule assembly.[1][2] Its extraordinary cytotoxicity, with sub-nanomolar activity in vitro against a variety of cancer cell lines, has made it a significant area of interest in cancer research.[2][3] However, its high toxicity and narrow therapeutic window limited its development as a standalone chemotherapeutic agent.[1][4]
The advent of ADCs provided a new avenue for harnessing the potent cytotoxic effects of Dolastatin 10 derivatives. By attaching these potent payloads to monoclonal antibodies that target tumor-specific antigens, it is possible to achieve selective delivery to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[4][5] Synthetic analogues of Dolastatin 10, known as auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have become some of the most widely used payloads in approved and investigational ADCs.[6][7] These derivatives are often modified at the N-terminus to allow for stable linker attachment.[4] This guide will delve into the technical aspects of these important ADC payloads.
Mechanism of Action
Dolastatin 10 and its synthetic derivatives, the auristatins, exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cellular division.[5][8] They bind to tubulin at the vinca (B1221190) alkaloid binding site, inhibiting tubulin polymerization.[4][9] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[5][10] The mechanism also involves the modulation of apoptosis-related proteins. For instance, Dolastatin 10 has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2, which is a critical step in initiating the apoptotic pathway in some cancer cells.[11][12]
Quantitative Data
The in vitro cytotoxicity of Dolastatin 10 and its derivatives is a key indicator of their potential as ADC payloads. This potency is typically measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against various cancer cell lines. The following tables summarize the reported cytotoxic activities of several Dolastatin 10 analogues.
Table 1: In Vitro Cytotoxicity of Dolastatin 10 and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Dolastatin 10 | L1210 | Leukemia | 0.03 | [11][13] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [11][13] |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [11][13] |
| Dolastatin 10 | NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [12][14] |
| Dolastatin 10 | NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [12][14] |
| Dolastatin 10 | NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [12][14] |
| Dolastatin 10 Analogue (P2 & P4 azide (B81097) modified) | MOLM13 | Acute Myeloid Leukemia | 0.057 | [2][15] |
| Auristatin E (AE) | Various | Various | pM to low nM range | [1] |
| Auristatin PHE | Various | Various | pM to low nM range | [1] |
| Auristatin PE (Soblidotin) | Various | Various | pM to low nM range | [1] |
| Auristatin PYE | Various | Various | pM to low nM range | [1] |
Table 2: In Vitro Cytotoxicity of Dolastatin 10-based ADCs
| ADC | Target | Cell Line | Cancer Type | Result | Reference |
| Herceptin®-(PEG)6-Dolastatin 10 | HER2 | SK-BR-3 | Breast Cancer | High anti-proliferative activity | [16][17] |
| Herceptin®-(PEG)8-Dolastatin 10 | HER2 | SK-BR-3 | Breast Cancer | High anti-proliferative activity | [16][17] |
Experimental Protocols
This section outlines the general methodologies for the synthesis of Dolastatin 10 derivatives, their conjugation to antibodies, and subsequent evaluation. These protocols are based on descriptions found in the scientific literature.[2][15]
Synthesis of Dolastatin 10 Analogues
The synthesis of Dolastatin 10 derivatives is a complex multi-step process often involving solid-phase or solution-phase peptide synthesis. A common strategy involves the synthesis of peptide fragments which are then coupled together.
Example: Synthesis of a P4-modified Dolastatin 10 Analogue [2][15]
-
Synthesis of the P4 subunit (e.g., Boc-Dap(4-N3)-OH): This involves multiple steps starting from a commercially available precursor, introducing an azide group, and protecting the amine with a Boc group.
-
Dipeptide formation (P4-P5): The protected P4 subunit is coupled to the P5 amino acid methyl ester (e.g., H-Phe-OMe) using coupling reagents like EDCI and HOBt in the presence of a base such as triethylamine (B128534) (Et3N) in a solvent like dichloromethane (B109758) (CH2Cl2).
-
Deprotection and further coupling: The protecting group on the P4 subunit is removed, and the resulting dipeptide is coupled to the next amino acid in the sequence (P3). This process is repeated for the remaining amino acids (P2 and P1).
-
Final deprotection and purification: All protecting groups are removed, and the final pentapeptide analogue is purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).
Antibody-Drug Conjugation
The conjugation of a Dolastatin 10 derivative to a monoclonal antibody typically involves a linker. A common approach is to use a maleimide-containing linker that reacts with reduced cysteine residues on the antibody.
General Protocol: [16]
-
Antibody reduction: The antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups from interchain disulfide bonds.
-
Linker-Payload conjugation: The Dolastatin 10 derivative, functionalized with a linker containing a maleimide (B117702) group, is dissolved in a suitable solvent (e.g., DMSO).
-
ADC formation: The linker-payload solution is added to the reduced antibody solution. The maleimide groups on the linker react with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated payload, linker, and antibody aggregates. This is often achieved using size exclusion chromatography (SEC) or other chromatographic techniques.
In Vitro and In Vivo Assays
In Vitro Cytotoxicity Assay (MTT Assay): [12][14]
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with serial dilutions of the Dolastatin 10 derivative or ADC for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Xenograft Studies: [14][17]
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once the tumors reach a certain size, the mice are treated with the ADC, a control antibody, or vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the efficacy of the treatment.
-
Survival Analysis: The survival of the mice in different treatment groups is monitored.
Conclusion
Dolastatin 10 and its derivatives, particularly the auristatins, are exceptionally potent cytotoxic agents that have found significant application as payloads in antibody-drug conjugates. Their ability to inhibit tubulin polymerization at sub-nanomolar concentrations makes them highly effective in killing cancer cells. The development of synthetic routes and conjugation strategies has enabled the creation of a new generation of targeted cancer therapies with improved efficacy and safety profiles. Ongoing research continues to explore novel derivatives and linker technologies to further optimize the therapeutic potential of these remarkable compounds. The quantitative data and experimental methodologies outlined in this guide provide a valuable resource for researchers and drug developers in the field of oncology.
References
- 1. pharmacognosy.us [pharmacognosy.us]
- 2. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody-drug conjugation. | Semantic Scholar [semanticscholar.org]
- 17. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Physicochemical Properties of MC-Sq-Cit-PAB-Dolastatin10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of MC-Sq-Cit-PAB-Dolastatin10, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines its chemical identity, and established methodologies for determining its solubility, stability, and lipophilicity.
Core Physicochemical Data
This compound is a complex molecule comprising the potent cytotoxic agent Dolastatin 10, linked via a protease-cleavable linker system. The linker consists of a maleimidocaproyl (MC) group, a squarate (Sq) moiety, a citrulline-valine dipeptide, and a p-aminobenzylcarbamate (PAB) self-immolative spacer. Quantitative data for this specific conjugate is summarized below.
| Property | Value | Source |
| Molecular Formula | C70H105N12O12S | [1] |
| Molecular Weight | 1338.72 g/mol | [1][2] |
| CAS Number | 1941168-65-5 | [1][2][3][4][5] |
Mechanism of Action: Signaling Pathway
The cytotoxic payload of this conjugate, Dolastatin 10, is a potent inhibitor of tubulin polymerization.[6][7][8] Upon internalization into a target cell and cleavage of the linker, Dolastatin 10 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[7][9] This process can involve the phosphorylation of the anti-apoptotic protein Bcl-2, which promotes programmed cell death.[10][11][12][13]
Caption: Signaling pathway of Dolastatin 10 following its release from an ADC.
Experimental Protocols
Detailed methodologies for characterizing the key physicochemical properties of drug-linker conjugates like this compound are provided below. These protocols are representative of standard industry practices for ADCs.
Determination of Aqueous Solubility
The aqueous solubility of a drug-linker conjugate is a critical parameter that can influence its bioconjugation efficiency and the stability of the resulting ADC.[14]
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the thermodynamic solubility of a drug-linker conjugate.
Methodology: Shake-Flask Method
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Incubation: Add an excess amount of the stock solution to a series of vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved conjugate is determined using a validated analytical method, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15]
Stability Assessment
The stability of the drug-linker conjugate is crucial for the overall stability and shelf-life of an ADC. Stability is often assessed under various stress conditions.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a primary method for assessing the purity and degradation of drug-linker conjugates.[16][17][18][19]
-
Sample Preparation: The drug-linker conjugate is dissolved in an appropriate solvent and subjected to stress conditions such as elevated temperature, varying pH, or exposure to light.
-
Chromatographic System:
-
Column: A C18 stationary phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Detection: UV absorbance is monitored at a wavelength appropriate for the payload (e.g., 248 nm for auristatins).
-
-
Analysis: The percentage of the intact drug-linker conjugate is calculated by integrating the peak area of the main peak relative to the total peak area of all related substances at different time points under the stress conditions.
Methodology: Differential Scanning Calorimetry (DSC) for Thermal Stability of ADCs
DSC is used to evaluate the thermal stability of the parent antibody and the resulting ADC, providing insights into how the conjugation of the drug-linker affects the protein's conformational stability.[20][21][22]
-
Sample Preparation: The ADC is dialyzed into a suitable formulation buffer. The same buffer is used as a reference.
-
DSC Analysis: The sample and reference are heated at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 25°C to 100°C).
-
Data Analysis: The resulting thermogram shows endothermic peaks corresponding to the unfolding of the antibody's domains (e.g., Fab, CH2, CH3). A decrease in the melting temperature (Tm) of these domains in the ADC compared to the unconjugated antibody indicates a reduction in thermal stability due to the conjugation of the hydrophobic drug-linker.[21]
Lipophilicity Determination
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's pharmacokinetic properties. For complex molecules like peptide-drug conjugates, experimental determination is preferred over in silico prediction.
Methodology: RP-HPLC for logP Estimation
A common method for experimentally estimating the lipophilicity of compounds is by correlating their retention time on a reversed-phase HPLC column with the known logP values of a set of standard compounds.
-
Standard Preparation: A series of standard compounds with known logP values are run on the RP-HPLC system under isocratic conditions.
-
Sample Analysis: this compound is analyzed under the same isocratic conditions.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (k') of the standards against their known logP values. The capacity factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.
-
logP Determination: The logP of this compound is then interpolated from the calibration curve using its measured retention time.
Experimental Workflow for Lipophilicity (logP) Determination
Caption: Workflow for the experimental determination of logP using RP-HPLC.
References
- 1. adooq.com [adooq.com]
- 2. Drug-Linker Complex Products - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ADC药物-连接子偶联物 | MCE [medchemexpress.cn]
- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of human prostate cancer cells with dolastatin 10, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microtubule-damaging drugs triggered bcl2 phosphorylation-requirement of phosphorylation on both serine-70 and serine-87 residues of bcl2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hpst.cz [hpst.cz]
- 19. researchgate.net [researchgate.net]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. Biophysical Characterization Of Antibody Drug Conjugates Using DSC [bioprocessonline.com]
In Vitro Cytotoxicity of Dolastatin 10 Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Dolastatin 10 and its analogues, a class of potent antimitotic agents with significant potential in oncology. This document details their mechanism of action, summarizes key cytotoxicity data, provides standardized experimental protocols for assessing their activity, and visualizes the critical signaling pathways involved.
Introduction
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is an exceptionally potent cytotoxic agent.[1] Its powerful antimitotic properties have spurred the development of numerous synthetic analogues, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which have become crucial components of antibody-drug conjugates (ADCs) in cancer therapy. These compounds exert their effects primarily by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This guide delves into the quantitative aspects of their in vitro cytotoxicity and the methodologies used for their evaluation.
Mechanism of Action: Tubulin Inhibition and Apoptosis Induction
The primary mechanism of action for Dolastatin 10 and its analogues is the disruption of microtubule dynamics.[1] They bind to the vinca (B1221190) domain on β-tubulin, preventing the polymerization of tubulin into microtubules.[2][3] This interference with the microtubule network is critical for several cellular processes, most notably mitotic spindle formation. The disruption leads to a mitotic arrest in the G2/M phase of the cell cycle.[4]
Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. A key regulatory hub in this process is the B-cell lymphoma 2 (Bcl-2) family of proteins.[4][5][6] Microtubule-targeting agents can induce the phosphorylation of anti-apoptotic Bcl-2 proteins, which inhibits their function.[4] This shifts the balance towards pro-apoptotic Bcl-2 family members like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, ultimately resulting in programmed cell death.[6][7]
Quantitative Cytotoxicity Data
The in vitro potency of Dolastatin 10 analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values across a panel of cancer cell lines. The following table summarizes representative cytotoxicity data for Dolastatin 10 and some of its key analogues.
| Compound/Analogue | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [2] |
| Dolastatin 10 | HT-29 | Colon Carcinoma | 0.06 | [2] |
| Dolastatin 10 | MCF7 | Breast Adenocarcinoma | 0.03 | [2] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] |
| Dolastatin 10 | DU-145 | Prostate Carcinoma | 0.5 | [2] |
| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | Low Nanomolar | [1] |
| Dolastatinol | BT474 | HER2-Positive Breast Cancer | Low Nanomolar | [1] |
| Dolastatinol | SKBR3 | HER2-Positive Breast Cancer | Low Nanomolar | [1] |
| Analogue 41 (Azide-modified) | - | - | GI50 = 0.057 | [2] |
Experimental Protocols for Cytotoxicity Assays
The assessment of in vitro cytotoxicity is a critical step in the evaluation of anticancer compounds. The following are detailed protocols for commonly used colorimetric assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[8]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 100 µL of a solution containing 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Dolastatin 10 analogues in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[9] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[9] The reference wavelength should be greater than 650 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay where metabolically active cells reduce the yellow XTT to a water-soluble orange formazan product.[10]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling mixture by mixing the two reagents (e.g., for one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent).[10]
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[10]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.[10]
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content, which provides an estimation of cell biomass.[11]
Materials:
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Washing solution, 1% (vol/vol) acetic acid
-
Solubilization solution, 10 mM Tris base solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently fix the cell monolayers by adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[11]
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess dye.[12] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11][12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[11][12]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[11]
-
Data Analysis: Determine the percentage of cell growth inhibition and calculate GI50 values.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of Dolastatin 10 analogues.
Caption: Mechanism of action of Dolastatin 10 analogues.
Experimental Workflow
The diagram below outlines the general workflow for assessing the in vitro cytotoxicity of Dolastatin 10 analogues.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion
Dolastatin 10 and its analogues represent a powerful class of cytotoxic agents with significant clinical relevance, particularly as payloads for ADCs. Understanding their in vitro cytotoxicity profiles and the methodologies for their assessment is crucial for the ongoing research and development of novel cancer therapeutics. This guide provides a foundational resource for scientists and researchers in this field, offering a synthesis of key data, detailed experimental protocols, and visual representations of the underlying biological processes.
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Molecular Maestro: A Technical Guide to the Tubulin Inhibitory Effects of Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a potent pentapeptide originally isolated from the marine sea hare Dolabella auricularia, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cells.[1] This technical guide provides an in-depth exploration of the core mechanism underpinning its anticancer effects: the potent inhibition of tubulin polymerization. By meticulously dissecting its molecular interactions, summarizing key quantitative data, and detailing essential experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of Dolastatin 10 and its analogues.
Mechanism of Action: Disrupting the Microtubule Orchestra
The primary mechanism of action of Dolastatin 10 is its potent interference with microtubule dynamics, a critical process for cell division, intracellular transport, and the maintenance of cell structure.[2] Unlike some other microtubule-targeting agents, Dolastatin 10 exerts its effects by inhibiting tubulin polymerization.[3][4]
Binding to the Vinca (B1221190) Domain of β-Tubulin
Dolastatin 10 binds to the β-subunit of the tubulin heterodimer at a site near the Vinca alkaloid binding domain.[1][5][6] This binding is noncompetitive with respect to vincristine.[7][8] The interaction is characterized by high affinity and leads to a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules.[9] This inhibition of microtubule assembly disrupts the delicate equilibrium between soluble tubulin dimers and polymerized microtubules, leading to a net depolymerization of existing microtubules.[1]
Inhibition of GTP Hydrolysis
The binding of Dolastatin 10 to tubulin also inhibits tubulin-dependent GTP hydrolysis.[7][10] GTP hydrolysis is a crucial step in the dynamic instability of microtubules, and its inhibition further contributes to the stabilization of the tubulin dimer in a state that is unfavorable for polymerization.
Downstream Cellular Consequences
The disruption of microtubule dynamics by Dolastatin 10 triggers a cascade of downstream cellular events, culminating in apoptosis. The primary consequences include:
-
G2/M Phase Cell Cycle Arrest: The inability to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[1][11] This arrest prevents cancer cells from completing mitosis and proliferating.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This involves the regulation of key apoptotic proteins, such as the downregulation of the anti-apoptotic protein Bcl-2.[12]
The following diagram illustrates the signaling pathway of Dolastatin 10's tubulin inhibitory effects.
Caption: Signaling pathway of Dolastatin 10's tubulin inhibitory effects.
Quantitative Data on Dolastatin 10's Inhibitory Effects
The potency of Dolastatin 10 has been quantified in various in vitro assays. The following tables summarize key inhibitory concentration (IC50) values for its effects on tubulin polymerization and the viability of several human cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization
| Assay System | IC50 (µM) | Reference(s) |
| Purified tubulin in glutamate | 1.2 | [5] |
| Purified tubulin | 2.2 | [1] |
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| L1210 | Leukemia | 0.03 | [1] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [1] |
| DU-145 | Prostate Cancer | 0.5 | [1] |
| HT-29 | Colon Cancer | 0.06 | [1] |
| MCF7 | Breast Cancer | 0.03 | [1] |
| CHO | Ovarian Cancer | 0.5 | [3] |
| L1210 | Murine Leukemia | 0.5 | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the tubulin inhibitory effects of Dolastatin 10.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Dolastatin 10 stock solution (in DMSO)
-
Control compounds (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in General Tubulin Buffer on ice.
-
Prepare a working solution of Dolastatin 10 and control compounds by diluting the stock solutions in General Tubulin Buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the desired concentrations of Dolastatin 10, control compounds, or vehicle (DMSO) to the appropriate wells.
-
Prepare a tubulin polymerization mix by adding GTP to the tubulin stock solution to a final concentration of 1 mM.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add the tubulin polymerization mix to each well of the 96-well plate.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
The rate of polymerization and the maximum polymer mass are determined from the curves.
-
The IC50 value is calculated as the concentration of Dolastatin 10 that inhibits the extent of polymerization by 50% compared to the vehicle control.
-
The following diagram illustrates the workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of cultured cells by measuring the metabolic activity of mitochondria.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Dolastatin 10 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Dolastatin 10. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined as the concentration of Dolastatin 10 that reduces cell viability by 50%.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the effects of Dolastatin 10 on the microtubule network within cells.
Materials:
-
Cultured cells (e.g., HeLa, MDA-MB-231) grown on glass coverslips
-
Dolastatin 10
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with various concentrations of Dolastatin 10 for a defined period.
-
-
Fixation and Permeabilization:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against tubulin.
-
Wash and then incubate with the fluorescently labeled secondary antibody.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging:
-
Visualize and capture images of the microtubule network using a fluorescence microscope. Depolymerization and disruption of the microtubule network will be evident in treated cells compared to controls.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cultured cells treated with Dolastatin 10
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
RNase A
-
Propidium (B1200493) Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the treated and control cells.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the membrane and preserve the DNA.
-
-
Staining:
-
Wash the fixed cells and resuspend them in a staining solution containing RNase A (to degrade RNA) and propidium iodide (which intercalates with DNA).
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
The G1 phase will have 2N DNA content, the G2/M phase will have 4N DNA content, and the S phase will have an intermediate DNA content. An accumulation of cells in the G2/M peak is indicative of mitotic arrest induced by Dolastatin 10.
-
Conclusion
Dolastatin 10 is a remarkably potent inhibitor of tubulin polymerization, a property that forms the basis of its powerful anticancer activity. By binding to β-tubulin and disrupting microtubule dynamics, it effectively induces cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate molecular mechanisms of Dolastatin 10 and to aid in the development of novel, highly targeted cancer therapeutics. The continued exploration of this and related compounds holds significant promise for advancing the fight against cancer.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Evolution of a Marine Pentapeptide: A Technical Guide to the Discovery and Development of Dolastatin 10-Derived Antibody-Drug Conjugates
Introduction: The relentless pursuit of targeted cancer therapies has led researchers to explore the vast chemical diversity of the natural world. Among the most promising discoveries is Dolastatin 10, a potent antimitotic pentapeptide originally isolated from the sea hare Dolabella auricularia.[1][2][3] This technical guide provides an in-depth exploration of the journey of Dolastatin 10, from its initial discovery and challenges in clinical development to its successful reincarnation as a cornerstone of modern antibody-drug conjugate (ADC) therapeutics. We will delve into the core mechanism of action, detail the experimental protocols used to characterize these powerful agents, and present key quantitative data in a structured format for researchers, scientists, and drug development professionals.
The Discovery and Potent Antitumor Activity of Dolastatin 10
Dolastatin 10, a linear pentapeptide, was first isolated in 1987 and quickly garnered significant attention for its extraordinary cytotoxic potency against a broad spectrum of cancer cell lines, with IC50 values in the sub-nanomolar range.[1][2][3] Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4] By binding to tubulin, Dolastatin 10 disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5]
However, the potent, untargeted cytotoxicity of Dolastatin 10 also led to significant systemic toxicity in preclinical and early clinical studies. Phase I trials revealed dose-limiting toxicities, primarily granulocytopenia, which ultimately halted its development as a standalone chemotherapeutic agent.[6] This challenge, however, paved the way for its innovative application in a more targeted therapeutic modality: antibody-drug conjugates.
The Rise of Auristatins: Engineering Dolastatin 10 for Targeted Delivery
The high potency of Dolastatin 10 made it an ideal candidate for an ADC payload, where a small amount of the cytotoxic agent could be delivered directly to cancer cells via a monoclonal antibody, thereby minimizing systemic exposure and toxicity. To this end, synthetic analogues of Dolastatin 10, known as auristatins, were developed. The two most prominent and clinically successful auristatins are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).
These synthetic derivatives retain the core tubulin-binding and antimitotic activity of Dolastatin 10 but are engineered with chemical handles that allow for stable conjugation to linker molecules. This crucial modification enabled the development of a new generation of highly effective and safer cancer therapeutics.
Mechanism of Action of Dolastatin 10-Derived ADCs
The therapeutic efficacy of Dolastatin 10-derived ADCs is a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of the auristatin payload.
Signaling Pathway of Dolastatin 10-Induced Apoptosis:
Upon release inside the target cell, the auristatin payload binds to tubulin, disrupting microtubule formation. This leads to mitotic arrest and the activation of apoptotic signaling pathways. Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as c-myc and p53, ultimately culminating in programmed cell death.[5][7]
Caption: Signaling cascade initiated by Dolastatin 10-derived ADCs leading to apoptosis.
Quantitative Analysis of Dolastatin 10 and its Derivatives
The potency of Dolastatin 10 and its synthetic analogues has been extensively characterized in numerous cancer cell lines. The following table summarizes key quantitative data for Dolastatin 10, MMAE, and MMAF.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 Leukemia | 0.03 | [5] |
| Dolastatin 10 | NCI-H69 SCLC | 0.059 | [5] |
| Dolastatin 10 | DU-145 Prostate | 0.5 | [5] |
| MMAE | Various | 10-100 pM (as part of ADCs) | [8] |
| MMAF | Various | Generally less potent than MMAE | [9] |
Pharmacokinetic Properties:
The pharmacokinetic profiles of MMAE and MMAF, when released from ADCs, are critical to their therapeutic index.
| Compound | Key Pharmacokinetic Feature | Observation | Reference |
| MMAE | Plasma Clearance | Rapid | [10] |
| MMAE | Tissue Distribution | Extensive and prolonged in tissues, blood cells, and tumors | [10] |
| MMAF | Hydrophilicity | More hydrophilic than MMAE | [9] |
| MMAF | Systemic Toxicity | Lower tendency for aggregation and lower systemic toxicity than MMAE | [9] |
Experimental Protocols
The development and characterization of Dolastatin 10-derived ADCs rely on a suite of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following exposure to the ADC.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
Complete cell culture medium
-
96-well microplates
-
Dolastatin 10-derived ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11][12]
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).[13]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well microplates
-
Dolastatin 10-derived ADC
-
High-content imager or flow cytometer
Procedure:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.[13]
-
Allow the cells to adhere overnight.
-
Treat the co-culture with the ADC at a concentration cytotoxic to the antigen-positive cells.
-
Incubate the plate for 72-96 hours.[13]
-
Quantify the number of viable fluorescently labeled antigen-negative cells using high-content imaging or flow cytometry.[13] A decrease in the number of fluorescent cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Mouse Model)
This study evaluates the antitumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line for xenograft implantation
-
Dolastatin 10-derived ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[14]
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, ADC at various doses).
-
Administer the ADC and vehicle control intravenously at specified intervals.
-
Measure tumor volume with calipers regularly (e.g., twice weekly).[14]
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
ADC Synthesis and Characterization Workflow
The production of a Dolastatin 10-derived ADC is a multi-step process requiring precise chemical synthesis and rigorous analytical characterization.
Caption: A generalized workflow for the synthesis and characterization of auristatin-based ADCs.
Key Characterization Techniques:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC population.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used for DAR analysis, particularly after reduction of the ADC to separate light and heavy chains.
-
Size Exclusion Chromatography (SEC): Used to quantify the amount of aggregation in the ADC preparation, a critical quality attribute.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the ADC and can be used to confirm the DAR.
Conclusion
The story of Dolastatin 10 is a compelling example of how a potent natural product, initially hampered by its own toxicity, can be rationally engineered to become a highly successful therapeutic platform. The development of auristatin-based ADCs has transformed the treatment landscape for several cancers, offering a targeted approach that maximizes efficacy while minimizing off-target effects. This technical guide has provided a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of Dolastatin 10-derived ADCs. The detailed experimental protocols and structured quantitative data serve as a valuable resource for researchers and drug developers continuing to innovate in this exciting field. The ongoing exploration of novel auristatin analogues, linker technologies, and antibody targets promises to further expand the therapeutic reach of this remarkable class of anticancer agents.
References
- 1. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I trial of dolastatin-10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to MC-VC-PAB-Dolastatin 10 for Targeted Cancer Therapy
An In-depth Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the antibody-drug conjugate (ADC) linker-payload system, MC-VC-PAB-Dolastatin 10. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details the mechanism of action of the cytotoxic agent Dolastatin 10, the function of the MC-VC-PAB linker system, and the synergistic approach of their conjugation for targeted cancer therapy. Included are summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.
The Cytotoxic Payload: Dolastatin 10
Dolastatin 10 is a highly potent pentapeptide natural product, originally isolated from the marine sea hare Dolabella auricularia.[1][2] Its extreme cytotoxicity, with activity in the nanomolar and picomolar range, made it a compelling candidate for cancer therapy.[1][3] However, its use as a systemic agent was limited by severe off-target toxicity, which led to its development as a payload for ADCs.[1][2][4]
1.1. Mechanism of Action
The primary mechanism of action for Dolastatin 10 is the inhibition of tubulin polymerization.[1][5] It interacts with tubulin at the vinca (B1221190) alkaloid binding domain, disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[5][6] This interference leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis.[4][7]
Beyond its direct impact on microtubules, Dolastatin 10 has been shown to modulate key signaling proteins involved in apoptosis. It can down-regulate the anti-apoptotic protein Bcl-2 and promote the expression of c-myc and p53, further driving the cell towards programmed death.[7]
1.2. In Vitro Potency
Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), exhibit potent cytotoxic activity against a wide range of cancer cell lines. The table below summarizes key quantitative data reported in the literature.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 nM | [7] |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 nM | [5] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 nM | [7] |
| Dolastatin 10 | NCI-H69, H82, H446, H510 | Small Cell Lung Cancer | 0.032–0.184 nM | [7] |
| Dolastatin 10 | DU-145 | Human Prostate Cancer | 0.5 nM | [7] |
| Dolastatin 10 | MCF-7 | Breast Cancer | 0.036 µg/mL | [4] |
| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 nM | [6] |
| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 nM | [1] |
| Dolastatinol | BT474 / SKBR3 | HER2-Positive Breast Cancer | 0.95 - 2.3 nM | [1] |
The Linker System: MC-VC-PAB
The linker is a critical component of an ADC, ensuring stability in circulation and facilitating the efficient release of the payload within the target cell.[8][] The MC-VC-PAB linker is a well-established, enzyme-cleavable system used in several successful ADCs.[8][10] It consists of three key parts: the Maleimidocaproyl (MC) spacer, the Valine-Citrulline (VC) dipeptide, and the p-aminobenzyl carbamate (B1207046) (PAB) self-immolative unit.
-
Maleimidocaproyl (MC): This component provides a stable covalent attachment point to the antibody. The maleimide (B117702) group reacts specifically with the thiol group of cysteine residues on the antibody, which may be naturally present or engineered into the antibody structure.
-
Valine-Citrulline (VC): This dipeptide sequence serves as the cleavage site. It is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells.[8][11][] This enzymatic cleavage is the first step in payload release.
-
p-Aminobenzyl Carbamate (PAB): The PAB unit is a self-immolative spacer.[13][14] Following the enzymatic cleavage of the VC dipeptide, the PAB group becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, fully active Dolastatin 10 payload, along with carbon dioxide and aza-quinone methide.[8]
The ADC Construct: Mechanism of Targeted Delivery
The complete ADC leverages the specificity of a monoclonal antibody to deliver the potent Dolastatin 10 payload directly to cancer cells, minimizing systemic exposure and associated toxicity.
The process is as follows:
-
Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell.[15]
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[16]
-
Trafficking: The internalized vesicle, or endosome, fuses with a lysosome.
-
Release: The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the VC linker by Cathepsin B. The PAB spacer then self-immolates, releasing the active Dolastatin 10 into the cytoplasm.[8]
-
Cytotoxicity: The freed Dolastatin 10 exerts its potent anti-tubulin activity, leading to cell cycle arrest and apoptosis of the cancer cell.[4]
Key Experimental Protocols
Evaluating the efficacy and characteristics of an ADC like one utilizing MC-VC-PAB-Dolastatin 10 involves a series of standardized in vitro and in vivo assays.
4.1. In Vitro Cytotoxicity Assay (XTT Method)
This assay measures the metabolic activity of cells to determine the concentration of the ADC required to inhibit cell growth (IC50).
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3, MDA-MB-231) in 96-well microplates at a density of 5 x 10⁴ cells/mL and allow them to adhere overnight.[1]
-
Treatment: Add serial dilutions of the ADC, free Dolastatin 10, and a non-targeting control ADC to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.[1]
-
Reagent Addition: Remove the medium and add fresh medium containing XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent.[1]
-
Measurement: Incubate for an additional 3-4 hours, then measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value using a dose-response curve.
4.2. Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the released payload on tubulin assembly.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin protein in a glutamate-based polymerization buffer.
-
Initiation: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Treatment: Add various concentrations of Dolastatin 10 (or ADC lysate) or a control vehicle (e.g., DMSO) to the reaction.
-
Monitoring: Monitor the rate of polymerization by measuring the increase in light scattering or absorbance at 340 nm over time in a spectrophotometer.
-
Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory concentration (IC50) for tubulin assembly.[5]
4.3. Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle to confirm G2/M arrest.
-
Cell Treatment: Culture cells and treat them with the ADC or free Dolastatin 10 at a concentration around the IC50 value for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.[1]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the DNA dye in thousands of individual cells.
-
Analysis: Generate a histogram of DNA content. The proportion of cells in the G1, S, and G2/M phases is quantified. An accumulation of cells in the G2/M peak compared to untreated controls indicates cell cycle arrest.[1][17]
4.4. In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living animal model.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SKOV-3 ovarian cancer cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[4][18]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC with MC-VC-PAB-Dolastatin 10). Administer the treatments, typically via intravenous injection, according to a predetermined schedule (e.g., once weekly).[4]
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health two to three times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set period. Efficacy is determined by comparing the tumor growth delay or regression in the treated groups versus the control group.[4][18]
References
- 1. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacognosy.us [pharmacognosy.us]
- 4. researchgate.net [researchgate.net]
- 5. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Preclinical Pharmacology of Dolastatin 10: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of Dolastatin 10, a potent antineoplastic agent originally isolated from the marine sea hare Dolabella auricularia. Dolastatin 10 has demonstrated significant cytotoxic and antitumor activities in a wide range of preclinical models, primarily through its interaction with tubulin and the disruption of microtubule dynamics. This document details its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the signaling pathways it modulates, presenting quantitative data in structured tables and outlining key experimental protocols.
Mechanism of Action
Dolastatin 10 is a powerful inhibitor of tubulin polymerization.[1][2] It binds to tubulin, preventing the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[4][5]
The binding site of Dolastatin 10 on tubulin is distinct from the colchicine-binding site but overlaps with the vinca (B1221190) alkaloid binding domain.[1] It acts as a noncompetitive inhibitor of vinblastine (B1199706) binding.[1] At higher concentrations, Dolastatin 10 can induce the formation of tubulin aggregates.[1]
In Vitro Cytotoxicity
Dolastatin 10 exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines at nanomolar and sub-nanomolar concentrations.[6][7] Its high potency is attributed to its strong binding to tubulin and sustained intracellular retention. The following table summarizes the 50% inhibitory concentration (IC50) values of Dolastatin 10 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [6][7] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [6][7] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| DU-145 | Human Prostate Cancer | 0.5 | [6][7] |
| WSU-CLL | Human B-cell Chronic Lymphocytic Leukemia | >0.5 (pg/ml) | [9] |
| L1210 | Murine Leukemia | 0.4 | [10] |
| CHO | Chinese Hamster Ovary | 0.5 | [10] |
| Human Lymphoma Cell Lines | Lymphoma | 0.00013 - 0.0013 | [10] |
In Vivo Antitumor Activity
Preclinical studies in animal models have demonstrated the significant in vivo antitumor efficacy of Dolastatin 10 against various human tumor xenografts.
| Animal Model | Tumor Xenograft | Treatment Regimen | Key Findings | Reference |
| SCID Mice | NCI-H446 (Subcutaneous) | 450 µg/kg IV | Induced apoptosis, log10 cell kill of 5.2, increased median survival from 42 to 91 days. | [8] |
| SCID Mice | NCI-H446 (Metastatic) | 450 µg/kg IV x 2 | Completely inhibited tumor formation. | [8] |
| SCID Mice | WSU-CLL | Not specified | Tumor growth inhibition (T/C) of 14%, tumor growth delay of 25 days, log10 kill of 1.98. | [9] |
| Athymic Mice | DU-145 (Prostate) | 5 µg i.p. every 4 days | Decreased number and size of tumors, prevented invasion. | [9] |
Pharmacokinetics
The pharmacokinetic properties of Dolastatin 10 have been investigated in mice, revealing rapid clearance and extensive metabolism.
| Parameter | Value | Animal Model | Administration | Reference |
| Plasma Half-life (t1/2) | 5.6 hours | CD2F1 Mice | 0.24 mg/kg IV | [4] |
| Elimination Half-life | 3.7 hours | CD2F1 Mice | 0.32 mg/kg SC | [4] |
| Maximum Concentration (Cmax) | 11 ng/ml | CD2F1 Mice | 0.32 mg/kg SC | [4] |
| Protein Binding | >81% | Human, Dog, Mouse Plasma | In vitro | [4] |
| Urinary Excretion | <2% of administered dose | CD2F1 Mice | IV, SC, IP | [4] |
| Metabolism | Rapid conversion to polar products (e.g., dihydroxy derivative) | Rat Liver Homogenate | In vitro | [4] |
| Plasma Half-life (t1/2β) | 2.4 hours | Mice | 0.32 mg/kg IV | [3] |
Signaling Pathways
Dolastatin 10 induces apoptosis through the modulation of key signaling proteins, particularly those involved in the intrinsic apoptotic pathway. A significant mechanism is the downregulation or inhibition of the anti-apoptotic protein Bcl-2.[11] In some lymphoma cell lines, Dolastatin 10 has been shown to upregulate the p53 tumor suppressor protein.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dolastatin 10 | Microtubule Associated | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical pharmacology of the natural marine product dolastatin 10 (NSC 376128) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abscience.com.tw [abscience.com.tw]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Successful treatment of human chronic lymphocytic leukemia xenografts with combination biological agents auristatin PE and bryostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
The Structure-Activity Relationship of Auristatin Payloads: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of potent antimitotic agents, have emerged as a cornerstone of antibody-drug conjugate (ADC) design, offering a powerful cytotoxic payload that can be selectively delivered to cancer cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of auristatin payloads, with a focus on the widely used derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This document delves into the intricate relationship between the chemical structure of these payloads and their biological activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Core Structure and Mechanism of Action
Auristatins are synthetic analogs of the natural marine product dolastatin 10.[1] They are pentapeptide-like molecules that exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis.[3] The general structure of auristatins can be divided into five amino acid-like residues, designated P1 through P5, each offering a site for modification to fine-tune the payload's properties.
Structure-Activity Relationship (SAR) Insights
The potency, stability, and pharmacokinetic profile of auristatin payloads can be significantly modulated by chemical modifications at various positions. The SAR of auristatins is a subject of extensive research, with modifications at the N-terminus (P1), C-terminus (P5), and the central peptide core (P2-P4) all influencing the molecule's efficacy and suitability for ADC development.[4][5]
N-Terminus (P1) Modifications
The P1 position, typically occupied by a monomethyl-valine residue in MMAE and MMAF, is crucial for the molecule's interaction with tubulin. Modifications at this site can impact both the potency and the hydrophobicity of the payload. Altering the N-methyl group or the valine side chain can lead to significant changes in cytotoxic activity.
C-Terminus (P5) Modifications: The Key to MMAE vs. MMAF
The most significant and well-studied modifications occur at the P5 C-terminal residue, which distinguishes MMAE from MMAF.
-
Monomethyl Auristatin E (MMAE): MMAE possesses a C-terminal norephedrine (B3415761) unit, rendering the molecule uncharged and relatively lipophilic.[6] This property allows MMAE to readily cross cell membranes, leading to a potent "bystander effect" where it can kill neighboring antigen-negative tumor cells after being released from the target cell.[6]
-
Monomethyl Auristatin F (MMAF): In contrast, MMAF has a C-terminal phenylalanine with a free carboxylic acid, making it negatively charged and less membrane-permeable.[6] This reduced permeability limits the bystander effect but can also decrease off-target toxicity.[6] The choice between MMAE and MMAF often depends on the tumor type and the desired therapeutic window.
Central Peptide Core (P2-P4) Modifications
Modifications within the central peptide core (P2-P4) are less explored but offer opportunities to further refine the payload's properties. Changes in this region can affect the molecule's conformation, stability, and interaction with drug efflux pumps, which are a common mechanism of drug resistance.[4]
Quantitative SAR Data
The following tables summarize the in vitro cytotoxicity (IC50 values) of MMAE, MMAF, and various auristatin derivatives against a panel of cancer cell lines. This data highlights the potent, often sub-nanomolar, activity of these compounds.
Table 1: In Vitro Cytotoxicity of Free MMAE
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SK-BR-3 | Breast Cancer | 3.27 | [7][8] |
| HEK293 | Kidney Cancer | 4.24 | [7][8] |
| BxPC-3 | Pancreatic Cancer | 0.97 | [9] |
| PSN-1 | Pancreatic Cancer | 0.99 | [9] |
| Capan-1 | Pancreatic Cancer | 1.10 | [9] |
| Panc-1 | Pancreatic Cancer | 1.16 | [9] |
Table 2: Comparative In Vitro Cytotoxicity of Free and Conjugated MMAE and MMAF
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Free MMAE | SK-BR-3 | Breast Cancer | 3.27 | [6] |
| Free MMAF | NCI-N87 | Gastric Cancer | >1000 | [6] |
| Trastuzumab-vc-MMAE | SK-BR-3 | Breast Cancer | 0.5 | [6] |
| Trastuzumab-vc-MMAF | SK-BR-3 | Breast Cancer | 0.8 | [6] |
Key Experimental Protocols
Accurate and reproducible assessment of auristatin payload activity is critical for ADC development. The following sections provide detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Method)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring its effect on cell viability.
1. Objective: To quantify the cytotoxic potency of auristatin payloads on cancer cell lines.[10][11]
2. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Auristatin payload (e.g., MMAE, MMAF)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10][13]
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[10][11] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the auristatin payload in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1.5-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[13] The plate may be shaken on an orbital shaker for 15 minutes to aid dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used for background correction.[12]
4. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope) with appropriate software.[6]
Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
1. Objective: To determine if an auristatin payload inhibits or enhances tubulin polymerization.[3]
2. Materials:
-
Purified tubulin (e.g., from porcine brain)[14]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[14]
-
GTP solution (1 mM final concentration)[14]
-
Glycerol (10% final concentration, as a polymerization enhancer)[14]
-
Auristatin payload and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, vinblastine (B1199706) as an inhibitor)
-
Black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader (Excitation ~360 nm, Emission ~450 nm)[3]
3. Procedure:
-
Reagent Preparation: Thaw all reagents on ice and keep the tubulin on ice at all times.[3] Prepare serial dilutions of the test and control compounds in General Tubulin Buffer.
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the compound dilutions (or vehicle control) to the appropriate wells.[3]
-
Initiation of Polymerization: On ice, prepare the tubulin polymerization mix containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter dye. To initiate the reaction, add 90 µL of the cold polymerization mix to each well of the plate.[3]
-
Fluorescence Measurement: Immediately place the plate in the 37°C plate reader and measure the fluorescence intensity every 60 seconds for 60 minutes.[3]
4. Data Analysis:
-
Plot the fluorescence intensity against time for each concentration.
-
The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.
Visualizing the Core Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to auristatin payloads.
Auristatin-Induced Apoptotic Signaling Pathway
This diagram outlines the intrinsic apoptotic pathway initiated by auristatin-mediated microtubule disruption.
Experimental Workflow for In Vitro ADC Cytotoxicity Assessment
This diagram illustrates the typical workflow for evaluating the cytotoxicity of an auristatin-based ADC in a laboratory setting.
In Vivo ADC Efficacy Study Workflow
This diagram provides a high-level overview of the steps involved in a preclinical in vivo study to evaluate the efficacy of an auristatin-based ADC.
Conclusion
The structure-activity relationship of auristatin payloads is a complex and critical aspect of ADC design. A deep understanding of how modifications to the auristatin scaffold impact potency, hydrophilicity, and the bystander effect is essential for developing next-generation ADCs with improved efficacy and safety profiles. The quantitative data, detailed experimental protocols, and visual workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of auristatin-based ADCs in the fight against cancer.
References
- 1. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of marine antitumor peptide Dolastatin 10
An In-depth Technical Guide to the Biological Activity of Dolastatin 10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatin 10, a potent pentapeptide originally isolated from the marine sea hare Dolabella auricularia, has emerged as a significant agent in anticancer research. Its remarkable cytotoxicity against a broad spectrum of tumor cell lines is primarily attributed to its powerful antimitotic activity. This technical guide provides a comprehensive overview of the biological activity of Dolastatin 10, detailing its molecular mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its operational pathways. The information presented is intended to serve as a foundational resource for researchers engaged in oncology drug discovery and development.
Core Mechanism of Action: Microtubule Disruption
The principal antitumor effect of Dolastatin 10 stems from its potent interaction with tubulin, the fundamental protein subunit of microtubules. By disrupting microtubule dynamics, Dolastatin 10 effectively halts cell division, leading to cell cycle arrest and subsequent apoptosis.
Interaction with Tubulin
Dolastatin 10 functions as a noncompetitive inhibitor of tubulin polymerization.[1][2] It binds to the β-tubulin subunit at or near the Vinca (B1221190) alkaloid binding domain, a site distinct from the colchicine-binding site.[1][3][4] This interaction inhibits tubulin-dependent GTP hydrolysis, a critical step for microtubule assembly.[3][5][6] Unlike some microtubule-targeting agents, Dolastatin 10 does not displace GTP from its exchangeable site but strongly inhibits its binding.[6] At higher concentrations, Dolastatin 10 can induce the formation of tubulin aggregates.[3][5][7] The N-terminal tripeptide of Dolastatin 10 is capable of inhibiting tubulin polymerization, but the full pentapeptide is required for the potent inhibition of nucleotide exchange and vincristine (B1662923) binding.[1][6]
dot
Caption: High-level overview of Dolastatin 10's mechanism of action.
Induction of G2/M Cell Cycle Arrest
The disruption of the dynamic equilibrium between tubulin polymerization and depolymerization prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1] Consequently, cells treated with Dolastatin 10 are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle.[1][8][9][10] This cell cycle arrest is a direct outcome of the antimitotic activity and is a hallmark of microtubule-targeting agents.[10][11]
Induction of Apoptosis: Key Signaling Pathways
Prolonged arrest in the G2/M phase triggers intrinsic apoptotic pathways, leading to programmed cell death. Dolastatin 10 modulates several key oncoproteins to execute this process.
Modulation of the Bcl-2 Family
The anti-apoptotic protein Bcl-2 is a critical target of Dolastatin 10. Overexpression of Bcl-2 is a common survival mechanism in many cancers, including small cell lung cancer (SCLC).[1][8] Dolastatin 10 induces the phosphorylation of Bcl-2.[1][8][12] This modification inactivates the protective function of Bcl-2, thereby lowering the threshold for apoptosis.[1][12] In some cell lines, Dolastatin 10 has also been shown to down-regulate the expression of Bcl-2 protein.[3][13]
Involvement of p53 and c-myc
In addition to its effects on Bcl-2, Dolastatin 10 can promote the overexpression of the tumor suppressor protein p53 and the oncoprotein c-myc.[1][8][13] The upregulation of p53, in particular, can contribute to the induction of apoptosis following cell cycle arrest.[13] An inverse correlation between the downregulation of Bcl-2 and the upregulation of p53 has been observed, suggesting a coordinated mechanism to ensure cell death.[13]
dot
Caption: Apoptotic signaling pathways modulated by Dolastatin 10.
Quantitative Biological Activity Data
Dolastatin 10 exhibits potent cytotoxic and antimitotic activity at nanomolar and sub-nanomolar concentrations, making it one of the most powerful antiproliferative agents discovered.
Table 1: In Vitro Growth Inhibition of Dolastatin 10 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [8][14] |
| PS | Murine Leukemia | ~0.06 (4.6x10⁻⁵ µg/mL) | [1] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [8] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 (range) | [8][12] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 (range) | [8][12] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 (range) | [8][12] |
| DU-145 | Human Prostate Cancer | 0.5 | [8] |
| HT-29 | Colon Cancer | 0.06 | [8] |
| MCF7 | Breast Cancer | 0.03 | [8] |
| Various Lymphoma Lines | Non-Hodgkin Lymphoma | 0.00013 - 0.0013 | [2] |
| MDA MB 231 | Triple-Negative Breast Cancer | 1.54 | [9] |
| BT474 | HER2-Positive Breast Cancer | 0.95 | [9] |
| SKBR3 | HER2-Positive Breast Cancer | 2.3 | [9] |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Biochemical Activity of Dolastatin 10
| Assay | Target/Process | IC₅₀ / Kᵢ | Reference |
| Tubulin Polymerization | Purified Tubulin | IC₅₀ = 1.2 - 2.2 µM | [5][8] |
| Vincristine Binding Inhibition | Tubulin | Kᵢ = 1.4 µM (noncompetitive) | [6][15] |
Kᵢ (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the biological activity of Dolastatin 10.
Cell Viability / Cytotoxicity Assay (MTT/XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., 5 x 10⁴ cells/mL) in a 96-well microplate and incubate for 24 hours to allow for attachment.[9]
-
Drug Treatment: Treat cells with a serial dilution of Dolastatin 10 (e.g., from 0.01 nM to 1 µM) and a vehicle control (e.g., DMSO <0.05%). Incubate for a specified period (e.g., 48-96 hours).[9][12]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[9][12]
-
Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 450-570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC₅₀ value.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: On ice, prepare a reaction mixture in a 96-well plate containing purified tubulin (e.g., 2-4 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[16]
-
Compound Addition: Add Dolastatin 10 or a control compound (e.g., paclitaxel (B517696) as an enhancer, nocodazole (B1683961) as an inhibitor) to the wells.
-
Initiation and Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Initiate the polymerization by raising the temperature.[16]
-
Data Acquisition: Measure the increase in light scattering by reading the absorbance at 340 nm every minute for 60 minutes.[16]
-
Analysis: Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the control. Calculate the IC₅₀ from a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.
-
Cell Treatment: Culture cells with Dolastatin 10 at a relevant concentration (e.g., 1-10 nM) for a period sufficient to induce arrest (e.g., 24-48 hours).
-
Harvest and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the dye and measuring the fluorescence emission.
-
Analysis: Gate the cell population and generate a histogram of DNA content. The accumulation of cells with a 4N DNA content indicates a G2/M phase arrest.
dot
Caption: General experimental workflow for evaluating Dolastatin 10.
Western Blot for Bcl-2 Phosphorylation
This technique is used to detect changes in the phosphorylation status of a target protein.
-
Cell Lysis: Treat cells with Dolastatin 10 (e.g., 1.3 nM for 16 hours) and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE. The phosphorylation of Bcl-2 results in a detectable electrophoretic mobility shift (the protein runs slower).[12]
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A slower-migrating band in treated samples indicates phosphorylation.[12]
-
Confirmation (Optional): Treat a protein extract from Dolastatin 10-treated cells with a phosphatase (e.g., calcineurin) to confirm that the mobility shift is due to phosphorylation; the shifted band should disappear.[12]
Conclusion
Dolastatin 10 is a highly potent antimitotic peptide with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. This primary action triggers a cascade of downstream events, including G2/M cell cycle arrest and the induction of apoptosis through the modulation of key signaling proteins like Bcl-2 and p53. Its sub-nanomolar cytotoxicity has made it a valuable lead compound in oncology. While its systemic toxicity has limited its use as a standalone therapeutic in some clinical trials, its extraordinary potency has been successfully harnessed in the form of antibody-drug conjugates (ADCs), where synthetic analogues like MMAE serve as the cytotoxic payload, exemplifying its enduring importance in the development of targeted cancer therapies.[2][8][10][17][18]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of dolastatin 10 to tubulin at a distinct site for peptide antimitotic agents near the exchangeable nucleotide and vinca alkaloid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of dolastatin 10 with tubulin: induction of aggregation and binding and dissociation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Activity of dolastatin 10 against small-cell lung cancer in vitro and in vivo: induction of apoptosis and bcl-2 modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The bcl-2 and p53 oncoproteins can be modulated by bryostatin 1 and dolastatins in human diffuse large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. abscience.com.tw [abscience.com.tw]
- 17. Phase II trial of dolastatin-10 in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Foundational Research in Novel ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the overall efficacy and safety of an ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently cleave to release the cytotoxic payload within the target tumor cells.[1] This technical guide provides an in-depth overview of foundational and novel ADC linker technologies, with a focus on their core principles, comparative performance data, and the experimental protocols essential for their evaluation.
The two primary categories of ADC linkers are cleavable and non-cleavable, distinguished by their payload release mechanisms.[2] Cleavable linkers are designed to be labile in the tumor microenvironment or intracellularly, responding to specific triggers such as enzymes, pH, or reducing agents.[3] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload.[2] The choice between these strategies has a profound impact on an ADC's therapeutic index, influencing its stability, potency, and potential for bystander killing.[4]
Recent advancements in linker technology have focused on improving plasma stability, enabling site-specific conjugation for homogenous products, and developing novel cleavage strategies to broaden the therapeutic window.[5] This guide will delve into the key characteristics of these linkers, present available quantitative data for comparison, and provide detailed methodologies for their preclinical assessment.
Core Concepts in ADC Linker Technology
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload in response to specific physiological conditions that are prevalent in the tumor microenvironment or within cancer cells. This targeted release mechanism can enhance the therapeutic window of an ADC. The main classes of cleavable linkers include:
-
Enzyme-Sensitive Linkers: These are among the most widely used linkers in clinically approved ADCs. They typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which are substrates for lysosomal proteases like Cathepsin B.[6] Cathepsin B is often overexpressed in tumor cells, providing a degree of tumor selectivity.[6] Upon internalization of the ADC into the lysosome, these proteases cleave the dipeptide, initiating the release of the payload.[7]
-
pH-Sensitive Linkers: These linkers exploit the lower pH of endosomal (pH 5.5-6.2) and lysosomal (pH 4.5-5.0) compartments compared to the physiological pH of blood (pH 7.4).[8] Hydrazone linkers are a classic example of this class. They are relatively stable at neutral pH but undergo hydrolysis under acidic conditions to release the payload.[] The stability of hydrazone linkers can be modulated by the electronic properties of their substituents.[10]
-
Glutathione-Sensitive (Reducible) Linkers: This class of linkers utilizes the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, within the intracellular environment (1-10 mM) compared to the bloodstream (~5 µM).[] These linkers typically contain a disulfide bond that is readily cleaved by intracellular GSH, leading to payload release.[] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond to minimize premature reduction in circulation.[12]
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[2] A common example is the thioether linker formed from a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[2]
The primary advantage of non-cleavable linkers is their high plasma stability, which generally leads to a better safety profile and a wider therapeutic window.[2] However, the resulting charged payload-linker-amino acid catabolite is typically not membrane-permeable, which limits the "bystander effect" – the ability of the released payload to kill neighboring antigen-negative tumor cells.[4]
Quantitative Data on ADC Linker Performance
The selection of an optimal linker is guided by quantitative data on its stability, cleavage kinetics, and the resulting in vitro cytotoxicity of the ADC. The following tables summarize available data for different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, ADC constructs, and cell lines used across different studies.
Table 1: Plasma Stability of Various ADC Linkers
| Linker Type | Linker Chemistry | ADC Construct | Species | Half-life (t1/2) | Reference(s) |
| pH-Sensitive | Hydrazone (phenylketone-derived) | Not specified | Human and Mouse | ~2 days | [13] |
| pH-Sensitive | Carbonate | Sacituzumab govitecan | Not specified | 36 hours | [13] |
| pH-Sensitive | Silyl ether | MMAE conjugate | Human | > 7 days | [13] |
| Enzyme-Sensitive | Triglycyl peptide (CX) | Trastuzumab-DM1 | Mouse | 9.9 days | [13] |
| Enzyme-Sensitive | Val-Cit Dipeptide | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [3] |
| Enzyme-Sensitive | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [3] |
| Non-Cleavable | SMCC | Trastuzumab-DM1 | Mouse | 10.4 days | [13] |
| Novel Linker | Multilink™ | Trastuzumab-DM1 | Human and Murine Serum | Good stability (qualitative) | [14] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | ADC Construct | Target Cell Line | IC50 Value | Reference(s) |
| Enzyme-Sensitive | Val-Cit-PABC-MMAE | HER2-positive (BT-474) | Low nanomolar range | [15] |
| Enzyme-Sensitive | Val-Ala-PABC-MMAE | HER2-positive (BT-474) | Low nanomolar range | [15] |
| Enzyme-Sensitive | GGFG-PABC-MMAE | HER2-positive (BT-474) | Target-dependent cytotoxicity | [16] |
| Non-Cleavable | mc-MMAF | HER2-positive (BT-474) | Not specified | [17] |
| Various Peptide Linkers | Thailanstatin ADCs | HER2-positive (N87, BT474, HCC1954) | 13-50 ng/mL | [18] |
| Disulfide Rebridging | HER2-targeting ADC with MMAE | HER2-positive (BT-474) | Low nanomolar range | [15] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel ADC linker technologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC linker and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human, mouse, or rat plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, and 144 hours).
-
Sample Processing:
-
Precipitate plasma proteins by adding a 3-fold excess of cold acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis of Released Payload (LC-MS/MS):
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
Analyze the amount of free payload using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Analysis of Intact ADC (ELISA):
-
Coat a 96-well plate with the target antigen.
-
Add diluted plasma samples containing the ADC.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the antibody portion of the ADC.
-
Quantify the amount of intact ADC by measuring the absorbance after adding a suitable substrate.
-
-
Data Analysis: Plot the concentration of released payload or the percentage of remaining intact ADC over time to determine the linker's half-life in plasma.
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
Objective: To evaluate the cleavage of an enzyme-sensitive linker by its target protease.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).
-
In a microcentrifuge tube, combine the ADC (e.g., 1 µM final concentration) with the reaction buffer.
-
Pre-activate recombinant human Cathepsin B according to the manufacturer's instructions.
-
-
Initiate Reaction: Start the reaction by adding the activated Cathepsin B (e.g., 20 nM final concentration) to the ADC solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding a protease inhibitor (e.g., E-64) or by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the potency (IC50 value) of an ADC against target cancer cells.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Protocol 4: In Vitro Bystander Effect Assay (Co-Culture)
Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation:
-
Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line that is sensitive to the payload.
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-Culture Seeding: Seed a mixture of Ag+ and GFP-labeled Ag- cells at a defined ratio (e.g., 1:1 or 1:3) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with various concentrations of the ADC for 72-96 hours.
-
Viability Assessment:
-
Use fluorescence microscopy or a high-content imaging system to count the number of viable GFP-positive (Ag-) cells.
-
Alternatively, use flow cytometry to differentiate and quantify the viability of the two cell populations based on GFP expression and a viability dye (e.g., Propidium Iodide).
-
-
Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration to determine the extent of the bystander effect.
Visualizations of Key Pathways and Workflows
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: Workflow for assessing ADC plasma stability via LC-MS/MS.
Signaling Pathway: ADC Internalization and Payload-Induced Apoptosis
Caption: ADC internalization and payload-induced apoptosis pathways.
Conclusion
The linker is a linchpin in the design of effective and safe Antibody-Drug Conjugates. The choice between cleavable and non-cleavable linkers, and the specific chemistry within each class, must be carefully considered in the context of the target antigen, the payload, and the tumor biology. This technical guide has provided a foundational overview of novel ADC linker technologies, supported by available quantitative data and detailed experimental protocols. The systematic evaluation of linker stability, cleavage kinetics, and in vitro potency, as outlined in the provided protocols, is essential for the rational design and preclinical development of the next generation of ADCs. As our understanding of the intricate interplay between the ADC components and the tumor microenvironment deepens, so too will our ability to engineer linkers with enhanced stability and more precise payload release mechanisms, ultimately leading to more effective cancer therapies.
References
- 1. adcreview.com [adcreview.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Top 9 ADC Linker and Conjugation Technologies Providers [rootsanalysis.com]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. benchchem.com [benchchem.com]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Sq-Cit-PAB-Dolastatin10 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated off-target toxicities. Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE), are highly potent anti-mitotic agents that function by inhibiting tubulin polymerization.[1][2][3][4] The drug-linker MC-Sq-Cit-PAB-Dolastatin10 is designed for targeted delivery to cancer cells. The linker system consists of a maleimidocaproyl (MC) group for conjugation to the antibody, a squarate (Sq) moiety (presumed), a cathepsin B-cleavable valine-citrulline (Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer.[5][6][7][8] Upon internalization of the ADC into the target cell, the linker is cleaved by lysosomal proteases, releasing the active Dolastatin 10 payload and inducing cell death.[9]
This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody via cysteine-thiol chemistry, followed by the purification and characterization of the resulting ADC.
Mechanism of Action and Conjugation Strategy
The conjugation strategy involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide (B117702) group of the drug-linker. This results in a stable thioether bond. The number of drug molecules conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the ADC's efficacy and safety.[10][11]
Below is a diagram illustrating the key steps from antibody internalization to drug release.
Experimental Protocols
Antibody Reduction
This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free sulfhydryl groups for conjugation. The molar excess of the reducing agent will determine the extent of reduction and, consequently, the final DAR.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Desalting columns (e.g., Sephadex G-25)[2]
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in Reduction Buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reduction Buffer.
-
Add the desired molar excess of TCEP to the antibody solution. For a target DAR of approximately 4, a molar ratio of 2-5 moles of TCEP per mole of antibody is a good starting point.[11]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[11][12]
-
Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column. Elute the reduced antibody with Reduction Buffer.[13]
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-containing drug-linker to the free thiol groups of the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
-
Quenching solution (e.g., 10 mM N-acetylcysteine)
Procedure:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Add the drug-linker stock solution to the reduced antibody solution at a slight molar excess over the available thiol groups (a common starting point is a 1.2 to 1.5-fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
To quench any unreacted maleimide groups, add a quenching solution such as N-acetylcysteine to the reaction mixture and incubate for an additional 20-30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, quenching agent, and any potential aggregates. Size Exclusion Chromatography (SEC) is a common method for this purpose.[14][15]
Materials:
-
Crude ADC reaction mixture
-
SEC column (e.g., Superdex 200 or equivalent)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
HPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with Purification Buffer at a pre-determined flow rate.
-
Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak, followed by smaller peaks corresponding to the unreacted drug-linker and other small molecules.
-
Collect the fractions corresponding to the ADC monomer peak.
-
Pool the relevant fractions and determine the final ADC concentration.
The following diagram outlines the complete experimental workflow.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is critical to ensure its quality, consistency, and desired therapeutic properties.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of different drug-loaded species.[16][17] The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[18]
Typical HIC-HPLC Parameters:
| Parameter | Condition |
| Column | HIC column (e.g., TSKgel Butyl-NPR) |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Potassium Phosphate, pH 7.0 containing 25% Isopropanol (v/v) |
| Gradient | Linear gradient from 0% to 100% B over a specified time (e.g., 20 minutes) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm and/or 254 nm |
| Column Temperature | 25°C |
Note: These are starting conditions and may require optimization for specific ADCs.[19][20]
Data Analysis: The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8 for cysteine-based conjugation). The weighted average DAR is calculated from the peak areas of the different species.
Analysis of Aggregation and Purity by SEC-HPLC
SEC-HPLC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[21]
Typical SEC-HPLC Parameters:
| Parameter | Condition |
| Column | SEC column (e.g., TSKgel G3000SWxl) |
| Mobile Phase | 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol |
| Flow Rate | 0.35 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Ambient |
Note: These are starting conditions and may require optimization.[20]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the intact ADC and its different drug-loaded species, providing an orthogonal method for DAR determination.
Quantitative Data Summary
The following table summarizes typical target values and acceptance criteria for the key parameters of the conjugation process and the final ADC product.
| Parameter | Target Value/Range | Method |
| Antibody Reduction | ||
| Molar Ratio (TCEP:mAb) | 2:1 - 5:1 | - |
| Conjugation | ||
| Molar Ratio (Drug-linker:mAb) | 4:1 - 6:1 | - |
| Final ADC Product | ||
| Average DAR | 3.5 - 4.0 | HIC-HPLC, MS |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregate Content | <5% | SEC-HPLC |
| Free Drug-linker | <1% | HIC-HPLC, RP-HPLC |
Conclusion
This document provides a comprehensive protocol for the synthesis, purification, and characterization of an antibody-drug conjugate using the this compound drug-linker. Adherence to these protocols and rigorous analytical characterization are essential for the development of safe and effective ADCs for therapeutic applications. Optimization of reaction conditions may be necessary depending on the specific antibody and its inherent properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. adcreview.com [adcreview.com]
- 5. pharmacognosy.us [pharmacognosy.us]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. 化合物 this compound|T18315|TargetMol - ChemicalBook [m.chemicalbook.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. benchchem.com [benchchem.com]
- 12. bicellscientific.com [bicellscientific.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cellmosaic.com [cellmosaic.com]
- 18. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 19. ymc.eu [ymc.eu]
- 20. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
Application Note: Site-Specific Conjugation of Dolastatin 10 Payloads for Antibody-Drug Conjugate Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, and its synthetic analogs, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are among the most potent tubulin inhibitors used as ADC payloads.[1][2][3][4][5] Their sub-nanomolar cytotoxicity, however, necessitates precise delivery to tumor cells to avoid off-target toxicity.[6][7]
Site-specific conjugation methods have emerged to overcome the limitations of traditional, stochastic conjugation (e.g., to lysine (B10760008) residues or native cysteines), which produces heterogeneous ADC mixtures with variable drug-to-antibody ratios (DARs) and suboptimal pharmacokinetic profiles.[][9] By attaching the Dolastatin 10 payload to a predefined location on the antibody, site-specific methods generate homogeneous ADCs with a fixed DAR, leading to an improved therapeutic index, enhanced stability, and a more predictable dose-response.[9][10]
This document provides an overview of key site-specific conjugation strategies for Dolastatin 10-based payloads, including detailed protocols and comparative data.
Overview of Site-Specific Conjugation Strategies
Several innovative methods have been developed to achieve site-specific conjugation. The primary strategies include:
-
Engineered Cysteines: Introducing cysteine residues at specific, solvent-accessible sites on the antibody backbone creates reactive thiol groups for conjugation.[11][12][13]
-
Enzymatic Conjugation: Enzymes like microbial transglutaminase (MTGase) can create a covalent bond between a payload-linker and an engineered "tag" on the antibody.[11]
-
Unnatural Amino Acid (UAA) Incorporation: Genetically encoding a UAA with an orthogonal chemical handle into the antibody allows for highly specific conjugation chemistry.[11]
-
Glycan Remodeling: The conserved N-linked glycans on the antibody's Fc region can be enzymatically modified to introduce a conjugation site.[14][15][16]
Method 1: Engineered Cysteine Conjugation
This is one of the most established site-specific methods, often referred to as the THIOMAB™ platform. It involves substituting specific amino acids in the antibody sequence with cysteine.[10] The resulting free thiol groups are then used as chemical handles for conjugation with maleimide-containing linkers, such as the commonly used maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PABC) linker attached to MMAE.[11]
Application Notes
-
Homogeneity: This method produces ADCs with a defined DAR, typically 2 or 4, leading to a homogeneous product.[10]
-
Site Selection: The location of the engineered cysteine is critical and can impact ADC stability, pharmacokinetics, and efficacy.[11][17] Sites in both the Fab and Fc regions have been successfully utilized.[10]
-
Reactivity: Engineered cysteines are highly reactive towards maleimide (B117702) electrophiles, allowing for efficient conjugation under mild conditions.[13] However, the resulting succinimide (B58015) linkage can undergo a retro-Michael reaction, potentially leading to payload deconjugation. Strategies like succinimide hydrolysis can increase stability.[12]
Experimental Protocol: Conjugation to Engineered Cysteines
This protocol describes a general method for conjugating a maleimide-activated Dolastatin 10 derivative (e.g., MC-VC-PABC-MMAE) to a cysteine-engineered antibody (ThioMab).
A. Materials
-
Cysteine-engineered monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide-activated Dolastatin 10 payload-linker (e.g., MMAE-linker).
-
Quenching reagent: N-acetylcysteine.
-
Solvent for payload: Dimethyl sulfoxide (B87167) (DMSO).
-
Purification system: Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
-
Buffers: PBS, pH 7.4; Equilibration and Elution buffers for chromatography.
B. Antibody Reduction
-
Prepare the engineered antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 50-fold molar excess of TCEP to the antibody solution.[18]
-
Incubate the reaction at 37°C for 1-3 hours to reduce the interchain disulfide bonds and expose the engineered thiol groups.[18]
-
Remove the reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF) into PBS.
C. Conjugation Reaction
-
Dissolve the maleimide-activated Dolastatin 10 payload-linker in DMSO to create a 10-20 mM stock solution.
-
Immediately after antibody reduction and buffer exchange, add the payload-linker solution to the antibody. Use a slight molar excess of payload-linker relative to the available thiol groups (e.g., 1.5-fold excess per thiol).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
To quench any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine (relative to the initial payload-linker amount) and incubate for an additional 30 minutes.
D. Purification and Characterization
-
Purify the resulting ADC using HIC to separate species with different DARs or SEC to remove unconjugated payload and aggregates.
-
Characterize the final ADC product to determine:
-
Average DAR: Using HIC or Reverse-Phase HPLC.
-
Purity and Aggregation: Using SEC.
-
Identity: Using LC-MS to confirm the mass of the conjugated antibody.
-
Quantitative Data
| Conjugation Site | Payload | Linker Type | Avg. DAR | In Vitro Potency (IC50) | Cell Line | Reference |
| Engineered Cysteine | MMAD | Val-Cit-PAB | 2.0 | Potent | BxPC3 | [11] |
| Engineered Cysteine | Dolastatin 10 | PEG8-Maleimide | ~1.8 | High | SK-BR-3 | [19][20] |
| Engineered Cysteine | Dolastatin 10 | PEG6-Maleimide | ~1.7 | High | SK-BR-3 | [19][20] |
| Engineered Cysteine | Duocarmycin | vc-seco-DUBA | 1.5 - 1.8 | Potent | BT-474 | [17] |
Note: MMAD (monomethyldolastatin 10) is a derivative of Dolastatin 10.
Method 2: Enzymatic Conjugation via Transglutaminase
Microbial transglutaminase (MTGase) offers a highly specific alternative by catalyzing the formation of an isopeptide bond between the side chain of an engineered glutamine ("Q-tag") on the antibody and a primary amine, such as one on a lysine residue within a linker-payload construct.[11]
Application Notes
-
High Specificity: The reaction is highly specific to the engineered Q-tag, resulting in a precisely defined conjugation site and a homogeneous ADC product.
-
Orthogonal Chemistry: The amine-based conjugation chemistry is orthogonal to the thiol-based methods, providing flexibility in linker design.
-
Stable Linkage: The resulting isopeptide bond is highly stable.
Experimental Protocol: MTGase-Mediated Conjugation
This protocol outlines a general procedure for conjugating an amine-containing Dolastatin 10 payload to a glutamine-engineered antibody.
A. Materials
-
Glutamine-engineered monoclonal antibody (Q-tagged mAb).
-
Amine-containing Dolastatin 10 payload-linker (e.g., AcLys-VC-PAB-MMAD).[11]
-
Microbial Transglutaminase (MTGase).
-
Reaction Buffer: Tris or PBS buffer, pH 7.5-8.0.
-
Solvent for payload: DMSO.
-
Purification system (SEC or HIC).
B. Conjugation Reaction
-
Prepare the Q-tagged antibody at 2-5 mg/mL in the reaction buffer.
-
Dissolve the amine-containing payload-linker in DMSO to create a 10-20 mM stock solution.
-
In a reaction vessel, combine the Q-tagged antibody and a 5-10 fold molar excess of the payload-linker.
-
Initiate the reaction by adding MTGase to a final concentration of 10-30 µg/mL per mg of antibody.
-
Incubate the reaction at 25-37°C for 4-16 hours with gentle agitation. Monitor the reaction progress using LC-MS or HPLC.
C. Purification and Characterization
-
Once the reaction is complete, purify the ADC to remove the enzyme, unconjugated antibody, and excess payload-linker. SEC is often sufficient for this purpose.
-
Characterize the final ADC product for DAR, purity, aggregation, and identity as described in Protocol 3.2.D.
Other Site-Specific Methods
Unnatural Amino Acid (UAA) Incorporation
This advanced technique involves the genetic insertion of a UAA containing a unique chemical group (e.g., a ketone, azide, or alkyne) into the antibody sequence.[11] This group serves as a handle for bio-orthogonal conjugation reactions, offering exceptional specificity and control over the conjugation site. For example, an antibody containing p-acetylphenylalanine can be specifically reacted with a hydrazide- or aminooxy-functionalized Dolastatin 10 payload.[11]
Glycan Remodeling
Antibodies possess a conserved N-glycosylation site at Asn297 in the Fc region. This glycan can be enzymatically trimmed and rebuilt with modified sugar substrates containing a chemical handle (e.g., an azide).[15][16] The payload, functionalized with a complementary group (e.g., an alkyne for click chemistry), can then be attached. This method ensures conjugation occurs away from the antigen-binding sites and results in a homogeneous ADC with a DAR of 2.
Summary and Conclusion
Site-specific conjugation technologies are pivotal for the development of next-generation ADCs using highly potent payloads like Dolastatin 10 and its derivatives. Methods such as engineered cysteine technology and enzymatic ligation provide robust platforms for producing homogeneous, stable, and highly effective ADCs. By enabling precise control over DAR and the site of attachment, these strategies significantly improve the therapeutic window and clinical potential of Dolastatin 10-based ADCs, moving the field beyond the heterogeneity of first-generation conjugates. The choice of method depends on the desired ADC properties, linker-payload chemistry, and manufacturing considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacognosy.us [pharmacognosy.us]
- 4. njbio.com [njbio.com]
- 5. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP2244729B1 - Cysteine engineered antibodies for site-specific conjugation - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US20110301334A1 - Cysteine engineered antibodies and conjugates - Google Patents [patents.google.com]
- 19. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody–drug conjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody-drug conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Drug-to-Antibody Ratio (DAR) for Dolastatin 10 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are highly potent antitubulin agents frequently utilized as payloads in ADCs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences the conjugate's efficacy, safety, and pharmacokinetic profile. An optimal DAR ensures a therapeutic window that maximizes antitumor activity while minimizing off-target toxicity. Therefore, accurate and robust analytical methods for DAR determination are paramount throughout the discovery, development, and manufacturing of Dolastatin 10-based ADCs.
This document provides detailed application notes and experimental protocols for the three most common analytical techniques used to determine the DAR of Dolastatin 10 ADCs: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of Dolastatin 10
Dolastatin 10 exerts its potent cytotoxic effect by disrupting microtubule dynamics within the cell. It binds to the tubulin protein, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][3]
Methods for DAR Determination
A multi-pronged approach utilizing orthogonal analytical techniques is recommended for a comprehensive characterization of the DAR for Dolastatin 10 ADCs.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[4][5] This technique relies on the distinct absorbance maxima of the antibody and the cytotoxic drug.[6] By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug), the concentrations of the protein and the payload can be determined using the Beer-Lambert law.[]
Experimental Protocol: UV/Vis Spectroscopy
-
Materials:
-
Purified Dolastatin 10 ADC sample
-
Unconjugated monoclonal antibody (mAb)
-
Free Dolastatin 10 derivative (e.g., MMAE)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Determine the molar extinction coefficients of the unconjugated mAb and the free Dolastatin 10 derivative at 280 nm and the wavelength of maximum absorbance for the drug (λmax-drug). This is typically done by measuring the absorbance of a series of known concentrations.
-
Dilute the Dolastatin 10 ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at λmax-drug.
-
Calculate the concentration of the antibody and the drug using the following equations:
-
C_Ab = (A280 - (ε_Drug_280 / ε_Drug_λmax * A_λmax)) / ε_Ab_280
-
C_Drug = A_λmax / ε_Drug_λmax
-
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab
-
-
Data Presentation: UV/Vis Spectroscopy
| Parameter | Antibody (mAb) | Dolastatin 10 Derivative (e.g., MMAE) | Dolastatin 10 ADC |
| Molar Extinction Coefficient at 280 nm (ε280) | E.g., 210,000 M⁻¹cm⁻¹ | E.g., 15,000 M⁻¹cm⁻¹ | - |
| Molar Extinction Coefficient at λmax-drug (e.g., 248 nm) | E.g., 50,000 M⁻¹cm⁻¹ | E.g., 150,000 M⁻¹cm⁻¹ | - |
| Absorbance at 280 nm (A280) | - | - | E.g., 0.850 |
| Absorbance at λmax-drug (Aλmax-drug) | - | - | E.g., 0.620 |
| Calculated Antibody Concentration (C_Ab) | - | - | E.g., 3.57 x 10⁻⁶ M |
| Calculated Drug Concentration (C_Drug) | - | - | E.g., 1.43 x 10⁻⁵ M |
| Calculated Average DAR | - | - | E.g., 4.0 |
Workflow for UV/Vis Spectroscopy DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[8] In the context of ADCs, the conjugation of a hydrophobic drug molecule like a Dolastatin 10 derivative to an antibody increases its overall hydrophobicity. HIC can separate ADC species with different numbers of conjugated drugs, providing information on the distribution of different DAR species (DAR0, DAR2, DAR4, etc.) and allowing for the calculation of the average DAR.[9][10]
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC)
-
Materials:
-
Dolastatin 10 ADC sample
-
HPLC or UHPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Optional: Organic modifier (e.g., Isopropanol) in Mobile Phase B
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the Dolastatin 10 ADC sample (typically 10-50 µg).
-
Elute the bound ADC species using a decreasing salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B) over a specified time (e.g., 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i represents each DAR species.
-
-
Data Presentation: HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated mAb) | E.g., 5.2 | E.g., 10.5 |
| DAR2 | E.g., 8.1 | E.g., 35.2 |
| DAR4 | E.g., 10.5 | E.g., 40.8 |
| DAR6 | E.g., 12.3 | E.g., 11.3 |
| DAR8 | E.g., 13.8 | E.g., 2.2 |
| Average DAR | - | E.g., 3.8 |
Workflow for HIC DAR Determination
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that provides accurate mass measurements of the intact ADC and its subunits.[2] This allows for the unambiguous determination of the number of conjugated drugs and provides a detailed profile of the ADC population. LC-MS can be performed on the intact ADC (native MS) or on the reduced light and heavy chains.
Experimental Protocol: LC-MS (Intact ADC)
-
Materials:
-
Dolastatin 10 ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase or size-exclusion chromatography column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Desalting column (optional)
-
-
Procedure:
-
Sample Preparation: Desalt the ADC sample to remove non-volatile salts.
-
LC Separation: Inject the desalted ADC sample onto the LC column. Elute using a gradient of Mobile Phase B.
-
MS Analysis: Analyze the eluting species using an ESI-MS instrument in positive ion mode. Acquire data over a mass range that encompasses the expected charge states of the ADC.
-
Data Processing: Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
DAR Calculation: Identify the mass of the unconjugated antibody and calculate the mass difference for each peak to determine the number of conjugated drugs. Calculate the average DAR based on the relative abundance of each species.
-
Data Presentation: LC-MS
| DAR Species | Measured Mass (Da) | Calculated Mass (Da) | Abundance (%) |
| DAR0 | E.g., 148,050 | E.g., 148,052 | E.g., 9.8 |
| DAR2 | E.g., 150,455 | E.g., 150,458 | E.g., 34.5 |
| DAR4 | E.g., 152,860 | E.g., 152,864 | E.g., 41.2 |
| DAR6 | E.g., 155,265 | E.g., 155,270 | E.g., 12.1 |
| DAR8 | E.g., 157,670 | E.g., 157,676 | E.g., 2.4 |
| Average DAR | - | - | E.g., 3.9 |
Workflow for LC-MS DAR Determination
Summary and Comparison of Methods
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR | Average DAR and DAR distribution | Average DAR, DAR distribution, and mass confirmation |
| Throughput | High | Medium | Low to Medium |
| Complexity | Low | Medium | High |
| Sample Consumption | Low | Medium | Low |
| Resolution | None (bulk measurement) | High (separates species) | Very High (mass-based separation) |
| Instrumentation | Standard spectrophotometer | HPLC/UHPLC system | LC-MS system |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of Dolastatin 10-based ADCs. The choice of analytical method depends on the stage of development, the required level of detail, and available instrumentation. UV/Vis spectroscopy offers a rapid estimation of the average DAR, while HIC provides valuable information on the distribution of different drug-loaded species. LC-MS delivers the most comprehensive characterization, providing accurate mass measurements and detailed heterogeneity profiles. For robust and reliable characterization of Dolastatin 10 ADCs, a combination of these orthogonal methods is highly recommended.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. mdpi.com [mdpi.com]
- 6. pharmiweb.com [pharmiweb.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Development of a Stable Antibody-Drug Conjugate: MC-Sq-Cit-PAB-Dolastatin10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the development and evaluation of a stable ADC utilizing Dolastatin 10 as the payload, conjugated to a monoclonal antibody (mAb) via a novel MC-Sq-Cit-PAB linker system.
Dolastatin 10 and its synthetic analogs, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[1] The linker system, composed of a maleimidocaproyl (MC) spacer, a squarate (Sq) moiety, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) spacer, is designed for stable circulation and efficient intracellular drug release.[2][3][4]
These notes offer a comprehensive guide to the synthesis, characterization, and preclinical evaluation of an MC-Sq-Cit-PAB-Dolastatin10 ADC, including detailed experimental protocols and data presentation guidelines.
ADC Structure and Mechanism of Action
The this compound ADC is a complex molecule designed for targeted drug delivery. The monoclonal antibody component provides specificity for a tumor-associated antigen. The linker is engineered to be stable in the bloodstream and to release the Dolastatin 10 payload upon internalization into the target cancer cell.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker.[4] This cleavage initiates the self-immolation of the PAB spacer, releasing the active Dolastatin 10 payload into the cytoplasm.
Experimental Workflow for ADC Development
The development and evaluation of a stable and effective ADC is a multi-step process that begins with conjugation and proceeds through rigorous in vitro and in vivo testing.
Data Presentation: Quantitative Summary
Clear and concise presentation of quantitative data is critical for the evaluation and comparison of ADC candidates. All numerical data from the following experimental protocols should be summarized in tables.
Table 1: In Vitro Cytotoxicity of Dolastatin 10 and its Analogs
| Compound | Cell Line | IC50 (nM) |
| Dolastatin 10 | L1210 Leukemia | 0.03[5][6] |
| Dolastatin 10 | NCI-H69 (SCLC) | 0.059[5][6] |
| Dolastatin 10 | DU-145 (Prostate) | 0.5[5][6] |
| MMAE | HeLa | 3 ± 0.4[1] |
| MMAF | HeLa | - |
| AEST (Dolastatin Analog) | HeLa | 1 ± 0.2[1] |
Note: Data for MMAF was not specified in the provided context.
Table 2: Stability of Val-Cit Linker-Based ADCs in Plasma
| ADC Linker | Plasma Source | Incubation Time (Days) | Stability Outcome |
| Val-Cit | Mouse | 14 | >95% payload loss[7] |
| Val-Cit | Human | 28 | No significant degradation[7] |
| EVCit (Glutamic acid-Val-Cit) | Mouse | 14 | Almost no linker cleavage[7] |
| EVCit (Glutamic acid-Val-Cit) | Human | 28 | No significant degradation[7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance and potential for off-target toxicity due to premature payload release.[8][9][10]
Materials:
-
This compound ADC
-
Human, mouse, and rat plasma (e.g., from commercial vendors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma from different species (human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. Include a control sample of the ADC in PBS to assess inherent stability.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Isolate the ADC from the plasma samples using Protein A or G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.
-
Optionally, the supernatant from the bead capture can be analyzed to quantify the amount of released payload.
Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR as a function of time to determine the stability profile of the ADC in different plasma species. A stable ADC will show minimal decrease in DAR over time.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This assay determines the cytotoxic potency of the ADC on cancer cell lines.[5][11][12][13]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Unconjugated antibody (negative control)
-
Free Dolastatin 10 (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free Dolastatin 10.
-
Remove the culture medium from the wells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable curve-fitting software.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor efficacy of the ADC in a living organism using a tumor xenograft model.[6][14][15][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Antigen-positive human cancer cell line
-
This compound ADC
-
Vehicle control (e.g., sterile PBS)
-
Unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the antigen-positive cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
Administer the ADC and controls intravenously at a predetermined dose and schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
The study is typically concluded when the tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Use appropriate statistical analyses (e.g., ANOVA) to compare the tumor growth between the different treatment groups.
-
Generate Kaplan-Meier survival curves to analyze the effect of the treatment on the survival of the animals.
Dolastatin 10 Signaling Pathway
Dolastatin 10 exerts its potent cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
The inhibition of tubulin polymerization by Dolastatin 10 disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, which involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]
- 3. lateralflows.com [lateralflows.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. Generation of Antibody-Drug Conjugate Resistant Models | MDPI [mdpi.com]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-vivo Experimental Design of MC-Sq-Cit-PAB-Dolastatin10 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1][2] This document provides detailed application notes and protocols for the in vivo experimental design of ADCs utilizing the MC-Sq-Cit-PAB-Dolastatin10 drug-linker technology. Dolastatin 10 is a potent antimitotic agent that inhibits tubulin polymerization.[3][4] The linker system, comprising Maleimido-caproyl (MC), a squarate (Sq) moiety, a Citrulline-valine (Cit-Val) dipeptide, and a p-aminobenzyl (PAB) spacer, is designed for stable circulation and efficient cleavage within the tumor microenvironment to release the active Dolastatin 10 payload.
Mechanism of Action
The this compound ADC exerts its anti-cancer effect through a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a target antigen that is highly expressed on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell, typically through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Linker Cleavage: Within the lysosome, the Citrulline-valine dipeptide in the linker is cleaved by lysosomal proteases, such as Cathepsin B. This cleavage initiates the release of the Dolastatin 10 payload.
-
Payload Release: Following the initial cleavage, the PAB spacer self-immolates, ensuring the complete and traceless release of the unmodified Dolastatin 10.
-
Cytotoxicity: The released Dolastatin 10 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[4][6][7]
Below is a diagram illustrating the signaling pathway of Dolastatin 10-induced apoptosis.
Caption: Dolastatin 10 induces apoptosis by disrupting microtubule dynamics.
In Vivo Experimental Design
A well-designed in vivo study is critical to evaluate the efficacy, pharmacokinetics (PK), and toxicology of an this compound ADC.
Animal Model Selection
The choice of animal model is crucial for the translatability of preclinical data.[1]
-
Xenograft Models: Human tumor cell lines are implanted into immunodeficient mice (e.g., nude or SCID). These models are useful for evaluating the direct anti-tumor activity of the ADC.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into immunodeficient mice. PDX models better recapitulate the heterogeneity of human tumors.[1]
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice. These models are essential for evaluating the potential contribution of the immune system to the ADC's efficacy.
-
Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells. These models are valuable for assessing immune-related effects of the ADC.[1]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: A standard workflow for conducting in vivo ADC efficacy studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an this compound ADC in a subcutaneous xenograft mouse model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Tumor cells expressing the target antigen
-
Matrigel (or other appropriate extracellular matrix)
-
This compound ADC
-
Vehicle control (e.g., sterile saline or PBS)
-
Isotype control antibody
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Grouping:
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer the ADC, vehicle control, and isotype control intravenously (IV) via the tail vein.
-
The dosing schedule will depend on the specific ADC and should be determined in preliminary studies (e.g., single dose or multiple doses over several weeks).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., >2000 mm3) or at the end of the study.
-
Excise tumors, weigh them, and process them for histological analysis and biomarker assessment.
-
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of the this compound ADC.
Materials:
-
Male Sprague-Dawley rats (or other appropriate species)
-
This compound ADC
-
Anesthesia
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA or LC-MS/MS equipment
Procedure:
-
Dosing:
-
Administer a single IV dose of the ADC to the rats.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters.
-
Protocol 3: Toxicology Study
Objective: To evaluate the potential toxicity of the this compound ADC.
Materials:
-
Two relevant animal species (e.g., one rodent and one non-rodent, such as cynomolgus monkeys)[1]
-
This compound ADC
-
Vehicle control
-
Clinical chemistry and hematology analyzers
-
Histopathology equipment
Procedure:
-
Dose Range Finding Study:
-
Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
-
Definitive Toxicology Study:
-
Administer single or repeated doses of the ADC to the animals.
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of toxicity.
-
Monitor body weight, food consumption, and other relevant parameters.
-
Collect blood and urine samples for clinical chemistry and hematology analysis at various time points.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect and preserve a comprehensive set of tissues for histopathological examination.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy Study - Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1500 ± 150 | - |
| Isotype Control | 5 | QW x 3 | 1450 ± 140 | 3.3 |
| ADC | 1 | QW x 3 | 800 ± 90 | 46.7 |
| ADC | 3 | QW x 3 | 300 ± 50 | 80.0 |
| ADC | 5 | QW x 3 | 50 ± 20 | 96.7 |
Table 2: Pharmacokinetic Parameters
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-inf) (µg*h/mL) | t1/2 (h) | CL (mL/h/kg) |
| Total Antibody | 5 | 120 | 15000 | 150 | 0.33 |
| Conjugated ADC | 5 | 115 | 13500 | 140 | 0.37 |
| Free Dolastatin 10 | 5 | 0.05 | 0.5 | 2 | 100 |
Table 3: Toxicology Study - Key Findings
| Dose Group (mg/kg) | Key Clinical Signs | Hematology Changes | Clinical Chemistry Changes | Key Histopathological Findings |
| Vehicle | None | None | None | None |
| 1 | None | None | None | None |
| 5 | Mild, transient weight loss | Minimal, transient neutropenia | Slight, transient elevation in ALT/AST | Minimal hepatocellular vacuolation |
| 10 | Moderate weight loss, lethargy | Moderate neutropenia and anemia | Moderate elevation in ALT/AST | Moderate hepatocellular necrosis, bone marrow hypocellularity |
Conclusion
The successful in vivo evaluation of an this compound ADC requires a systematic and well-controlled experimental approach. The protocols and guidelines presented in this document provide a framework for conducting robust preclinical studies to assess the efficacy, pharmacokinetics, and safety of this promising class of anti-cancer therapeutics. Careful consideration of the experimental design, including the choice of animal model and relevant endpoints, is paramount for generating high-quality data to support clinical translation.
References
- 1. blog.td2inc.com [blog.td2inc.com]
- 2. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Auristatin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Auristatins, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are highly potent synthetic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Their high cytotoxicity makes them ideal payloads for ADCs.
This document provides a detailed protocol for determining the in vitro cytotoxicity of auristatin-based ADCs using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2] By assessing the reduction in cell viability upon treatment with an ADC, researchers can determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of Action of Auristatin-Based ADCs
The therapeutic action of an auristatin-based ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell.[1] The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[3] Inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to the auristatin payload is cleaved.[3] The released auristatin is then free to bind to tubulin, disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.[4] Some auristatin payloads, like MMAE, are cell-permeable and can diffuse out of the target cell to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[2]
Caption: Mechanism of action of auristatin-based ADCs.
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol outlines the steps for determining the cytotoxicity of an auristatin-based ADC.
Materials
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Auristatin-based ADC
-
Control antibody (without the cytotoxic payload)
-
Free auristatin payload (e.g., MMAE)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2][5]
-
Microplate reader
Methods
1. Cell Seeding: a. Harvest and count the cells. b. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[6] c. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
2. Compound Preparation and Treatment: a. Prepare serial dilutions of the auristatin-based ADC, control antibody, and free auristatin payload in complete culture medium. A typical concentration range might be from 0.01 nM to 1000 nM. b. Carefully remove the medium from the wells. c. Add 100 µL of the prepared compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if applicable).
3. Incubation: a. Incubate the plates for a period that allows for the ADC to exert its effect, typically 72 to 96 hours for tubulin inhibitors like auristatins.[7]
4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5] b. Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][5] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader.[5] b. Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula: % Viability = ((Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)) * 100 c. Plot the percentage of cell viability against the logarithmic concentration of the compound. d. Determine the IC50 value using a non-linear regression curve fit.
Caption: Experimental workflow for the cytotoxicity MTT assay.
Data Presentation
The potency of auristatin-based ADCs is typically summarized by their IC50 values. The following table provides a sample of reported IC50 values for various auristatin-based ADCs in different cancer cell lines.
| ADC Target | Payload | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CD30 | MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | ~0.1 | [4] |
| HER2 | MMAU | N87 | Gastric Cancer | 0.03 | [8] |
| HER2 | MMAE | SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | [9] |
| Tissue Factor | MMAE | BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [10] |
| Tissue Factor | MMAE | PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [10] |
| Tissue Factor | MMAE | Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [10] |
| CXCR4 | MMAE | U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 (ng/mL) | [11] |
| Prostate Cancer | MMAEp | PC-3 | Prostate Cancer | ~48 | [12] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of medium or reagents. | Use sterile technique and fresh reagents. Include a media-only blank for background subtraction. |
| Low signal or poor dynamic range | Cell density is too low or too high. Incubation time is too short. | Optimize cell seeding density and incubation time for your specific cell line. |
| High well-to-well variability | Uneven cell seeding. Pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Incomplete formazan dissolution | Insufficient mixing or solubilization time. | Increase shaking time or gently pipette up and down to ensure complete dissolution.[7] |
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of auristatin-based ADCs. By following these guidelines, researchers can obtain reliable and reproducible data on the potency of their ADC candidates, which is a critical step in the drug development process. Careful optimization of assay parameters and adherence to good cell culture practices are essential for generating high-quality results.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC-Sq-Cit-PAB-Dolastatin 10 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Sq-Cit-PAB-Dolastatin 10 is an antibody-drug conjugate (ADC) agent-linker conjugate with potent anti-tumor activity. This molecule combines the cytotoxic effects of Dolastatin 10, a powerful inhibitor of tubulin polymerization, with a specialized linker system designed for targeted delivery to cancer cells.[1] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts, making them a more predictive platform for evaluating novel cancer therapeutics.
This document provides detailed application notes and protocols for the utilization of MC-Sq-Cit-PAB-Dolastatin 10 in PDX models, covering its mechanism of action, experimental methodologies, and data interpretation.
Mechanism of Action
The therapeutic efficacy of an ADC based on MC-Sq-Cit-PAB-Dolastatin 10 is contingent on a multi-step process. First, the monoclonal antibody component of the ADC binds to a specific antigen expressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the active Dolastatin 10 payload.
Dolastatin 10 exerts its potent cytotoxic effects by disrupting microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[2] This disruption leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[3] The induction of apoptosis is mediated through the regulation of key signaling proteins, including the downregulation of the anti-apoptotic protein Bcl-2 and the promotion of pro-apoptotic proteins like c-myc or p53.[4]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies involving Dolastatin 10 and related ADCs in xenograft models. This data is intended to serve as a reference for expected efficacy and toxicity.
Table 1: In Vivo Efficacy of Dolastatin 10 in a Subcutaneous Xenograft Model
| Cancer Model | Treatment | Dose | Schedule | Outcome | Reference |
| Small-Cell Lung Cancer (NCI-H446) | Dolastatin 10 | 450 µg/kg | IV, twice | 5.2 log10 cell kill, increased median survival from 42 to 91 days | [2] |
| Human Ovarian Carcinoma | Dolastatin 10 | Equitoxic doses | Not specified | 6.1-day tumor growth delay | [5] |
Table 2: Toxicity Profile of Dolastatin 10 in Animal Models
| Species | Maximum Tolerated Dose (MTD) | Primary Target Organ | Key Toxicities | Reference |
| Mouse (CD2F1) | ~1350 µg/m² (450 µg/kg) | Bone Marrow | Myelosuppression, decreased white blood cell counts, thymic atrophy | [1] |
| Rat (Fischer-344) | 450 µg/m² (75 µg/kg) | Bone Marrow | Myelosuppression, lymphoid organ depletion, ileal necrosis | [1] |
| Dog (Beagle) | ≤400 µg/m² (≤20 µg/kg) | Bone Marrow | Myelosuppression, lymphoid organ depletion, thymic atrophy | [1] |
Experimental Protocols
I. Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) or similar)
-
Surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Animal housing under specific pathogen-free (SPF) conditions
Protocol:
-
Obtain fresh tumor tissue from consented patients in a sterile collection medium.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or debris.
-
Section the tumor into small fragments of approximately 3-5 mm³.
-
Anesthetize the recipient immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth and overall health. Tumor growth can be measured using digital calipers.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for passaging to subsequent cohorts of mice or for cryopreservation.
References
Application Notes and Protocols for Evaluating the Bystander Effect of Dolastatin 10 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bystander effect of Antibody-Drug Conjugates (ADCs) featuring Dolastatin 10 derivatives, such as Monomethyl Auristatin E (MMAE). The bystander effect, a critical attribute for ADC efficacy, especially in heterogeneous tumors, is the ability of the cytotoxic payload to kill not only the target antigen-positive cells but also adjacent antigen-negative cells.[1] This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data in a structured format, and provides visualizations of the underlying mechanisms and experimental workflows.
Mechanism of Action: Dolastatin 10 and the Bystander Effect
ADCs utilizing Dolastatin 10 derivatives, like MMAE, employ a potent anti-mitotic mechanism. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the linker is cleaved within the lysosome, releasing the MMAE payload.[2] MMAE then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3] The bystander effect is mediated by the diffusion of the membrane-permeable MMAE from the target cell into neighboring antigen-negative cells, where it exerts the same cytotoxic effects.[1]
Signaling Pathway for Dolastatin 10 (MMAE)-Induced G2/M Arrest and Apoptosis
Caption: Mechanism of Dolastatin 10 ADC bystander effect.
Quantitative Data Summary
The extent of the bystander effect is influenced by factors such as the antigen expression level on target cells and the ratio of antigen-positive to antigen-negative cells.[4] The following table summarizes representative quantitative data from in vitro co-culture assays using a Trastuzumab-vc-MMAE ADC.
| Antigen-Positive Cell Line | Antigen Expression Level | Ratio of Ag+ to Ag- Cells | Bystander Killing of Ag- Cells (% of Control) | Reference |
| N87 | High | 1:1 | 50% | [4] |
| N87 | High | 9:1 | 80% | [4] |
| SKBR3 | High | 1:1 | 45% | [4] |
| BT474 | High | 1:1 | 60% | [4] |
| MDA-MB-453 | Moderate | 1:1 | 25% | [4] |
| MCF7 | Low | 1:1 | 10% | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the bystander effect are provided below.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
Experimental Workflow: In Vitro Co-culture Assay
Caption: Workflow for the in vitro co-culture bystander assay.
Protocol:
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line.
-
For ease of distinguishing the cell populations, it is recommended to use fluorescently labeled cells (e.g., Ag- cells expressing GFP and Ag+ cells expressing RFP).[1]
-
-
Co-culture Seeding:
-
Seed the Ag+ and Ag- cells together in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1).[1]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Determine the IC50 values of the Dolastatin 10 ADC for both the Ag+ and Ag- monocultures.
-
Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture (e.g., above the IC90 for Ag+ cells and below the IC50 for Ag- cells).[5]
-
-
Incubation:
-
Incubate the plates for a period of 72 to 96 hours.[1]
-
-
Data Acquisition and Analysis:
-
Quantify the viability of the Ag- cell population using a method that can distinguish between the two cell types, such as:
-
Flow Cytometry: Use the fluorescent labels to gate and count the viable Ag- cells.
-
High-Content Imaging: Image the wells and use software to count the number of viable fluorescently labeled Ag- cells.
-
-
Compare the viability of the Ag- cells in the co-culture to the viability of the Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium to kill bystander cells.
Experimental Workflow: Conditioned Medium Transfer Assay
Caption: Workflow for the conditioned medium transfer assay.
Protocol:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells and allow them to adhere overnight.
-
Treat the Ag+ cells with the Dolastatin 10 ADC at a cytotoxic concentration.
-
Incubate for 48 to 72 hours.
-
Collect the culture supernatant (conditioned medium) and centrifuge to remove any detached cells.
-
-
Treatment of Antigen-Negative Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere.
-
Remove the existing medium from the Ag- cells and replace it with the collected conditioned medium.
-
Include controls where Ag- cells are treated with fresh medium and fresh medium containing the same concentration of the ADC used to treat the Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72 to 96 hours.
-
Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo® assay.
-
A significant decrease in the viability of Ag- cells treated with the conditioned medium compared to the controls indicates a bystander effect.[5]
-
3D Spheroid Co-culture Model
This model provides a more physiologically relevant system to evaluate the bystander effect by mimicking the three-dimensional architecture of a tumor.
Protocol:
-
Spheroid Formation:
-
Generate co-culture spheroids by seeding a mixture of Ag+ and Ag- cells in ultra-low attachment plates.
-
Allow the spheroids to form over 2 to 3 days.
-
-
ADC Treatment:
-
Treat the spheroids with the Dolastatin 10 ADC at various concentrations.
-
-
Analysis of Bystander Killing:
-
After a designated incubation period (e.g., 5-7 days), assess the viability and spatial distribution of the Ag+ and Ag- cells within the spheroids.
-
This can be achieved by:
-
Confocal Microscopy: If using fluorescently labeled cells, image the spheroids to visualize the killing of Ag- cells in proximity to Ag+ cells.
-
Flow Cytometry: Dissociate the spheroids into single-cell suspensions and analyze the viability of the Ag+ and Ag- populations by flow cytometry.
-
-
In Vivo Admixed Tumor Model
This in vivo model provides the most physiologically relevant assessment of the bystander effect in a whole-organism context.
Protocol:
-
Cell Preparation and Implantation:
-
Prepare a mixed suspension of Ag+ and Ag- tumor cells. To facilitate monitoring of the Ag- population, these cells can be engineered to express a reporter gene such as luciferase.[6]
-
Subcutaneously implant the cell mixture into immunocompromised mice.
-
-
ADC Treatment:
-
Once the tumors reach a palpable size, treat the mice with the Dolastatin 10 ADC.
-
-
Tumor Monitoring and Analysis:
-
Monitor tumor growth over time using caliper measurements.
-
If using luciferase-expressing Ag- cells, perform in vivo bioluminescence imaging to specifically track the viability of the Ag- cell population.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the killing of Ag- cells. A reduction in the bioluminescent signal and tumor growth in the ADC-treated group compared to controls indicates an in vivo bystander effect.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Synthesis and Characterization of Drug-Linker Conjugates for ADC Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] An ADC is comprised of three fundamental components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic molecule (the payload), and a chemical linker that connects the antibody to the payload.[] The design and synthesis of the drug-linker conjugate are critical steps that profoundly influence the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index.[4][5] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of drug-linker conjugates for the construction of ADCs.
Core Components and Structure of an Antibody-Drug Conjugate
The synergy between the antibody's specificity and the drug's potency is enabled by the linker, which must remain stable in systemic circulation and facilitate the efficient release of the payload within the target cell.[4][6] The overall structure dictates the mechanism of action, which typically involves binding to the target antigen, internalization of the ADC, and subsequent release of the cytotoxic payload to induce cell death.[7][8]
Drug-Linker Conjugation Strategies
The method used to attach the drug-linker to the antibody is a critical determinant of the final ADC's quality. Conjugation strategies are broadly classified as non-specific or site-specific, which dictates the homogeneity of the resulting product.[]
Non-Specific (Stochastic) Conjugation
First-generation ADCs were predominantly synthesized using stochastic conjugation methods that target naturally occurring amino acid residues on the antibody, such as lysines or cysteines.[10] While effective, these methods produce heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and different conjugation sites.[5]
-
Lysine (B10760008) Conjugation: This method targets the solvent-accessible ε-amine groups of lysine residues.[7] A typical human IgG1 has over 80 available lysines, leading to a highly heterogeneous product. The reaction often employs N-hydroxysuccinimide (NHS) esters.
-
Cysteine Conjugation: This approach involves the reduction of the antibody's interchain disulfide bonds (typically four in an IgG1), yielding up to eight reactive thiol groups for conjugation.[11] Maleimide-based linkers are commonly used to react with these thiols, forming stable thioether bonds.[11] While this method offers more control over the number of conjugation sites than lysine-based methods, it can still result in a mixture of species with DARs of 0, 2, 4, 6, and 8.[11]
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 5. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 10. lonza.com [lonza.com]
- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Dolastatin 10 Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preclinical evaluation of Antibody-Drug Conjugates (ADCs) utilizing Dolastatin 10 derivatives, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), as payloads. These potent cytotoxic agents, derived from the marine sea hare Dolabella auricularia, function by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] While highly effective, the systemic toxicity of Dolastatin 10 and its analogs necessitates their targeted delivery via monoclonal antibodies in the form of ADCs.[2][3] This guide outlines the essential in vitro and in vivo assays required to assess the efficacy, pharmacokinetics, and mechanism of action of Dolastatin 10-based ADCs.
Mechanism of Action of Dolastatin 10 ADCs
Dolastatin 10 and its synthetic analogs are potent antimitotic agents that interfere with microtubule dynamics.[1][2] The mechanism of action for a Dolastatin 10 ADC can be summarized in the following steps:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody to the Dolastatin 10 derivative is cleaved, releasing the cytotoxic payload into the cytoplasm.
-
Tubulin Inhibition: The released payload binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest & Apoptosis: Disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Signaling Pathway Diagram
In Vitro Efficacy Evaluation
Cytotoxicity Assay
Objective: To determine the cytotoxic potential of the Dolastatin 10 ADC against antigen-positive and antigen-negative cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Dolastatin 10 ADC and a control ADC (targeting a different antigen or an isotype control) in complete culture medium.
-
Add 100 µL of the diluted ADCs to the respective wells, resulting in a final volume of 200 µL/well. Include wells with untreated cells as a negative control.
-
Incubate the plates for 72-120 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Table 1: Representative In Vitro Cytotoxicity of Dolastatin 10 Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 leukemia | 0.03 | [4] |
| Dolastatin 10 | NCI-H69 SCLC | 0.059 | [4] |
| Dolastatin 10 | DU-145 prostate | 0.5 | [4] |
| MMAE | HeLa | 3 ± 0.4 | [5] |
| MMAF | MDA-MB-231 | >1000 | [1] |
| Dolastatinol | MDA-MB-231 | 1.54 | [1] |
| Dolastatinol | BT474 | 0.95 | [1] |
| Dolastatinol | SKBR3 | 2.3 | [1] |
Bystander Effect Assay
Objective: To assess the ability of the Dolastatin 10 ADC to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
Protocol (Co-culture Method):
-
Cell Preparation:
-
Transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be similar to the cytotoxicity assay.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Treat the co-culture with the Dolastatin 10 ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Include a monoculture of GFP-labeled antigen-negative cells treated with the same ADC concentration as a control.
-
-
Fluorescence Measurement:
-
At various time points (e.g., 48, 72, 96 hours), measure the GFP fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Compare the GFP signal in the co-culture wells to the signal in the antigen-negative monoculture control wells. A significant reduction in GFP signal in the co-culture indicates a bystander effect.
-
In Vivo Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of the Dolastatin 10 ADC in a relevant animal model.
Protocol (Xenograft Mouse Model):
-
Tumor Implantation:
-
Subcutaneously implant antigen-positive human tumor cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (typically 8-10 mice per group):
-
Vehicle control
-
Dolastatin 10 ADC
-
Control ADC
-
Free Dolastatin 10 derivative (optional)
-
-
Administer the treatments intravenously (i.v.) via the tail vein. Dosing schedules can vary (e.g., single dose, or once weekly for 3 weeks).
-
-
Tumor Volume Measurement:
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Monitoring:
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Observe the animals for any signs of distress.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the tumor growth between the treatment and control groups.[6][7]
-
Table 2: Representative In Vivo Efficacy of a Dolastatin 10 ADC
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 1250 ± 150 | - |
| Dolastatin 10 ADC | 3 | QW x 3 | 250 ± 50 | 80 |
| Control ADC | 3 | QW x 3 | 1100 ± 120 | 12 |
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic (PK) profile of the Dolastatin 10 ADC, including the total antibody, conjugated ADC, and free payload concentrations in plasma over time.
Protocol:
-
Animal Dosing:
-
Administer a single i.v. dose of the Dolastatin 10 ADC to a cohort of mice (typically 3 mice per time point).
-
-
Blood Sampling:
-
Collect blood samples via retro-orbital or cardiac puncture at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Methods:
-
Total Antibody: Quantify using a standard ligand-binding assay (LBA), such as an ELISA, that detects both conjugated and unconjugated antibody.
-
Conjugated ADC: Quantify using an LBA where the capture or detection antibody is specific to the payload or the linker-payload complex.
-
Free Payload (e.g., MMAE): Quantify using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Sample Preparation: Precipitate plasma proteins with a solvent like methanol (B129727) or acetonitrile, then centrifuge to collect the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant onto an LC column for separation, followed by detection and quantification using a mass spectrometer.
-
-
-
Data Analysis:
-
Plot the mean plasma concentration of each analyte against time.
-
Perform non-compartmental analysis to determine key PK parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Table 3: Representative Pharmacokinetic Parameters of a vc-MMAE ADC in Mice
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (h) | CL (mL/h/kg) | Vd (mL/kg) |
| Total Antibody | 100 | 5000 | 150 | 0.2 | 40 |
| Conjugated ADC | 95 | 4500 | 120 | 0.22 | 45 |
| Free MMAE | 0.01 | 0.2 | 2 | 50 | 150 |
Biodistribution Studies
Objective: To determine the tissue distribution and tumor targeting of the Dolastatin 10 ADC.
Protocol (SPECT/PET Imaging):
-
Radiolabeling:
-
Conjugate the ADC with a chelator (e.g., DFO for ⁸⁹Zr PET or DTPA for ¹¹¹In SPECT).
-
Radiolabel the chelated ADC with a suitable radionuclide (e.g., ⁸⁹Zr or ¹¹¹In).
-
-
Animal Model:
-
Use tumor-bearing mice as described in the in vivo efficacy study.
-
-
Radiotracer Injection:
-
Inject a known amount of the radiolabeled ADC intravenously into the mice.
-
-
Imaging:
-
Ex Vivo Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the mice and collect tumors and major organs.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Analyze the images to visualize the distribution of the ADC.
-
Quantify the radioactivity in the tumor and other organs from the images or ex vivo counting to assess tumor targeting and off-target accumulation.
-
Experimental Workflow Diagram
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. adcreview.com [adcreview.com]
- 3. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. researchgate.net [researchgate.net]
- 8. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Modality PET–SPECT Image-Guided Pretargeting Delivery in HER2(+) Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging the distribution of an antibody-drug conjugate constituent targeting mesothelin with 89Zr and IRDye 800CW in mice bearing human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution of (125)I-labeled anti-endoglin antibody using SPECT/CT imaging: Impact of in vivo deiodination on tumor accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing MC-Sq-Cit-PAB-Dolastatin10 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant cell line models for assessing the efficacy of the antibody-drug conjugate (ADC) linker-payload system, MC-Sq-Cit-PAB-Dolastatin10. Dolastatin 10 is a potent anti-mitotic agent that inhibits tubulin polymerization. When conjugated to a monoclonal antibody via the MC-Sq-Cit-PAB linker, it allows for targeted delivery to cancer cells expressing a specific surface antigen.
Recommended Cell Line Models
The selection of an appropriate cell line is critical for evaluating the efficacy and specificity of an ADC. The following cell lines are recommended based on their expression of relevant target antigens for which Dolastatin 10-based ADCs have been evaluated.
| Cell Line | Cancer Type | Target Antigen | Rationale for Use |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | CD22 | CD22 is a well-established B-cell marker and a target for ADCs in hematological malignancies.[1] |
| IGROV-1 | Ovarian Cancer | NaPi2b (SLC34A2) | NaPi2b is overexpressed in a significant proportion of ovarian and non-small cell lung cancers, making it a promising ADC target.[2][3] |
| OVCAR-3 | Ovarian Cancer | NaPi2b (SLC34A2) | Similar to IGROV-1, OVCAR-3 is a widely used ovarian cancer cell line expressing NaPi2b.[2][4] |
In Vitro Efficacy Data
The following table summarizes the reported in vitro cytotoxicity of an anti-CD22 and an anti-NaPi2b antibody conjugated to this compound in the recommended cell lines.
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| WSU-DLCL2 | CD22 | anti-CD22 10F4v3 LC K149C MC-Sq-Cit-PAB-Dolastatin 10 | 0.385 |
| IGROV-1 | NaPi2b | anti-NaPi2b 10H1 11.4B LC K149C MC-Sq-Cit-PAB-Dolastatin 10 | 3.19 |
| OVCAR-3 | NaPi2b | anti-NaPi2b 10H1 11.4B LC K149C MC-Sq-Cit-PAB-Dolastatin 10 | 1.52 |
In Vivo Efficacy Data
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. The following is an example of in vivo efficacy for a Dolastatin 10-based ADC.
| Cell Line Xenograft | Target Antigen | ADC Construct | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| WSU-DLCL2 | CD22 | ADCT-602 (anti-CD22-SG3199) | Single intravenous dose | Significant tumor growth inhibition observed. |
Note: While specific in vivo data for an anti-NaPi2b-MC-Sq-Cit-PAB-Dolastatin10 is not publicly available, preclinical studies with other NaPi2b-targeting ADCs using auristatin payloads (derivatives of Dolastatin 10) have demonstrated significant anti-tumor efficacy in OVCAR-3 and other ovarian cancer xenograft models.[2][5]
Signaling Pathway
Dolastatin 10, the cytotoxic payload, primarily functions by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6] The apoptotic signaling cascade involves the modulation of key regulatory proteins.
Caption: Dolastatin 10 ADC mechanism of action.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the efficacy of this compound ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target antigen-positive (e.g., WSU-DLCL2, IGROV-1, OVCAR-3) and antigen-negative (control) cell lines
-
Complete cell culture medium
-
This compound ADC and isotype control ADC
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control ADC in complete cell culture medium.
-
Remove the existing medium and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Caption: Workflow for MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with the ADC at various concentrations for a predetermined time (e.g., 48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the ADC for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Bystander Killing Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells
-
Antigen-negative cells labeled with a fluorescent marker (e.g., GFP)
-
This compound ADC
-
96-well plates
-
High-content imaging system or flow cytometer
Protocol:
-
Co-culture a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:4).
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from single-cell cytotoxicity assays).
-
Incubate the plate for 72-96 hours.
-
Quantify the number of viable fluorescently labeled antigen-negative cells using high-content imaging or flow cytometry. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Caption: Workflow for the in vitro bystander killing assay.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward a Topology-Based Therapeutic Design of Membrane Proteins: Validation of NaPi2b Topology in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mersana.com [mersana.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low conjugation efficiency of MC-Sq-Cit-PAB-Dolastatin10
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low conjugation efficiency with the MC-Sq-Cit-PAB-Dolastatin10 antibody-drug conjugate (ADC) platform. The methodologies and data presented are intended to help identify and resolve common issues during the conjugation process.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to guide you through the troubleshooting process.
Problem: Lower Than Expected Drug-to-Antibody Ratio (DAR)
Question: My final ADC has a significantly lower DAR than anticipated. What are the potential causes and how can I resolve this?
Answer: A low DAR is a common issue that can stem from several stages of the ADC production workflow. The primary areas to investigate are inefficient antibody reduction, instability or side-reactions of the maleimide (B117702) linker, and suboptimal conjugation conditions.
1. Inefficient Antibody Reduction: The conjugation process relies on the availability of free thiol (-SH) groups generated by reducing the antibody's interchain disulfide bonds. Insufficient reduction is a primary cause of low DAR.
-
Incorrect Reductant Concentration: The amount of reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), is critical. Too little will not reduce all targeted disulfide bonds, while too much can lead to the reduction of structurally important intrachain bonds, potentially causing antibody fragmentation or aggregation.[1][2] For a typical IgG1, achieving a DAR of 8 requires the reduction of all four interchain disulfide bonds.[3]
-
Presence of Trisulfide Bonds: Some antibody preparations may contain interchain trisulfide bonds, which react with TCEP to form a disulfide bond, consuming the reductant without generating any free thiols for conjugation.[4][5] If you observe high variability in TCEP demand between antibody lots, trisulfide bond content may be the cause.[4]
-
Suboptimal Reaction Conditions: Reduction is sensitive to temperature, pH, and incubation time. Ensure these parameters are optimized and consistently maintained.[1]
Recommendations:
-
Quantify the number of free thiols generated after the reduction step using Ellman's Reagent (DTNB) to confirm successful reduction before proceeding with conjugation.[3]
-
Perform small-scale optimization experiments to determine the ideal molar ratio of reducing agent to antibody for your specific batch.[1]
-
If trisulfide bonds are suspected, increase the molar equivalents of TCEP accordingly.[5]
2. Maleimide Linker Instability and Side Reactions: The maleimide group on the linker is highly reactive and susceptible to degradation and side reactions that can prevent it from coupling with the antibody's free thiols.
-
Hydrolysis: The maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, a reaction that is accelerated at higher pH levels.[] It is crucial to manage the pH of the reaction buffer carefully.
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and cysteine is potentially reversible in a process known as a retro-Michael reaction.[7][8] This can lead to the payload deconjugating from the antibody over time.[7]
-
Competing Reactions: At a pH of 7.5 or higher, the maleimide group can react competitively with free amines, such as those on lysine (B10760008) residues, in addition to the intended thiol targets.[9]
Recommendations:
-
Maintain the conjugation reaction pH within the optimal range of 6.5-7.5 to ensure high selectivity for thiol groups while minimizing hydrolysis.[8][9]
-
Prepare the drug-linker solution immediately before use to minimize hydrolysis. Store stock solutions in an anhydrous solvent like DMSO.[3][8]
-
To create a more stable final ADC, consider post-conjugation hydrolysis of the succinimide (B58015) ring under basic conditions (e.g., pH 9.2), which makes the linkage resistant to the retro-Michael reaction.[7][10][11]
3. Issues with the Drug-Linker Reagent or Conjugation Process: The quality of the drug-linker and the overall process control are vital for success.
-
Impure or Degraded Drug-Linker: Verify the purity and integrity of your this compound reagent.
-
Process Control: Inconsistent control over reaction parameters like temperature, pH, and mixing can lead to variability and low efficiency.[] The addition of organic solvents (used to dissolve the hydrophobic drug-linker) should be done slowly and with gentle mixing to avoid antibody denaturation and aggregation.[13]
Recommendations:
-
Analyze the drug-linker purity via HPLC-MS before use.
-
Ensure precise and consistent control of all reaction parameters. Perform conjugation at a lower temperature (e.g., 4°C) to slow down potential side reactions and aggregation.[13]
Problem: Significant ADC Aggregation Post-Conjugation
Question: I am observing a high level of aggregation in my ADC product. What are the primary causes and mitigation strategies?
Answer: ADC aggregation is a critical challenge that can compromise the safety and efficacy of the therapeutic.[14] It is often driven by the increased hydrophobicity of the final conjugate, especially with highly hydrophobic payloads like Dolastatin 10.[13]
1. Causes of Aggregation:
-
Increased Hydrophobicity: The conjugation of the hydrophobic Dolastatin 10 payload onto the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to self-association and aggregation.[13][15]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater propensity for aggregation.[13]
-
Conjugation Process Conditions: The use of organic co-solvents to dissolve the drug-linker can partially denature the antibody, exposing its inner hydrophobic regions and promoting aggregation.[15][16] Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can also cause aggregation.[15]
-
Storage and Handling: Exposure to thermal stress, freeze-thaw cycles, or physical agitation can destabilize the ADC and induce aggregation.[13][16]
2. Mitigation Strategies:
-
Optimize DAR: Target a lower average DAR (typically 2-4) to reduce the overall hydrophobicity of the ADC.[13]
-
Process Optimization: Add the drug-linker solution slowly with gentle mixing.[13] Consider performing the conjugation with the antibody immobilized on a solid support to prevent intermolecular interactions during the reaction.[15][16]
-
Formulation: Screen different buffer systems to find the optimal pH and ionic strength. The addition of stabilizing excipients like sugars (sucrose), amino acids (arginine), or non-ionic surfactants (polysorbate 20/80) can significantly improve solubility and prevent aggregation.[13]
-
Incorporate Hydrophilic Spacers: Including hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help counteract the hydrophobicity of the payload and has been shown to result in ADCs that are free from aggregation.[10][17]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide conjugation reaction? The optimal pH for reacting maleimides with thiols is between 6.5 and 7.5.[8][9] This range offers excellent chemoselectivity for the thiol group and is approximately 1,000 times faster than the reaction with amines at neutral pH.[8] Above pH 7.5, the competing reaction with amines becomes more significant, and the rate of maleimide hydrolysis also increases.[][9]
Q2: How can I accurately determine the number of available thiol groups after antibody reduction? The most common method is the Ellman's assay, which uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to produce a yellow-colored product, which can be quantified by measuring its absorbance at 412 nm.[3] This should be performed after the buffer exchange step that removes the reducing agent and before the addition of the drug-linker.
Q3: What are the key analytical techniques for characterizing the final ADC product? A panel of orthogonal analytical methods is essential for proper ADC characterization.[18]
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and fragments.[16]
-
Hydrophobic Interaction Chromatography (HIC): The most widely used method for determining the DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).[19]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR and to quantify the amount of residual free drug-linker payload.[3][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR, drug load distribution, and can confirm the identity and integrity of the final conjugate.[19][21]
-
UV-Vis Spectroscopy: A relatively simple and quick method to estimate the average DAR, provided the drug and antibody have different maximum absorbance wavelengths.[19][20]
Q4: How can I prevent the retro-Michael reaction and ensure my ADC is stable? The thioether bond formed by the maleimide-thiol reaction can be unstable and reverse over time.[7] A proven strategy to create a more stable ADC is to induce hydrolysis of the succinimide ring after conjugation.[7][22] This can be achieved by incubating the ADC in a basic buffer (e.g., pH 9.2).[10] The resulting hydrolyzed ring is resistant to the retro-Michael reaction, preventing premature payload release and leading to a significantly more stable ADC.[7]
Data Presentation
Table 1: Key Parameters for Antibody Reduction with DTT
| Target DAR | Molar Equivalents of DTT (approx.) | Temperature (°C) | Time (min) | Expected Free Thiols per Antibody | Reference |
|---|---|---|---|---|---|
| 2 | 1.5 | 37 | 30 | 2 | [1] |
| 4 | 3.5 | 37 | 30 | 4 | [1] |
| 6 | 7.0 | 37 | 30 | 6 | [1] |
| 8 | 20.0 | 37 | 30 | 8 |[1] |
Table 2: Influence of pH on Maleimide Reactions
| pH Range | Primary Reaction with Maleimide | Potential Side Reactions | Recommendation | References |
|---|---|---|---|---|
| 6.5 - 7.5 | Michael addition with thiols (Cysteine) | Slow hydrolysis | Optimal range for conjugation | [8][9] |
| > 7.5 | Michael addition with thiols | Increased rate of hydrolysis; Competitive reaction with amines (Lysine) | Use with caution; may require shorter reaction times | [][9] |
| > 9.0 | - | Rapid hydrolysis | Used for post-conjugation stabilization |[10] |
Table 3: Recommended Analytical Techniques for ADC Characterization
| Analytical Technique | Primary Application | Information Provided | References |
|---|---|---|---|
| Size Exclusion Chromatography (SEC) | Quantify Aggregates & Fragments | Purity, presence of high/low molecular weight species | [16] |
| Hydrophobic Interaction Chromatography (HIC) | DAR & Drug Load Distribution | Average DAR, heterogeneity (DAR0, 2, 4, 6, 8 species) | [19] |
| Reverse-Phase HPLC (RP-HPLC) | Free Drug Quantification & DAR | Purity, amount of unconjugated payload, average DAR | [3][20] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation & DAR | Precise mass of ADC species, DAR distribution, structural integrity | [19][21] |
| UV-Vis Spectroscopy | Average DAR Estimation | Quick estimation of average DAR |[19][20] |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody with DTT
This is an example protocol and should be optimized for your specific antibody.
-
Prepare Antibody: Dissolve the lyophilized antibody in a reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[3] Adjust the antibody concentration to 10 mg/mL.
-
Prepare DTT Stock: Prepare a fresh 100 mM DTT stock solution in water.
-
Reduction Reaction: Add the required volume of DTT stock solution to the antibody solution to achieve the desired molar equivalence (see Table 1). For example, to target 8 free thiols per antibody, use a final DTT concentration of 20 mM.[1]
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[1][3]
-
Purification: Immediately after incubation, remove the excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with a conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.2).[3] The reaction should be carried out in the presence of an inert gas (e.g., argon) to prevent re-oxidation of the thiols.[23]
Protocol 2: Thiol-Maleimide Conjugation
-
Prepare Reduced Antibody: Have the purified, reduced antibody from Protocol 1 ready in conjugation buffer at a concentration of approximately 2.5 mg/mL and chill on ice.[3]
-
Prepare Drug-Linker Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).[3] Immediately before use, dilute the stock solution with a suitable organic co-solvent like acetonitrile.
-
Conjugation Reaction: Calculate the volume of drug-linker solution needed to achieve a molar excess (e.g., 9.5 moles of drug-linker per mole of antibody).[3] Add the drug-linker solution rapidly but gently to the cold, stirring antibody solution. The final concentration of organic co-solvent should be controlled (e.g., <20% v/v) to minimize aggregation.[3]
-
Incubation: Allow the reaction to proceed on ice for 1-2 hours or at room temperature for 1 hour.[3]
-
Quenching: Stop the reaction by adding a 20-fold molar excess of N-acetylcysteine over the drug-linker to quench any unreacted maleimide groups.[3]
-
Purification: Purify the resulting ADC from excess drug-linker and reaction byproducts using size exclusion chromatography or tangential flow filtration.
-
Analysis and Storage: Analyze the final ADC product using the techniques described in Table 3. Filter the conjugate through a 0.2 µm filter and store at -80°C or as determined by stability studies.[3]
Visualizations
References
- 1. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. New structures to resolve the instability of Maleimide joint – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biotium.com [biotium.com]
Technical Support Center: Dolastatin 10 ADC Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Dolastatin 10 antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: Observing High Levels of Aggregation Post-Conjugation
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Hydrophobicity of the Payload | Dolastatin 10 and its derivatives, such as monomethyl auristatin E (MMAE) and F (MMAF), are hydrophobic. Conjugation of these payloads to an antibody increases the overall hydrophobicity of the ADC, promoting self-association and aggregation to minimize exposure to the aqueous environment.[1] Higher drug-to-antibody ratios (DARs) exacerbate this effect.[1][2] | - Optimize DAR: Aim for a lower DAR if therapeutically viable. - Introduce Hydrophilic Linkers: Incorporate polyethylene (B3416737) glycol (PEG) spacers or glycoside moieties into the linker to increase the hydrophilicity of the ADC.[3][4][5][6][7] - Modify the Payload: If possible, utilize more hydrophilic derivatives of Dolastatin 10. |
| Suboptimal Conjugation Conditions | The pH, temperature, and solvent composition of the conjugation buffer can significantly impact ADC stability. Conditions optimized for the conjugation chemistry may not be ideal for antibody stability, leading to unfolding and aggregation.[1] | - pH Control: Maintain the pH of the conjugation buffer away from the isoelectric point (pI) of the antibody to ensure colloidal stability. - Temperature Management: Perform conjugation at a controlled, lower temperature to minimize thermal stress on the antibody. - Solvent Selection: Use the minimum required amount of organic co-solvent for payload dissolution and consider less denaturing solvents. |
| Antibody-Specific Properties | The intrinsic properties of the monoclonal antibody (mAb), such as its amino acid sequence and post-translational modifications, can influence its propensity to aggregate upon conjugation. | - Antibody Engineering: If feasible, engineer the mAb to remove aggregation-prone regions or introduce stabilizing mutations. - Glycosylation: Ensure consistent and optimal glycosylation of the mAb, as glycans can shield hydrophobic patches and hinder aggregation. |
Issue 2: Aggregation Occurring During Purification and Formulation
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Buffer Composition | The pH, ionic strength, and specific ions in the formulation buffer can affect the colloidal stability of the ADC. | - pH Optimization: Screen a range of pH values to identify the pH of maximum stability for your specific ADC.[8] - Ionic Strength: Adjust the salt concentration (e.g., NaCl) to modulate electrostatic interactions and minimize aggregation.[8] - Buffer System Selection: Empirically test different buffer systems (e.g., citrate, histidine, phosphate) to find the most stabilizing one. |
| Presence of Impurities | Residual unconjugated payload, linker fragments, or solvents from the conjugation reaction can contribute to instability and aggregation. | - Efficient Purification: Employ robust purification methods like tangential flow filtration (TFF) for buffer exchange and removal of small molecule impurities.[9][10] - Aggregate Removal: Utilize size-exclusion chromatography (SEC) to remove existing aggregates from the ADC preparation. |
| Mechanical Stress | Pumping, filtration, and other processing steps can introduce shear stress, leading to protein unfolding and aggregation at air-liquid interfaces. | - Gentle Handling: Minimize vigorous agitation and use low-shear pumps during processing. - Use of Surfactants: Incorporate non-ionic surfactants like Polysorbate 20 or Polysorbate 80 to reduce surface tension and prevent aggregation at interfaces.[1][11][12] |
Issue 3: Long-Term Storage Instability and Aggregation
Possible Causes and Solutions
| Cause | Explanation | Recommended Action |
| Inappropriate Storage Temperature | Elevated temperatures can induce thermal stress, leading to the unfolding of the antibody and subsequent aggregation. Studies have shown that some MMAE ADCs rapidly form high molecular weight species at 40°C.[2][13] | - Cold Storage: Store liquid formulations at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.[14] - Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can cause aggregation. Aliquot the ADC into single-use volumes.[14] |
| Formulation Lacks Stabilizers | The absence of appropriate excipients can leave the ADC vulnerable to various stresses during storage. | - Incorporate Cryo/Lyoprotectants: For frozen or lyophilized formulations, add sugars (e.g., sucrose (B13894), trehalose) or polyols (e.g., mannitol) to protect the ADC during freezing and drying. - Add Amino Acids: Arginine and glycine (B1666218) can act as stabilizers and reduce aggregation. |
| Liquid Formulation Instability | For some hydrophobic ADCs, a liquid formulation may not be sufficiently stable for the desired shelf life. | - Lyophilization: Freeze-dry the ADC to create a stable solid powder. This removes water, a key component in many degradation pathways, and can significantly enhance long-term stability.[14][15] |
Experimental Protocols
Protocol 1: Buffer Exchange using Diafiltration (Tangential Flow Filtration)
This protocol is for exchanging the buffer of a Dolastatin 10 ADC solution to a formulation buffer while removing small molecule impurities.
Materials:
-
Tangential Flow Filtration (TFF) system with a pump and reservoir
-
Hollow fiber or cassette filter with an appropriate molecular weight cut-off (MWCO), typically 30-50 kDa for an ADC
-
Formulation buffer
-
ADC solution
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the formulation buffer.
-
Concentration (Optional): If the initial ADC solution is dilute, concentrate it to a target concentration by recirculating the solution through the TFF system and removing permeate.
-
Diafiltration:
-
Begin recirculating the concentrated ADC solution.
-
Add the new formulation buffer to the reservoir at the same rate that permeate is being removed. This is known as constant volume diafiltration.[16]
-
Continue the diafiltration process for a sufficient number of diavolumes (typically 5-7) to achieve the desired buffer exchange and impurity removal. One diavolume is equal to the volume of the concentrated ADC solution.
-
-
Final Concentration: After diafiltration, concentrate the ADC to the final target concentration.
-
Recovery: Recover the final formulated ADC from the TFF system.
Protocol 2: Lyophilization of a Dolastatin 10 ADC
This protocol provides a general framework for lyophilizing a Dolastatin 10 ADC. The specific parameters (temperatures, pressures, and times) should be optimized for each specific formulation.
Materials:
-
Lyophilizer (freeze-dryer)
-
ADC formulated in a lyophilization-compatible buffer (e.g., containing sucrose or trehalose)
-
Lyophilization vials and stoppers
Procedure:
-
Filling: Dispense the formulated ADC solution into sterile lyophilization vials. Partially insert the stoppers.
-
Freezing:
-
Place the vials on the lyophilizer shelves.
-
Cool the shelves to a temperature well below the glass transition temperature (Tg') of the formulation (e.g., -40°C to -50°C).
-
Hold at this temperature to ensure complete freezing of the product.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Raise the shelf temperature to a point that is still below the Tg' (e.g., -10°C to -25°C). This provides the energy for the ice to sublimate directly to vapor.
-
Hold under these conditions until all the ice has been removed. This is the longest phase of the cycle.
-
-
Secondary Drying (Desorption):
-
Reduce the vacuum further if necessary.
-
Increase the shelf temperature (e.g., 20°C to 30°C) to remove residual bound water from the dried cake.
-
Hold for a specified period to achieve the target low moisture content.
-
-
Stoppering and Sealing: Backfill the chamber with an inert gas (e.g., nitrogen), and fully stopper the vials under vacuum or partial vacuum. Remove the vials from the lyophilizer and crimp-seal the stoppers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation for Dolastatin 10 ADCs?
The primary cause is the hydrophobic nature of the Dolastatin 10 payload and its derivatives like MMAE and MMAF.[1] When conjugated to an antibody, these hydrophobic molecules increase the overall hydrophobicity of the ADC, leading to a higher propensity for the molecules to associate with each other to minimize their interaction with the aqueous environment. This is particularly problematic at higher drug-to-antibody ratios (DARs).[1][2]
Q2: How can I reduce the hydrophobicity of my Dolastatin 10 ADC?
A common and effective strategy is to incorporate hydrophilic linkers. Linkers containing polyethylene glycol (PEG) chains have been shown to successfully produce Dolastatin 10 ADCs that are free from aggregation.[6][7] Another approach is to use glycoside-based payloads, which also increase the overall hydrophilicity of the ADC.[5]
Q3: What role do excipients play in preventing aggregation?
Excipients are crucial for stabilizing ADCs in solution. Key types include:
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic detergents reduce surface tension and prevent aggregation at air-liquid and solid-liquid interfaces, which can occur during manufacturing and handling.[1][11][12]
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These act as cryoprotectants and lyoprotectants, stabilizing the ADC during freezing and lyophilization by forming a glassy matrix around the protein.
-
Amino Acids (e.g., Arginine, Glycine): These can help to solubilize the ADC and reduce the tendency for self-association.
Q4: Which analytical techniques are best for detecting and quantifying Dolastatin 10 ADC aggregation?
The industry standard for quantifying aggregates is Size-Exclusion Chromatography (SEC) .[17] For more detailed characterization, SEC with Multi-Angle Light Scattering (SEC-MALS) can be used to determine the molecular weight of the different species (monomers, dimers, higher-order aggregates) in solution.[18][19][20][21] Other useful techniques include:
-
Dynamic Light Scattering (DLS): To measure the size distribution of particles in the solution and detect the presence of large aggregates.[1]
-
Analytical Ultracentrifugation (AUC): To provide high-resolution separation and characterization of different aggregate species.[18]
Q5: At what pH should I formulate my Dolastatin 10 ADC?
The optimal pH for formulation is highly specific to the individual antibody in the ADC. It is crucial to determine the pH at which the ADC exhibits maximum colloidal stability, which is generally a pH that is not close to the antibody's isoelectric point (pI).[8] A pH screening study is recommended to identify the ideal pH for your specific Dolastatin 10 ADC.
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. adcreview.com [adcreview.com]
- 10. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation | Semantic Scholar [semanticscholar.org]
- 11. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. susupport.com [susupport.com]
- 15. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 16. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. wyatt.com [wyatt.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Improved Therapeutic Index
This technical support center provides expert guidance, troubleshooting tips, and detailed protocols to assist researchers, scientists, and drug development professionals in fine-tuning the drug-to-antibody ratio (DAR) for an optimal therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for Antibody-Drug Conjugates (ADCs)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3][4] It is a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1][5][6] An insufficient drug load can render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance, and potential aggregation issues.[1][7] Therefore, controlling the DAR is essential during the manufacturing process to ensure a consistent, safe, and effective therapeutic product.[1]
Q2: How does DAR impact the therapeutic index of an ADC?
A2: The therapeutic index, the ratio between a drug's toxic dose and its effective dose, is heavily influenced by the DAR.[8][9] An optimal DAR is crucial for maximizing the therapeutic window. A low DAR may result in reduced potency, while a high DAR can increase the risk of off-target toxicity and lead to faster clearance from circulation, thereby reducing overall efficacy.[2][7][10] Finding the right balance is key to developing a successful ADC therapeutic.
Q3: What are the primary methods for controlling the DAR during conjugation?
A3: Several strategies can be employed to control the DAR:
-
Site-Specific Conjugation: This involves engineering specific sites on the antibody, such as particular amino acid residues, for precise drug attachment. This method leads to a more homogeneous ADC product with a well-defined DAR.[11][12]
-
Enzymatic Conjugation: Enzymes like transglutaminase can be used to attach payloads at specific locations with high reproducibility, offering excellent control over the DAR.[11]
-
Stoichiometry and Process Control: Carefully controlling the molar ratio of the linker-payload to the antibody, as well as reaction parameters like pH, temperature, and reaction time, is a fundamental aspect of DAR optimization.[11]
-
Linker-Payload Design: The properties of the linker and payload, such as hydrophobicity, can influence the conjugation process and the final DAR.[11]
Q4: What are the common analytical techniques used to measure DAR?
A4: The most common methods for determining DAR are:
-
UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR by measuring the absorbance of the ADC at two wavelengths (one for the antibody and one for the payload).[2][3][]
-
Hydrophobic Interaction Chromatography (HIC): A widely used technique that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drugs. This method provides information on the distribution of different DAR species.[1][2][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides accurate mass measurements of the intact ADC and its subunits, allowing for unambiguous identification of each DAR species and a precise average DAR calculation.[2][][14]
Troubleshooting Guides
Issue 1: Inconsistent DAR values between batches.
-
Q: We are observing significant batch-to-batch variability in our average DAR. What are the likely causes and how can we troubleshoot this?
-
A: Inconsistent DAR is a common challenge. Here are the primary factors to investigate:
-
Reactant Stoichiometry: Ensure precise and consistent molar ratios of the linker-payload to the antibody.[1] Small deviations can significantly shift the final DAR.[1]
-
Action: Re-verify the concentration of your antibody and linker-payload stock solutions before each conjugation reaction. Use calibrated pipettes and balances.
-
-
Antibody Reduction (for Cysteine Conjugation): The efficiency and consistency of the interchain disulfide bond reduction step are critical.[1] Incomplete or variable reduction will lead to a different number of available thiol groups for conjugation in each batch.[1]
-
Action: Monitor the reduction step carefully. Optimize and standardize the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature.
-
-
Reagent Quality: Verify the purity and concentration of your linker-payload, reducing agents, and buffers before each run.[1] Degradation or incorrect concentration of stock solutions is a frequent source of error.[1]
-
Action: Use fresh reagents whenever possible. Store reagents under recommended conditions and re-qualify them periodically.
-
-
Reaction Parameters: Minor variations in pH, temperature, and reaction time can impact conjugation efficiency.
-
Action: Implement strict process controls for all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath.
-
-
Issue 2: Poor peak shape and resolution in HIC analysis.
-
Q: My high-DAR species (e.g., DAR 6, 8) are showing poor peak shape and are not eluting properly during Hydrophobic Interaction Chromatography (HIC). How can I fix this?
-
A: This is a common issue in HIC analysis because high-DAR species are very hydrophobic and can bind irreversibly to the column under standard aqueous conditions.[1] Here are some troubleshooting steps:
-
Add Organic Modifiers: Introduce a low percentage (e.g., up to 15%) of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) to the mobile phase B (the low-salt buffer).[] This will decrease the hydrophobicity of the mobile phase, facilitating the elution of highly hydrophobic species and improving peak shape.[1]
-
Optimize the Gradient: Extend the gradient time or create a shallower gradient to improve the separation between different DAR species.[1][]
-
Increase Column Temperature: Running the chromatography at a slightly elevated temperature can improve peak shape, but this must be carefully tested as high temperatures can cause protein denaturation.[1]
-
Column Selection: Ensure you are using a HIC column suitable for ADC analysis. Different column chemistries can provide different selectivity.
-
Issue 3: Discrepancies between different DAR measurement techniques.
-
Q: The average DAR value I get from UV/Vis spectroscopy is different from the value I get from HIC or LC-MS. Why is this happening and which result should I trust?
-
A: It is not uncommon to see slight variations between different analytical methods. Here's a breakdown of the potential reasons and how to interpret the results:
-
UV/Vis Spectroscopy Limitations: This method provides an average DAR for the entire sample population and can be skewed by the presence of free drug, which can lead to an overestimation of the DAR.[3] It also doesn't provide information about the distribution of different DAR species.[3]
-
HIC and LC-MS Provide More Detail: HIC gives a profile of the different DAR species, allowing for the calculation of a weighted average DAR.[] LC-MS is the most accurate method as it directly measures the mass of each species, providing a precise DAR and distribution.[2][]
-
Interpretation: Consider the LC-MS result as the most accurate value. Use HIC to understand the heterogeneity and distribution of your ADC population. UV/Vis spectroscopy is a good, quick method for in-process checks, but its limitations should be recognized. If large discrepancies exist, it could indicate issues with your sample purity (e.g., significant amounts of free drug) or with the experimental setup of one of the techniques.
-
Data Presentation
Table 1: Impact of DAR on ADC Therapeutic Properties
| Property | Low DAR (e.g., 2) | Moderate DAR (e.g., 4) | High DAR (e.g., 8) |
| Efficacy/Potency | Lower potency | Often optimal potency | Highest potency per molecule, but may not improve therapeutic outcome[7] |
| Toxicity | Generally lower systemic toxicity | Balanced toxicity profile | Increased risk of systemic and off-target toxicity[1][15] |
| Pharmacokinetics | Longer plasma half-life, slower clearance | Moderate clearance | Shorter plasma half-life, faster clearance[1][7][10] |
| Hydrophobicity | Lower | Moderate | Higher[1] |
| Aggregation Risk | Low | Moderate | High[1] |
| Manufacturability | Easier to formulate and purify | Manageable | Challenging to formulate and purify; may require organic modifiers[1] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
-
Principle: This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic payload.[2][]
-
Materials:
-
ADC sample
-
Unconjugated antibody (for extinction coefficient determination)
-
Free drug-linker (for extinction coefficient determination)
-
Spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer
-
-
Procedure:
-
Determine the extinction coefficients of the unconjugated antibody and the free drug-linker at 280 nm and the wavelength of maximum absorbance for the payload (λmax).
-
Measure the absorbance of the ADC sample at 280 nm and λmax.
-
Calculate the concentration of the antibody and the payload in the ADC sample using the following equations based on the Beer-Lambert law:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
-
-
Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.
-
Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates molecules based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the ADC, species with different DAR values can be resolved.
-
Materials:
-
ADC sample
-
HPLC system with a HIC column
-
Mobile Phase A: High-salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
-
Procedure:
-
Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Unconjugated antibody will elute first, followed by species with increasing DAR values.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100[2]
-
-
Mandatory Visualizations
Caption: General Workflow for ADC Conjugation and DAR Analysis.
Caption: Relationship between DAR, Efficacy, Toxicity, and Therapeutic Index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. hpst.cz [hpst.cz]
- 15. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Manufacturing Antibody-Drug Conjugates with Hydrophobic Payloads
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the manufacturing of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your ADC manufacturing experiments.
Problem 1: Increased Aggregation Observed Post-Conjugation
You observe a significant increase in high molecular weight species (HMWS) in your ADC preparation immediately after the conjugation step.
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[1] Optimize the conjugation reaction to target a lower average DAR, typically in the range of 2-4.[1] |
| Suboptimal Reaction Buffer | The pH of the conjugation buffer may be near the antibody's isoelectric point (pI), reducing its solubility.[2] Ensure the buffer pH is optimal for the conjugation chemistry while maintaining antibody stability (typically pH 7.2-8.0).[1] |
| Presence of Organic Solvents | Organic co-solvents used to dissolve the hydrophobic payload can destabilize the antibody and promote aggregation.[2] Minimize the amount of organic solvent in the reaction mixture. If possible, explore alternative, more aqueous-soluble formulations of the payload-linker. |
| Antibody Concentration | High protein concentrations can increase the frequency of intermolecular interactions that lead to aggregation.[1] Consider performing the conjugation at a lower antibody concentration. |
Problem 2: Aggregation Increases During Purification and/or Storage
Your ADC appears stable immediately after conjugation, but aggregation increases during downstream processing or upon storage.
-
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Formulation Buffer | The final formulation buffer may not be optimal for the stability of your specific ADC. Screen various buffer systems to find the optimal pH and ionic strength.[1] Add stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), or non-ionic surfactants (e.g., polysorbate 20/80) to enhance conformational stability and solubility.[1] |
| Physical Stresses | Exposure to thermal stress, multiple freeze-thaw cycles, or mechanical stress (e.g., vigorous shaking) can denature the ADC and induce aggregation.[1][3] Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store at recommended temperatures and handle with care to avoid agitation. |
| High Protein Concentration | Storing the ADC at a high concentration can promote aggregation over time.[1] If feasible, store the ADC at a lower concentration and concentrate it only when necessary for an experiment. |
| Light Exposure | Some payloads or linkers may be photosensitive, and exposure to light can trigger degradation that leads to aggregation.[1][5] Protect the ADC from light by using amber vials or storing it in the dark. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation when using hydrophobic payloads?
A1: ADC aggregation with hydrophobic payloads is a multifaceted issue primarily driven by:
-
Inherent Hydrophobicity: The conjugation of hydrophobic small molecule drugs to an antibody creates hydrophobic patches on the antibody's surface. To minimize their exposure to the aqueous environment, these patches can interact with each other, leading to self-association and aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to a more hydrophobic ADC, which strongly correlates with an increased tendency to aggregate.[1][6]
-
Conformational Changes: The process of conjugation can alter the antibody's tertiary structure, potentially exposing hydrophobic regions that were previously buried within the protein.[7]
-
Formulation and Environmental Factors: Suboptimal buffer conditions (pH, ionic strength), the presence of organic co-solvents, high protein concentrations, and physical stresses like temperature fluctuations can all destabilize the ADC and promote aggregation.[1][2][4]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have several detrimental effects on the therapeutic product:
-
Reduced Efficacy: Aggregates may have a compromised ability to bind to the target antigen and can be cleared from circulation more rapidly, thus reducing the therapeutic efficacy.[3][7]
-
Increased Immunogenicity: The presence of aggregates, especially high molecular weight species, can trigger an unwanted immune response in patients.[5][7]
-
Physical Instability: Aggregation can lead to the formation of visible particles and precipitation, which affects the product's stability, shelf-life, and manufacturability.[7]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity and other adverse side effects.[5][7]
Q3: How can we mitigate aggregation during the development of ADCs with hydrophobic payloads?
A3: A proactive, multi-pronged approach is recommended:
-
Linker and Payload Engineering: Utilize hydrophilic linkers (e.g., those containing polyethylene (B3416737) glycol (PEG)) or develop more hydrophilic payloads to counteract the hydrophobicity of the drug.[6][7][8]
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can lead to improved stability.[7]
-
Formulation Development: Conduct thorough screening of different buffer conditions (pH, ionic strength) and stabilizing excipients to find the optimal formulation for your ADC.[1][9]
-
Process Optimization: Control the conjugation reaction to achieve a lower, more stable DAR.[1] Consider novel manufacturing processes, such as immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.[2]
Q4: Which analytical techniques are essential for monitoring ADC aggregation?
A4: A suite of orthogonal analytical methods is crucial for the comprehensive characterization of ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method used to separate and quantify high molecular weight species (aggregates), the monomeric ADC, and any fragments.[5][7][10]
-
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution and can detect the presence of aggregates by an increase in the average particle size or polydispersity index (PDI).[7]
-
Hydrophobic Interaction Chromatography (HIC): While primarily used to determine the DAR distribution, HIC separates species based on hydrophobicity and can also provide information about aggregation.[11][12][13]
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | Hydrophobicity | Aggregation Propensity | In Vivo Clearance Rate | Reference |
| Low (e.g., 2) | Lower | Lower | Slower | [3] |
| High (e.g., 8) | Higher | Higher | Faster | [3] |
Table 2: Hydrophobicity of Selected Payloads and Linker-Payloads
| ADC | Payload CLogP | Linker-Payload CLogP | Reference |
| Enhertu® | 0.2 | -0.3 | [14] |
| Kadcyla® | 4.2 | 4.6 | [14] |
| Adcetris® | 4.9 | 5.7 | [14] |
| Trodelvy® | 1.7 | -0.1 | [14] |
| *CLogP (calculated log P) is a measure of hydrophobicity. Higher values indicate greater hydrophobicity. Data calculated using ChemDraw 20.0 software.[14] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To separate and quantify aggregates, monomer, and fragments in an ADC sample.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A buffer that promotes the native state of the antibody and minimizes non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Prepare the ADC sample by diluting it to approximately 1 mg/mL in the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Monitor the eluent using the UV detector at a wavelength of 280 nm.
-
Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomeric ADC (main peak), and any low molecular weight fragments (eluting last).
-
Calculate the percentage of each species relative to the total peak area.[4]
-
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
-
Objective: To determine the size distribution and polydispersity of an ADC sample as an indicator of aggregation.
-
Instrumentation: A DLS instrument.
-
Procedure:
-
Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 90°).
-
Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any large particles.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure the reproducibility of the results.
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or PDI over time or between samples can indicate aggregation.[7]
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Characterization
-
Objective: To characterize the hydrophobicity and determine the drug-to-antibody ratio (DAR) distribution of an ADC.
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0, potentially with a low concentration of an organic modifier like isopropanol.[10]
-
Procedure:
-
Equilibrate the column with a high percentage of Mobile Phase A.
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound species by applying a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the eluent at 280 nm.
-
Species will elute in order of increasing hydrophobicity, with unconjugated antibody eluting first, followed by species with DAR 2, 4, 6, and 8. The peak areas can be integrated to calculate the average DAR.[11][13]
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Caption: Mechanism of ADC aggregation induced by hydrophobic payloads.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 9. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Auristatin-Payload ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with Antibody-Drug Conjugates (ADCs) featuring auristatin payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability in auristatin-payload ADCs?
A1: The primary drivers of instability in auristatin-payload ADCs are the inherent hydrophobicity of the auristatin molecule, particularly monomethyl auristatin E (MMAE), the stability of the linker connecting the payload to the antibody, and the drug-to-antibody ratio (DAR).[1][2][3][4] High DARs can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[1][2][4] Additionally, the choice of conjugation chemistry and environmental stressors like freeze-thaw cycles and inappropriate buffer conditions can contribute to instability.[5]
Q2: How does the drug-to-antibody ratio (DAR) influence the stability of an ADC?
A2: The DAR is a critical factor influencing ADC stability. While a higher DAR can enhance potency, it often negatively impacts stability by increasing the ADC's hydrophobicity, which can lead to aggregation and faster clearance from circulation.[6] ADCs with high drug-load species are particularly prone to forming aggregates and fragments, especially under stress conditions.[1][2] Finding the optimal DAR is a key aspect of developing a stable and effective ADC.
Q3: What role does the linker play in the stability of auristatin ADCs?
A3: The linker is a critical component for the stability and efficacy of an ADC. It must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[7][8][9] However, it also needs to be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[7][8][9][10] Protease-sensitive dipeptide linkers, such as the valine-citrulline (vc) linker, are designed to be stable in the bloodstream but are cleaved by lysosomal enzymes like cathepsin B inside the cell.[7][8][9]
Q4: Can the charge of the auristatin payload affect ADC stability?
A4: Yes, the charge of the payload, in addition to its hydrophobicity, can significantly impact the physicochemical stability of an ADC.[11] For instance, a comparison between ADCs with a neutral payload (vcMMAE) and a negatively charged payload (vcMMAF) showed that the charged payload led to a greater increase in aggregation rates.[11] This is thought to be due to alterations in electrostatic repulsion and surface activity.[11] Therefore, payload charge is a critical factor to consider during ADC design and development.[11]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common stability issues encountered during the development of auristatin-payload ADCs.
Issue 1: ADC Aggregation
Symptoms:
-
Appearance of high molecular weight species (HMWs) in size exclusion chromatography (SEC).
-
Visible precipitation or cloudiness in the ADC solution.
-
Reduced therapeutic efficacy and potentially increased immunogenicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| High Hydrophobicity of Payload/High DAR | - Reduce DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to decrease overall hydrophobicity.[6]- Use a More Hydrophilic Payload: Consider using more hydrophilic auristatin derivatives like MMAF or MMAU.[3][11][12]- Introduce Hydrophilic Linkers: Employ hydrophilic linkers or PEGylation to mask the hydrophobicity of the payload.[6][12] |
| Unfavorable Formulation Buffer | - Optimize pH: Screen a range of pH values to find the optimal pH for ADC stability, avoiding the isoelectric point (pI) of the antibody.[5]- Adjust Ionic Strength: Modify the salt concentration (e.g., 150 mM NaCl) to mitigate aggregation. High ionic strength can sometimes increase aggregation for hydrophobic ADCs.[1][2][4][5]- Add Excipients: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80). |
| Environmental Stress | - Minimize Freeze-Thaw Cycles: Aliquot ADC samples into single-use vials to avoid repeated freezing and thawing.[5]- Control Temperature: Store the ADC at the recommended temperature and avoid exposure to high temperatures.[5]- Gentle Handling: Avoid vigorous shaking or mechanical stress that can lead to denaturation and aggregation.[5] |
Troubleshooting Workflow for ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Issue 2: Premature Payload Deconjugation
Symptoms:
-
Decrease in the average DAR over time in plasma stability assays.
-
Detection of free payload in circulation.
-
Increased off-target toxicity and reduced therapeutic index.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Linker Instability | - Select a More Stable Linker: Utilize linkers known for their high serum stability, such as protease-cleavable valine-citrulline linkers.[7][8][9][13]- Site of Conjugation: The stability of the linker-payload can be site-dependent. Site-specific conjugation at positions that protect the linker from premature cleavage can enhance stability.[14] |
| Thiol-Maleimide Instability | - Consider Alternative Chemistries: If using maleimide-based conjugation, be aware of potential retro-Michael reactions leading to deconjugation. Explore alternative, more stable conjugation technologies. |
| Plasma Enzyme Activity | - Evaluate in Different Plasma Sources: Assess linker stability in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) as enzymatic activity can vary.[7][9] |
Mechanism of ADC Action and Payload Release
Caption: The targeted delivery and intracellular release of an auristatin payload.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample.
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable SEC column (e.g., TSKgel G3000SWxl) in the mobile phase.
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[5]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[5]
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[5]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[5]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker and the rate of payload deconjugation in plasma.
Methodology:
-
Sample Preparation: Incubate the ADC at a final concentration of 100 µg/mL in 50% plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Cleanup: At each time point, capture the ADC from the plasma using an anti-human IgG antibody (or other appropriate affinity capture method).
-
DAR Measurement: Determine the average DAR of the captured ADC using a suitable method, such as Hydrophobic Interaction Chromatography (HIC) or a validated ELISA-based assay.[7][9]
-
Data Analysis: Plot the average DAR as a function of time to determine the rate of deconjugation and the half-life of the linker.
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To assess the thermal stability of the ADC and compare it to the unconjugated antibody.
Methodology:
-
Sample Preparation: Prepare the ADC and the naked antibody at a concentration of 1 mg/mL in the formulation buffer.
-
Instrument Setup: Use a differential scanning calorimeter and set a temperature ramp from 25°C to 100°C at a scan rate of 1°C/min.
-
Data Acquisition: Record the heat flow as a function of temperature for both the ADC and the naked antibody.
-
Data Analysis: Determine the melting temperatures (Tm) corresponding to the unfolding of the Fab and Fc domains. A decrease in Tm for the ADC compared to the naked antibody indicates a reduction in thermal stability upon conjugation.[15]
Quantitative Data Summary
Table 1: Impact of DAR on ADC Stability and Efficacy
| ADC Property | DAR = 2 | DAR = 4 | DAR = 8 | Reference |
| Aggregation Propensity | Low | Moderate | High | [6][12] |
| In Vivo Clearance | Low | Moderate | High | [3][6] |
| In Vitro Cytotoxicity | Moderate | High | Very High | [3][12] |
| In Vivo Efficacy | Good | Optimal | Often Reduced | [8][12] |
Table 2: Comparison of Auristatin Payload Properties
| Payload | Relative Hydrophobicity | Charge (at neutral pH) | Key Characteristics | Reference |
| MMAE | High | Neutral | Potent, cell-permeable, enables bystander effect. | [3][11] |
| MMAF | Moderate | Negative | Potent, less permeable, may reduce bystander effect. | [11] |
| MMAU | Low | N/A (glycoside) | Hydrophilic, allows for high DAR with reduced aggregation. | [3][12] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. "Negative" Impact: The Role of Payload Charge in the Physicochemical Stability of Auristatin Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ADC Drug Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Antibody-Drug Conjugate (ADC) resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to ADCs?
A1: Resistance to ADCs is a multifaceted issue arising from various alterations within cancer cells. The most frequently observed mechanisms include:
-
Target Antigen Alterations: This can manifest as downregulation, mutations, or shedding of the target antigen on the cell surface, leading to reduced ADC binding.
-
Impaired Internalization and Trafficking: Changes in the endocytic pathway can prevent the ADC from being efficiently internalized and trafficked to the lysosome for payload release.[1]
-
Lysosomal Dysfunction: Alterations in lysosomal pH or the function of lysosomal enzymes can hinder the cleavage of the ADC's linker and the subsequent release of the cytotoxic payload.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the cytotoxic payload out of the cell.[3]
-
Payload Inactivation: Cancer cells may develop mechanisms to metabolize and inactivate the cytotoxic payload, rendering it ineffective.
-
Alterations in Downstream Signaling Pathways: Upregulation of pro-survival and anti-apoptotic signaling pathways, such as the PI3K/AKT and STAT3 pathways, can counteract the cytotoxic effects of the ADC payload.[4][5]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A systematic approach is necessary to identify the specific resistance mechanism in your cell line. Key experiments include:
-
Target Antigen Expression Analysis: Compare the surface expression of the target antigen in resistant and parental cell lines using flow cytometry or western blotting.
-
Internalization Assays: Utilize fluorescently labeled ADCs to visualize and quantify their uptake and trafficking within the cells.
-
Drug Efflux Assays: Measure the intracellular accumulation of the payload in the presence and absence of specific ABC transporter inhibitors.
-
Lysosomal Function Assessment: Employ lysosomal-specific dyes and enzymatic assays to evaluate lysosomal integrity and function.
-
Signaling Pathway Analysis: Use techniques like western blotting to assess the activation status of key survival pathways.
Q3: My ADC-resistant cell line shows reduced expression of the target antigen. What are my options?
A3: Reduced target antigen expression is a common challenge. Consider the following strategies:
-
Alternative ADC: If available, use an ADC targeting a different, more highly expressed antigen on your resistant cell line.
-
Combination Therapy: Combine the ADC with agents that can upregulate the expression of the target antigen.
-
Bystander Effect: Utilize an ADC with a membrane-permeable payload that can kill neighboring antigen-negative cells.
Q4: I suspect impaired internalization or trafficking of the ADC. How can I confirm this?
A4: To confirm impaired internalization, you can perform a quantitative internalization assay using a pH-sensitive dye like pHrodo™, which fluoresces upon entering the acidic environment of the endosomes and lysosomes.[6] A lower fluorescence signal in your resistant cell line compared to the parental line would suggest a defect in internalization or trafficking.
Q5: Could lysosomal dysfunction be the cause of resistance, and how can I investigate it?
A5: Yes, impaired lysosomal function can lead to ADC resistance.[2] You can investigate this by:
-
Measuring Lysosomal pH: Use a ratiometric dye like LysoSensor™ Yellow/Blue to measure the pH of the lysosomes. An elevated lysosomal pH in resistant cells could indicate a defect in acidification, which is crucial for linker cleavage of some ADCs.[7][8]
-
Assessing Lysosomal Enzyme Activity: Measure the activity of key lysosomal proteases, such as Cathepsin B, which are often involved in cleaving ADC linkers.
Q6: My cells are overexpressing drug efflux pumps. What strategies can I use to overcome this?
A6: Overexpression of efflux pumps can be addressed by:
-
Co-administration with an inhibitor: Use a known inhibitor of the specific ABC transporter (e.g., verapamil (B1683045) for P-gp) in combination with your ADC to see if it restores sensitivity.
-
Using an ADC with a non-substrate payload: If possible, switch to an ADC with a payload that is not a substrate for the overexpressed efflux pump.
Q7: How can I assess if the ADC payload is being inactivated within the cancer cells?
A7: Assessing payload inactivation can be complex. An indirect way is to perform an in vitro metabolism assay.[9] By incubating the ADC with liver S9 fractions, which contain a wide range of metabolic enzymes, you can identify potential metabolites of the payload.[10][11] If you observe significant metabolism of the payload, it might suggest that the cancer cells have upregulated similar metabolic pathways.
Q8: What is the role of altered signaling pathways in ADC resistance, and how can I investigate this?
A8: Activation of pro-survival signaling pathways can make cells more resistant to the cytotoxic effects of the ADC payload. The PI3K/AKT and STAT3 pathways are commonly implicated.[5][12][13] You can investigate their involvement by performing western blot analysis to check for the phosphorylated (activated) forms of key proteins in these pathways (e.g., p-AKT, p-STAT3) in your resistant cell lines compared to the parental lines.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of ADC efficacy in the resistant cell line. | 1. Complete loss of target antigen expression.2. High levels of drug efflux pump overexpression.3. Mutation in the payload's molecular target. | 1. Confirm target expression via flow cytometry. If negative, consider using an ADC targeting a different antigen.2. Perform a drug efflux assay. If efflux is high, co-administer the ADC with a potent ABC transporter inhibitor.3. Sequence the target of the payload (if known) to check for mutations. Consider an ADC with a different payload and mechanism of action. |
| ADC shows initial efficacy, but the cells recover after treatment. | 1. The payload may be cytostatic rather than cytotoxic at the tested concentration.2. A subpopulation of resistant cells is repopulating the culture. | 1. Increase the ADC concentration or treatment duration. Assess cell death through apoptosis assays (e.g., Annexin V staining).2. Perform single-cell cloning to isolate and characterize subpopulations with distinct resistance profiles. |
| High variability in experimental replicates with resistant cells. | 1. Inconsistent cell culture conditions.2. Heterogeneity within the resistant cell population. | 1. Ensure consistent cell passage number, seeding density, and media conditions.2. Consider re-cloning the resistant cell line to ensure a more homogenous population. |
| Difficulty in generating a stable ADC-resistant cell line. | 1. ADC concentration is too high, causing excessive cell death.2. The resistance mechanism is not stable without continuous drug pressure. | 1. Start with a lower concentration of the ADC and gradually increase it over time.[14][15]2. Maintain a low concentration of the ADC in the culture medium to sustain the resistant phenotype.[16] |
Data Presentation
Table 1: Comparison of IC50 Values in Parental vs. ADC-Resistant Cancer Cell Lines.
| Cell Line | ADC/Payload | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| HCC1954 (Breast Cancer) | T-DM1 | 1.5 | 45.2 | 30.1 | [17] |
| 4T1 (Mouse Breast Cancer) | MMAE | 0.8 | 12.7 | 15.9 | [17] |
| E0771-hHER2 (Mouse Breast Cancer) | T-DXd | 2.1 | 68.3 | 32.5 | [17] |
| HCT116 (Colon Cancer) | SN-38 | 3.2 | 115.2 | 36 | [18] |
| SW480 (Colon Cancer) | 5-Fluorouracil | 5,800 | >50,000 | >8.6 | [19] |
| DLD1 (Colon Cancer) | Oxaliplatin | 450 | 2,100 | 4.7 | [20] |
Table 2: Changes in Protein Expression Associated with ADC Resistance.
| Cell Line Model | Resistance to | Protein | Change in Expression in Resistant Cells | Method of Quantification | Reference |
| KPL-4 (Breast Cancer) | T-DM1 | ABCB1 (MDR1) | Upregulation | Western Blot | [21] |
| JIMT-1 (Breast Cancer) | T-DM1 | HER2 | Downregulation | Flow Cytometry | [21] |
| NCI-N87 (Gastric Cancer) | T-DM1 | ABCG2 | Upregulation | Western Blot | [21] |
| SKBR-3 (Breast Cancer) | Trastuzumab | p-AKT | Upregulation | Western Blot | [22] |
| MDA-MB-453 (Breast Cancer) | Trastuzumab-MMAE | HER2 | ~250,000 receptors/cell | Quantitative Immunofluorescence | [23] |
| MCF-7 (Breast Cancer) | Doxorubicin | ABCB1 (MDR1) | Upregulation | Proteomics | [24] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Cell Surface Target Antigen Expression by Flow Cytometry
This protocol provides a method for quantifying the expression of a target antigen on the surface of parental and ADC-resistant cells.[1][3][25][26]
-
Materials:
-
Parental and resistant cell lines
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibody against the target antigen
-
Fluorochrome-conjugated isotype control antibody
-
FACS tubes
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into FACS tubes.
-
Add the fluorochrome-conjugated primary antibody or isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Resuspend the cell pellet in 500 µL of cold FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Compare the mean fluorescence intensity (MFI) of the target antigen staining between the parental and resistant cell lines after subtracting the MFI of the isotype control.
-
Protocol 2: ADC Internalization Assay using a pH-Sensitive Dye
This protocol describes how to measure ADC internalization using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.[6][27][28][29]
-
Materials:
-
Parental and resistant cell lines
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Live-cell imaging medium
-
96-well black, clear-bottom plate
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed parental and resistant cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the pHrodo-labeled ADC in live-cell imaging medium.
-
Remove the culture medium from the cells and add the ADC dilutions. Include a no-ADC control.
-
Incubate the plate at 37°C in a humidified incubator.
-
Image the cells at various time points (e.g., 1, 4, 8, and 24 hours) using a fluorescence microscope with the appropriate filter set for the pH-sensitive dye.
-
Quantify the fluorescence intensity per cell using image analysis software.
-
Compare the rate and extent of ADC internalization between the parental and resistant cell lines.
-
Protocol 3: Measurement of Lysosomal pH using a Ratiometric Fluorescent Dye
This protocol details the measurement of lysosomal pH using LysoSensor™ Yellow/Blue dye.[7][8][30][31]
-
Materials:
-
Parental and resistant cell lines
-
LysoSensor™ Yellow/Blue DND-160
-
Live-cell imaging medium
-
Glass-bottom dishes
-
Fluorescence microscope with two emission filters (e.g., 450 nm for blue and 510 nm for yellow)
-
pH calibration buffers (pH 4.0 - 6.5)
-
Nigericin (B1684572) and Monensin (B1676710) (ionophores)
-
-
Procedure:
-
Seed cells on glass-bottom dishes and allow them to attach.
-
Load the cells with 1 µM LysoSensor™ Yellow/Blue in pre-warmed medium for 30 minutes at 37°C.
-
Wash the cells with live-cell imaging medium.
-
Acquire fluorescence images using excitation at ~360 nm and collecting emission at ~450 nm and ~510 nm.
-
To generate a calibration curve, treat a separate set of loaded cells with pH calibration buffers containing nigericin and monensin to equilibrate the intracellular and extracellular pH.
-
Calculate the ratio of the fluorescence intensities (510 nm / 450 nm) for each cell and for the calibration standards.
-
Determine the lysosomal pH of the parental and resistant cells by interpolating their fluorescence ratios on the calibration curve.
-
Protocol 4: Drug Efflux Pump Activity Assay
This protocol describes a functional assay to measure the activity of drug efflux pumps using a fluorescent substrate like Rhodamine 123.[32][33][34][35]
-
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123 (or another fluorescent substrate like Calcein-AM)
-
Efflux pump inhibitor (e.g., Verapamil for P-gp)
-
Culture medium
-
FACS tubes
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and resuspend them in culture medium at 1 x 10^6 cells/mL.
-
Aliquot cells into FACS tubes. For each cell line, prepare three sets: unstained, stained, and stained + inhibitor.
-
Pre-incubate the "stained + inhibitor" cells with the efflux pump inhibitor for 30 minutes at 37°C.
-
Add Rhodamine 123 to the "stained" and "stained + inhibitor" tubes to a final concentration of 0.1 µg/mL.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in cold PBS and analyze immediately by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FITC for Rhodamine 123).
-
Compare the MFI of the resistant cells with and without the inhibitor to the MFI of the parental cells. A significant increase in fluorescence in the presence of the inhibitor suggests high efflux pump activity.
-
Protocol 5: In Vitro ADC Payload Metabolism Assay
This protocol outlines a method to assess the metabolic stability of an ADC payload using liver S9 fractions.[9][10][11][36]
-
Materials:
-
ADC of interest
-
Human liver S9 fraction
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other organic solvent) for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing the ADC, liver S9 fraction, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining payload and identify any metabolites.
-
Determine the rate of payload degradation.
-
Mandatory Visualizations
References
- 1. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STAT3 oncogene as a predictive marker of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of STAT3 signaling in mediating tumor resistance to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 8. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. admescope.com [admescope.com]
- 10. mttlab.eu [mttlab.eu]
- 11. researchgate.net [researchgate.net]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Flow Cytometry Protocol [protocols.io]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. mdpi.com [mdpi.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. tools.thermofisher.com [tools.thermofisher.com]
- 32. researchgate.net [researchgate.net]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 35. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Determination of Antibody-Drug Conjugate Released Payload Species Using Directed in Vitro Assays and Mass Spectrometric Interrogation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dolastatin 10 Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dolastatin 10 and its derivative-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with Dolastatin 10-based ADCs?
A1: The off-target toxicity of Dolastatin 10-based ADCs, such as those using Monomethyl Auristatin E (MMAE) or Monomethyl Auristatin F (MMAF) payloads, is primarily driven by the premature release of the cytotoxic payload in systemic circulation before reaching the target tumor cells.[1][2] This can occur due to unstable linkers that cleave in the bloodstream. Once released, the potent payload can damage healthy, rapidly dividing cells, leading to toxicities. The main dose-limiting toxicities observed in preclinical and clinical studies are hematological, particularly neutropenia (a decrease in neutrophils), and to a lesser extent, peripheral neuropathy.[3][4] Another mechanism is the non-specific uptake of the ADC itself by normal tissues.[5]
Q2: What are the key strategies to mitigate the off-target toxicity of Dolastatin 10 ADCs?
A2: Several strategies are employed to reduce the off-target toxicity of Dolastatin 10 ADCs:
-
Linker Technology: The choice of linker is critical. Using more stable linkers that are preferentially cleaved within the tumor microenvironment or inside the target cell can significantly reduce premature payload release.[6] This includes both cleavable linkers designed for intracellular cleavage and non-cleavable linkers that release the payload upon antibody degradation in the lysosome.[7] The incorporation of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker can also improve the ADC's pharmacokinetic properties and reduce aggregation-related toxicity.
-
Payload Modification: Dolastatin 10 has been modified to create derivatives like MMAE and MMAF with improved properties for ADC development.[8][9] These modifications can influence the potency and membrane permeability of the payload, affecting its bystander killing effect and off-target toxicity profile.[]
-
Control of Drug-to-Antibody Ratio (DAR): A higher DAR can increase an ADC's potency but also its toxicity and potential for aggregation.[11][12] Optimizing the DAR is crucial to finding a balance between efficacy and safety. A lower DAR often leads to a better safety profile.[12]
-
Site-Specific Conjugation: This technology allows for the precise attachment of the payload to the antibody, resulting in a homogeneous ADC with a defined DAR. This can lead to improved stability, pharmacokinetics, and a better safety profile compared to traditional, random conjugation methods.[13]
-
Inverse Targeting: This is a newer strategy that involves co-administering a "payload-binding selectivity enhancer" (PBSE) with the ADC.[14][15] The PBSE binds to and neutralizes any prematurely released payload in the circulation, preventing it from damaging healthy tissues without affecting the ADC's ability to kill tumor cells.[16]
Q3: How does the choice of a cleavable versus a non-cleavable linker impact the off-target toxicity of an MMAE-based ADC?
A3: Cleavable linkers (e.g., valine-citrulline) are designed to be stable in circulation and release the active MMAE payload upon entering the target cell, often through enzymatic cleavage in the lysosome.[7] A key feature of cleavable linkers with membrane-permeable payloads like MMAE is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[] However, if the linker is not perfectly stable, premature cleavage in the bloodstream can lead to off-target toxicity.[6]
Non-cleavable linkers, on the other hand, are more stable in circulation. The payload is released only after the entire antibody is degraded within the lysosome of the target cell.[7] This generally leads to lower off-target toxicity due to reduced premature payload release. However, the resulting payload metabolite is often charged and less membrane-permeable, which can limit the bystander effect.[17]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cells
Symptom: Your Dolastatin 10 ADC shows significant killing of antigen-negative cells in a co-culture bystander assay or in a single-cell culture of a cell line that does not express the target antigen.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Premature Payload Release in Culture Medium | 1. Assess Linker Stability: Perform a stability assay of your ADC in the cell culture medium over the time course of your experiment. Analyze the supernatant for the presence of free payload using LC-MS. 2. Use a More Stable Linker: If significant payload release is detected, consider re-engineering your ADC with a more stable linker. |
| High Bystander Effect | 1. Titrate ADC Concentration: The bystander effect is concentration-dependent. Perform a dose-response curve to determine if the effect is only seen at high concentrations. 2. Use a Payload with Lower Membrane Permeability: If the bystander effect is too potent for your application, consider using a payload with lower membrane permeability, such as MMAF.[] |
| Non-Specific Uptake of the ADC | 1. Confirm Lack of Target Expression: Verify that your antigen-negative cell line truly does not express the target antigen using flow cytometry or western blot. 2. Block Fc Receptors: If your cells express Fc receptors, non-specific uptake can occur. Include an Fc receptor blocking agent in your assay. |
Issue 2: ADC Aggregation During Experiments
Symptom: You observe precipitation of your ADC solution, or size-exclusion chromatography (SEC) analysis shows a high percentage of high molecular weight species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrophobic Payload and High DAR | 1. Optimize DAR: A high DAR increases the hydrophobicity of the ADC, promoting aggregation.[11] Aim for a lower DAR (e.g., 2-4) if aggregation is an issue. 2. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic spacers like PEG to counteract the hydrophobicity of the payload. |
| Inappropriate Buffer Conditions | 1. Optimize pH and Ionic Strength: The pH and salt concentration of your buffer can significantly impact ADC stability.[18] Perform a buffer screen to identify the optimal formulation for your ADC. Avoid pH values close to the antibody's isoelectric point. 2. Use Stabilizing Excipients: Include excipients known to reduce protein aggregation, such as polysorbates. |
| Freeze-Thaw Cycles | 1. Aliquot ADC: Store your ADC in single-use aliquots to avoid repeated freeze-thaw cycles, which can denature the antibody and lead to aggregation. |
Issue 3: Development of ADC Resistance in Cell Lines
Symptom: Your target cell line shows a decreased response to the Dolastatin 10 ADC over time or after prolonged exposure.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Target Antigen Downregulation | 1. Monitor Antigen Expression: Regularly check the expression level of the target antigen on your cell line using flow cytometry. 2. Use a Bispecific ADC: Consider designing an ADC that targets two different antigens on the cancer cell to overcome resistance due to the loss of a single antigen.[19] |
| Increased Drug Efflux | 1. Assess Efflux Pump Activity: Use an efflux pump inhibitor in your cytotoxicity assay to see if it restores sensitivity to the ADC. 2. Measure Efflux Pump Expression: Quantify the expression of common drug efflux pumps like MDR1 (P-glycoprotein) using qPCR or western blot. |
| Impaired ADC Internalization or Trafficking | 1. Visualize ADC Internalization: Use a fluorescently labeled ADC and microscopy to track its internalization and trafficking to the lysosome. 2. Investigate Endocytic Pathways: Resistance can arise from alterations in the cellular machinery responsible for endocytosis.[20] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Dolastatin 10 and its Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Dolastatin 10 | L1210 leukemia | 0.03 | [21] |
| Dolastatin 10 | NCI-H69 small cell lung cancer | 0.059 | [21] |
| Dolastatin 10 | DU-145 prostate cancer | 0.5 | [21] |
| MMAE-based ADC (non-cleavable) | BT-474 (HER2+) | ~0.01 | [17] |
| MMAE-based ADC (non-cleavable) | MCF-7 (HER2-, bystander) | ~1 | [17] |
Table 2: Preclinical Maximum Tolerated Dose (MTD) of Dolastatin 10
| Species | MTD (µg/m²) | Primary Dose-Limiting Toxicity | Reference |
| Mice | ~1350 | Myelotoxicity | [3] |
| Rats | 450 | Myelotoxicity | [3] |
| Dogs | ≤400 | Myelotoxicity | [3] |
Key Experimental Protocols
Protocol 1: In Vitro Bystander Cytotoxicity Assay
Objective: To assess the ability of a Dolastatin 10 ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation:
-
Label the antigen-positive target cells with a red fluorescent dye and the antigen-negative bystander cells with a green fluorescent dye.
-
Create a co-culture by mixing the labeled cells at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
Seed the co-culture in a 96-well plate. As controls, seed each cell type individually.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Dolastatin 10 ADC and a non-targeting control ADC.
-
Add the ADCs to the wells and incubate for a period determined by the cell doubling time (typically 72-120 hours).
-
-
Data Acquisition and Analysis:
-
Use a high-content imaging system to count the number of viable red and green cells in each well.
-
Calculate the percentage of cell viability for each cell population relative to the untreated control.
-
Plot the viability of the green (bystander) cells as a function of ADC concentration to determine the IC50 for the bystander effect.
-
Protocol 2: In Vitro ADC-Induced Neutropenia Assay
Objective: To evaluate the potential of a Dolastatin 10 ADC to cause neutropenia by inhibiting the differentiation of hematopoietic stem cells (HSCs).
Methodology:
-
HSC Culture and Differentiation:
-
Culture human CD34+ HSCs in a specialized medium containing cytokines that promote differentiation into neutrophils.
-
-
ADC Treatment:
-
On day 8 of differentiation, treat the cells with serial dilutions of the Dolastatin 10 ADC, a non-targeting control ADC, and free MMAE.
-
-
Assessment of Neutrophil Differentiation:
-
After 6 days of treatment, stain the cells with antibodies against neutrophil-specific surface markers (e.g., CD15 and CD66b).
-
Analyze the cell population by flow cytometry to quantify the percentage of differentiated neutrophils.
-
-
Data Analysis:
-
Calculate the percentage of neutrophil differentiation relative to the untreated control for each ADC concentration.
-
Determine the IC50 for the inhibition of neutrophil differentiation.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. dls.com [dls.com]
- 3. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacovigilance study of the association between peripheral neuropathy and antibody–drug conjugates using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New study aims to reduce unwanted toxicity in cancer therapy - School of Pharmacy and Pharmaceutical Sciences - University at Buffalo [pharmacy.buffalo.edu]
- 15. Inverse targeting [acsu.buffalo.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pharmtech.com [pharmtech.com]
- 19. omnihealthpractice.com [omnihealthpractice.com]
- 20. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for MC-Sq-Cit-PAB-Dolastatin10 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the purification of Antibody-Drug Conjugates (ADCs) utilizing the MC-Sq-Cit-PAB-Dolastatin10 drug-linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The purification of ADCs with a Dolastatin 10 payload is particularly challenging due to the complex and heterogeneous nature of the post-conjugation reaction mixture.[][2] Key difficulties include:
-
High Hydrophobicity: The Dolastatin 10 payload is highly hydrophobic, which increases the overall hydrophobicity of the ADC, especially for species with a higher drug-to-antibody ratio (DAR).[][3] This can lead to aggregation and nonspecific interactions with chromatography media.[3][4]
-
Product Heterogeneity: The reaction mixture contains the desired ADC with various DAR species, unconjugated monoclonal antibody (mAb), and residual (free) cytotoxic drug-linker payload.[][5]
-
Aggregate Formation: The increased hydrophobicity enhances the propensity for the ADC to form aggregates (high molecular weight species), which are critical impurities that must be removed.[4][6]
-
Linker Instability: The drug-linker can be labile and susceptible to degradation under harsh purification conditions, such as extreme pH, high temperatures, or certain organic solvents.[7]
-
Free Drug-Linker Micelles: The hydrophobic free drug-linker can form insoluble micelles in aqueous buffers, making them difficult to remove through standard ultrafiltration/diafiltration (UF/DF) steps alone.[]
Q2: What is the recommended overall purification strategy for this type of ADC?
A multi-step chromatographic approach is typically required to address the various impurities. A common strategy involves an initial capture or buffer exchange step, followed by polishing steps to separate DAR species and remove aggregates. The typical sequence is:
-
Ultrafiltration/Diafiltration (UF/DF): To remove unconjugated drug-linker, organic solvents, and other small molecule impurities.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their DAR values.[10][11]
-
Size Exclusion Chromatography (SEC): To remove high molecular weight aggregates.[6][9]
Caption: General purification workflow for Dolastatin 10-based ADCs.
Q3: How does Hydrophobic Interaction Chromatography (HIC) separate different DAR species?
HIC is a reference technique for characterizing cysteine-linked ADCs.[10][11] The separation principle is based on the differential hydrophobicity of the ADC species. The Dolastatin 10 payload is hydrophobic, so as the number of drug-linkers attached to the antibody (the DAR value) increases, the overall hydrophobicity of the ADC molecule increases.[4] In HIC, molecules bind to a hydrophobic stationary phase at high salt concentrations. A decreasing salt gradient is then used to elute the molecules, with more hydrophobic species (higher DAR) eluting later at lower salt concentrations.[12]
Q4: Why is Size Exclusion Chromatography (SEC) necessary?
SEC is the standard method for characterizing and removing protein aggregates.[3][4] Aggregation is a critical quality attribute that can impact the safety and efficacy of a biotherapeutic.[3] The conjugation of the hydrophobic Dolastatin 10 payload can increase the propensity for aggregation.[6] SEC separates molecules based on their hydrodynamic radius (size), effectively separating large aggregates from the desired monomeric ADC.
Troubleshooting Guides
Problem 1: Poor Resolution and Peak Shape in HIC Analysis
Question: My HIC chromatogram shows broad peaks and poor separation between DAR species. What are the potential causes and solutions?
Answer: Poor resolution in HIC is a common issue, often related to the mobile phase composition, gradient, or secondary interactions.
Potential Causes & Solutions:
-
Suboptimal Salt Concentration: The type and concentration of salt in the mobile phase are critical. Ammonium sulfate (B86663) is a commonly used salt.[10][12]
-
Inappropriate Gradient Slope: A gradient that is too steep will result in poor resolution and co-elution of species.
-
Solution: Decrease the gradient slope (e.g., extend the gradient volume over more column volumes). Consider using non-linear (e.g., logarithmic) gradients, which can be effective for improving selectivity for ADC DAR species.[13]
-
-
Secondary Interactions: The ADC may be interacting with the stationary phase through mechanisms other than hydrophobic interaction.
-
Solution: Add a small amount of an organic modifier, such as isopropanol (B130326) (e.g., 5-15%), to the mobile phase. This can disrupt non-specific interactions and improve peak shape.[3][10]
-
-
Incorrect Column Choice: The stationary phase chemistry (e.g., Butyl, Phenyl) can significantly impact selectivity.
-
Solution: Screen different HIC columns with varying levels of hydrophobicity to find the one that provides the best selectivity for your specific ADC.[11]
-
Caption: Troubleshooting logic for poor HIC peak resolution.
Problem 2: High Levels of Aggregates Detected Post-Purification
Question: Analytical SEC shows significant levels of aggregates in my final purified ADC sample. How can I reduce them?
Answer: The presence of aggregates post-purification points to issues with the purification process itself or sample handling. The hydrophobic nature of the Dolastatin 10 payload makes the ADC particularly prone to aggregation.[3][4]
Potential Causes & Solutions:
-
Ineffective SEC Step: The SEC column may not be providing adequate resolution between the monomer and aggregate species.
-
Solution: Ensure the SEC column is appropriate for the size of your ADC and its aggregates. Optimize the flow rate; a lower flow rate often improves resolution. Check for and mitigate undesired secondary interactions with the column by adding organic modifiers or using specialized bio-inert columns.[14]
-
-
Sample Concentration: Concentrating the ADC to high levels can promote aggregation.
-
Solution: Avoid over-concentrating the ADC. If high concentrations are necessary, perform studies to determine the maximum soluble concentration in the chosen formulation buffer.
-
-
Buffer/Formulation Issues: The pH, ionic strength, or excipients in the buffer may not be optimal for ADC stability.
-
Solution: Screen different formulation buffers to find conditions that minimize aggregation. This may involve adjusting pH or adding stabilizing excipients like polysorbate.
-
-
Freeze-Thaw Stress: Repeated freeze-thaw cycles can induce aggregation.
-
Solution: Aliquot the purified ADC into single-use volumes to avoid multiple freeze-thaw cycles. Investigate the impact of cryoprotectants if freezing is required.
-
Problem 3: Residual Free Drug-Linker in Final Product
Question: I am detecting the this compound payload in my final sample. Why wasn't it removed by UF/DF?
Answer: While UF/DF is the primary method for removing small molecule impurities, highly hydrophobic payloads can be challenging to clear completely.[][8]
Potential Causes & Solutions:
-
Micelle Formation: The hydrophobic drug-linker can self-associate to form micelles in aqueous solutions.[] These micelles can be too large to pass through the pores of the UF/DF membrane, leading to their retention with the ADC.
-
Solution: Introduce a low percentage of an organic solvent (e.g., DMSO, ethanol) during the diafiltration step to disrupt micelles. This must be carefully optimized to avoid denaturing the ADC. Subsequent chromatography steps like HIC are also needed to remove these species.[]
-
-
Insufficient Diafiltration Volumes: The number of diavolumes performed may not be sufficient to reduce the impurity to the desired level.
-
Solution: Increase the number of diafiltration volumes (e.g., from 5-7 to 10) to improve clearance.
-
-
Non-Specific Binding: The free drug-linker may be non-covalently associated with the ADC.
-
Solution: Employing HIC after the UF/DF step is highly effective. The free drug-linker is typically very hydrophobic and will either be retained strongly on the column or elute very late, well-separated from the ADC peaks.
-
Data & Methodologies
Table 1: Example HIC Method Parameters for DAR Separation
This table provides a starting point for developing a HIC method. Parameters must be optimized for the specific ADC and system.
| Parameter | Recommended Starting Condition | Optimization Notes |
| Column | Butyl-functionalized, non-porous resin (e.g., TSKgel Butyl-NPR) | Screen different hydrophobicities (e.g., Phenyl, Propyl) for optimal selectivity.[11] |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 | Adjust Ammonium Sulfate concentration to control retention.[12] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 | Consider adding 5-15% Isopropanol to both mobile phases to reduce secondary interactions.[10] |
| Gradient | 0-100% B over 20-30 column volumes (CV) | Decrease slope (more CVs) for better resolution. Test non-linear gradients for improved spacing of late eluters.[13] |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical scale) | Lower flow rates can improve resolution. |
| Detection | UV at 280 nm |
Table 2: Example SEC Method Parameters for Aggregate Analysis
This table provides a starting point for developing an SEC method for aggregate quantification.
| Parameter | Recommended Starting Condition | Optimization Notes |
| Column | Approx. 250-300 Å pore size, silica-based with hydrophilic coating | Use bio-inert or PEEK-lined hardware to minimize secondary interactions. |
| Mobile Phase | 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8 | Addition of 10-15% isopropanol or acetonitrile (B52724) can mitigate hydrophobic interactions with the column matrix.[3][14] |
| Flow Rate | 0.5 mL/min (for analytical scale) | Ensure flow rate does not exceed the maximum pressure limit of the column. |
| Temperature | Ambient (e.g., 25 °C) | |
| Detection | UV at 280 nm |
Experimental Protocols
Protocol 1: HIC for DAR Species Separation
-
System Preparation: Equilibrate the chromatography system and HIC column with Mobile Phase A until a stable baseline is achieved (approx. 5-10 column volumes).
-
Sample Preparation: Dilute the ADC sample into Mobile Phase A to a final concentration of approximately 1 mg/mL. The final salt concentration must be high enough to ensure the binding of all DAR species.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution:
-
Wash the column with 100% Mobile Phase A for 2-3 column volumes.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes to elute the bound species.
-
Unconjugated mAb (DAR 0) will elute first, followed by ADCs with increasing DAR values (DAR 2, DAR 4, etc.).
-
-
Column Cleaning & Storage: After the gradient, wash the column with 100% Mobile Phase B, followed by a cleaning-in-place (CIP) procedure as recommended by the column manufacturer, and store in an appropriate buffer (e.g., 20% ethanol).
Protocol 2: SEC for Aggregate Removal
-
System Preparation: Equilibrate the SEC column and system with the chosen SEC mobile phase until a stable baseline is achieved (at least 2-3 total column volumes).
-
Sample Preparation: The ADC sample should be in a buffer compatible with the SEC mobile phase. If necessary, perform a buffer exchange. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the sample onto the column. The injection volume should typically not exceed 2% of the total column volume to avoid band broadening.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments or impurities.
-
Fraction Collection: Collect fractions corresponding to the monomeric ADC peak based on the UV chromatogram.
-
Column Storage: After use, flush the column with high-purity water and store in the recommended storage solution.
Caption: Intracellular cleavage pathway of the MC-Sq-Cit-PAB linker.
References
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 6. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 9. youtube.com [youtube.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-drug conjugates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
Addressing Premature Linker Cleavage In Vivo: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering premature linker cleavage in their in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is premature linker cleavage and why is it a concern?
A1: Premature linker cleavage refers to the unintended breakdown of the chemical bond connecting a therapeutic payload to its delivery vehicle (e.g., an antibody in an antibody-drug conjugate or ADC) before it reaches the target site. This is a significant concern because the early release of a potent payload can lead to off-target toxicity, reduced therapeutic efficacy, and altered pharmacokinetic profiles of the bioconjugate.[1][2][3]
Q2: What are the common causes of premature linker cleavage in a biological environment?
A2: Premature linker cleavage can be triggered by several factors in vivo:
-
Enzymatic Cleavage: Certain linkers are susceptible to cleavage by enzymes present in the bloodstream. For example, some peptide-based linkers, like the commonly used valine-citrulline (Val-Cit) linker, can be cleaved by neutrophil elastase and other proteases found in plasma.[4][5]
-
Chemical Instability: The chemical nature of the linker itself can lead to instability in the physiological environment. For instance, hydrazone linkers are susceptible to hydrolysis at the acidic pH found in the tumor microenvironment, but can also show instability in systemic circulation.[6] Disulfide linkers can be prematurely reduced by circulating thiols like glutathione.
-
Suboptimal Conjugation Chemistry: The method used to attach the linker to the delivery vehicle can impact its stability. For example, traditional maleimide-based conjugation to cysteines can be susceptible to a retro-Michael reaction, leading to linker-payload detachment.[7]
Q3: How can I detect premature linker cleavage in my experiments?
A3: Several analytical techniques can be employed to detect and quantify premature linker cleavage:
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be used to measure the concentration of intact, payload-conjugated antibody in plasma samples over time. A decrease in this concentration relative to the total antibody concentration indicates linker cleavage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method to quantify the amount of free, unconjugated payload that has been released into circulation. It can also be used to determine the drug-to-antibody ratio (DAR) of the ADC population in a sample.
Q4: What are the key strategies to prevent or minimize premature linker cleavage?
A4: Addressing premature linker cleavage primarily involves optimizing the linker design and conjugation strategy:
-
Linker Chemistry Modification:
-
Enzyme-Cleavable Linkers: Modifying the peptide sequence can reduce susceptibility to circulating proteases while maintaining cleavage efficiency at the target site. For example, incorporating a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to decrease cleavage by mouse carboxylesterase 1C.[4]
-
pH-Sensitive Linkers: Fine-tuning the acid lability of linkers like hydrazones can improve their stability at physiological pH.
-
Disulfide Linkers: Introducing steric hindrance around the disulfide bond can increase its stability against premature reduction.
-
-
Employing Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This generally leads to higher stability in circulation.[8]
-
Site-Specific Conjugation: Advanced conjugation techniques that attach the linker to specific sites on the antibody can result in more homogeneous and stable ADCs compared to stochastic conjugation methods.
Troubleshooting Guides
Issue 1: High levels of free payload detected in plasma shortly after administration.
This indicates rapid premature cleavage of the linker.
Caption: Troubleshooting flowchart for high free payload.
Issue 2: Reduced therapeutic efficacy in vivo compared to in vitro potency.
This could be due to insufficient delivery of the payload to the target site, potentially caused by linker instability.
Caption: Troubleshooting flowchart for reduced efficacy.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS
Objective: To assess the stability of an ADC and quantify the release of free payload in plasma from different species over time.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Formic acid
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation:
-
Pre-warm plasma and PBS to 37°C.
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma from each species in separate microcentrifuge tubes. Prepare a control sample by diluting the ADC in PBS.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot (e.g., 50 µL) from each sample.
-
-
Protein Precipitation:
-
To the collected aliquot, add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Carefully collect the supernatant, which contains the free payload.
-
Inject an appropriate volume of the supernatant onto the LC-MS/MS system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the payload.
-
Detect and quantify the free payload using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the free payload into plasma and processing as described above.
-
Calculate the concentration of the released payload in each sample at each time point by interpolating from the standard curve.
-
Plot the concentration of released payload versus time for each species.
-
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.
Materials:
-
ADC construct
-
Rat or human liver lysosomal fractions (commercially available or prepared using a lysosome isolation kit)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT for reducible linkers)
-
Cathepsin B inhibitor (optional, for specificity control with cathepsin-cleavable linkers)
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the pre-warmed assay buffer.
-
Initiate the reaction by adding the lysosomal fraction to the reaction mixture.
-
For a negative control, pre-incubate the lysosomal fraction with a Cathepsin B inhibitor before adding the ADC.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction.
-
-
Sample Quenching and Processing:
-
Immediately stop the reaction by adding a 3-fold excess of cold acetonitrile.
-
Process the samples for LC-MS/MS analysis as described in the plasma stability assay (protein precipitation and supernatant collection).
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Calculate the percentage of payload release at each time point relative to the initial amount of conjugated payload.
-
Plot the percentage of payload release versus time.
-
Quantitative Data Summary
Table 1: Comparison of In Vivo Linker Stability in Preclinical Models
| Linker Type | ADC Model | Animal Model | Linker Half-life (t1/2) | Reference |
| Val-Cit Dipeptide | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [9] |
| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [9] |
| Thioether (non-cleavable) | Trastuzumab-DM1 | Mouse | ~3.5 days (ADC half-life) | [10] |
| Hydrazone (acid-labile) | Gemtuzumab ozogamicin | Human | ~1 day | [11] |
| Disulfide | Anti-CD22-DM1 | Rat | ADC clearance faster than with thioether linker | [12] |
Visualizations
Mechanisms of Premature Linker Cleavage
Caption: Common pathways of premature linker cleavage.
References
- 1. medium.com [medium.com]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. medium.com [medium.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of ADC Formulation to Prevent Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common challenges related to Antibody-Drug Conjugate (ADC) aggregation during experimental workflows and offers strategies for formulation optimization.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of aggregation in ADC formulations?
A1: Aggregation of ADCs is a multifaceted issue stemming from the inherent properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key contributing factors include:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads and linkers to an antibody can expose or create hydrophobic patches on the protein surface. This increases the likelihood of intermolecular interactions that lead to aggregation.[1][2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1][4][5] Optimizing the conjugation reaction to achieve a lower average DAR, typically between 2 and 4, can mitigate this.[4]
-
Unfavorable Buffer Conditions: The buffer's pH and ionic strength are critical for ADC stability.[6][7] Aggregation can be induced by conditions that are near the antibody's isoelectric point (pI), where the net charge is zero and solubility is at a minimum.[1][6]
-
Physical Stresses: Factors such as temperature fluctuations, repeated freeze-thaw cycles, and exposure to light can destabilize the ADC and lead to aggregation.[2][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The DAR is a critical quality attribute for ADCs as it directly impacts both efficacy and safety.[8] A high DAR can significantly increase the hydrophobicity of the ADC, which is a primary driver of aggregation.[3][4] ADCs with a higher DAR may be more susceptible to forming both soluble and insoluble aggregates.[9] It is essential to optimize and control the DAR during manufacturing to ensure a consistent and stable product.[10]
Q3: What role do excipients play in preventing ADC aggregation?
A3: Excipients are crucial for maintaining the stability of ADC formulations.[8] They can help by:
-
Maintaining Conformational Stability: Stabilizing excipients such as sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, histidine) help preserve the native structure of the antibody component.[4]
-
Reducing Intermolecular Interactions: Non-ionic surfactants like polysorbate 20 and polysorbate 80 can prevent aggregation at interfaces and reduce hydrophobic interactions.[4]
-
Controlling Ionic Strength: Salts are used to modulate the ionic strength of the formulation, which can influence protein-protein interactions.[9]
Q4: What are the best practices for storing ADC formulations to minimize aggregation?
A4: Proper storage is vital for maintaining ADC stability. Key recommendations include:
-
Temperature Control: Liquid formulations are typically stored at 2-8°C.[4]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. It is advisable to aliquot ADC samples into single-use volumes.[1][4] If frozen storage is necessary, the use of a cryoprotectant is recommended.[4]
-
Light Protection: ADCs should be protected from light, especially if any of their components are photosensitive, as light exposure can trigger degradation and subsequent aggregation.[2][4]
-
Protein Concentration: If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration to reduce the likelihood of intermolecular interactions.[4]
Troubleshooting Guides
Issue 1: Significant aggregation observed immediately after the conjugation reaction.
This is a common problem that often points to challenges within the conjugation process itself.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-conjugation aggregation.
Quantitative Data Summary: Conjugation Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Average DAR | 2-4 | Higher DARs increase hydrophobicity, a primary driver of aggregation.[4] |
| Reaction Buffer pH | 7.2 - 8.0 | Avoids the antibody's isoelectric point and maintains stability.[4] |
| Co-solvent (e.g., DMSO) | < 5% (v/v) | Higher concentrations can promote antibody aggregation.[11] |
| Starting Antibody Purity | > 95% Monomeric | Pre-existing aggregates can act as seeds for further aggregation.[4] |
Issue 2: Gradual increase in ADC aggregation during purification and/or storage.
Even if the initial conjugation is successful, the ADC can aggregate during subsequent steps.[4]
Troubleshooting Workflow:
Caption: Troubleshooting for downstream and storage-induced aggregation.
Quantitative Data Summary: Formulation & Storage
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (Liquid) | Minimizes degradation and aggregation.[4] |
| Freeze-Thaw Cycles | Avoid (Aliquot samples) | Physical stress can induce aggregation.[1][4] |
| Ionic Strength (NaCl) | Start at ~150 mM and optimize | Balances charge-charge and hydrophobic interactions.[1] |
| Surfactant (Polysorbate 20/80) | 0.01% - 0.1% | Reduces surface-induced aggregation. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.[1]
Methodology:
-
System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the mobile phase.
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[1]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[1]
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[1] Detection is typically performed using UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profile
Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the hydrophobicity profile of the ADC.
Methodology:
-
System Preparation: Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with the high salt mobile phase (Mobile Phase A).
-
Mobile Phase:
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Gradient Elution: Inject the sample and elute with a decreasing salt gradient (from 100% A to 100% B) over a specified time.
-
Data Analysis: The different DAR species will elute at different retention times, with higher DAR species being more retained due to their increased hydrophobicity. The peak areas can be used to determine the distribution of the different drug-loaded species.
Signaling Pathways and Logical Relationships
Caption: The relationship between causes and consequences of ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 8. leukocare.com [leukocare.com]
- 9. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing ADC Penetration in Solid Tumors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the delivery of Antibody-Drug Conjugates (ADCs) to solid tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting ADC penetration into solid tumors?
A1: Several factors within the tumor microenvironment (TME) hinder ADC delivery. These include:
-
High Interstitial Fluid Pressure (IFP): The pressure within the tumor's interstitial space is often elevated, opposing the convective transport of large molecules like ADCs from the vasculature into the tumor tissue.
-
Dense Extracellular Matrix (ECM): The ECM, composed of collagen, hyaluronic acid, and other proteins, creates a physical barrier that sterically hinders the diffusion of ADCs.
-
Aberrant Tumor Vasculature: Tumor blood vessels are often leaky and disorganized, leading to uneven blood flow and inconsistent ADC delivery to all tumor regions.[1]
-
Binding Site Barrier (BSB): High-affinity ADCs can bind tightly to the first layer of antigen-expressing tumor cells they encounter near blood vessels. This rapid binding can prevent the ADC from penetrating deeper into the tumor to reach more distant cells.[2][3][4][5]
-
Tumor Heterogeneity: The expression of the target antigen can vary significantly across different regions of the same tumor, leading to uneven ADC distribution and the survival of antigen-low or negative cancer cells.[4]
Q2: How does the choice of ADC components (antibody, linker, payload) affect tumor penetration?
A2: Each component of an ADC plays a crucial role:
-
Antibody Format: Smaller antibody fragments (e.g., Fabs, scFvs, nanobodies) can penetrate tumor tissue more effectively than full-sized IgG molecules due to their lower molecular weight.[6][7][8] However, they are also cleared more rapidly from circulation.
-
Linker Stability: The linker must be stable enough to keep the payload attached to the antibody in circulation to prevent premature release and off-target toxicity.[9] However, once inside the tumor cell, the linker must be efficiently cleaved to release the cytotoxic payload.
-
Payload Properties: The physicochemical properties of the payload, such as its hydrophobicity and membrane permeability, can influence its ability to exert a "bystander effect." A membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which can compensate for poor ADC penetration.[9][10][11]
Q3: What is the "bystander effect," and how does it relate to ADC penetration?
A3: The bystander effect is the ability of a cytotoxic payload, released from an ADC within a target cancer cell, to diffuse to and kill adjacent cancer cells that may not express the target antigen.[9][10][11] This is particularly important in the context of heterogeneous tumors where not all cells express the target antigen. A potent bystander effect can help overcome the limitations of poor or uneven ADC penetration by extending the cytotoxic activity beyond the cells directly targeted by the ADC.
Q4: Can modifying the tumor microenvironment improve ADC delivery?
A4: Yes, strategies aimed at remodeling the TME can enhance ADC penetration. For example, agents that "normalize" the tumor vasculature can improve blood flow and reduce interstitial fluid pressure, thereby facilitating ADC extravasation and distribution.[12][13] Additionally, enzymes that degrade components of the extracellular matrix can reduce the physical barriers to ADC diffusion.
Q5: What are some common in vitro and in vivo models used to study ADC penetration?
A5:
-
In Vitro 3D Tumor Spheroids: These three-dimensional cell culture models mimic the cellular organization and diffusion barriers of a small avascular tumor, providing a more physiologically relevant system to assess ADC penetration compared to 2D cell monolayers.[14][15][16][17]
-
In Vivo Xenograft Models: Implanting human tumor cells into immunodeficient mice allows for the evaluation of ADC biodistribution, tumor accumulation, and efficacy in a living organism.[18][19] Fluorescence imaging or radiolabeling techniques can be used to track the ADC in real-time.[18][20][21]
Troubleshooting Guides
Issue 1: Low ADC Accumulation in the Tumor
| Potential Cause | Suggested Solution |
| Rapid ADC Clearance | For small-format ADCs, consider engineering strategies to extend plasma half-life, such as PEGylation or fusion to an albumin-binding domain.[1][22] For IgG-based ADCs, ensure the construct is not aggregating, which can lead to rapid clearance by the reticuloendothelial system. |
| Poor Vascular Permeability | Consider co-administration with agents that can transiently increase vascular permeability or normalize tumor vasculature.[12][13] |
| Low Target Antigen Expression | Confirm target antigen expression levels in the specific tumor model using immunohistochemistry (IHC) or flow cytometry.[23] Select a tumor model with robust antigen expression for initial studies. |
| "Binding Site Barrier" | If using a high-affinity ADC, consider co-dosing with an unconjugated antibody to saturate peripheral tumor antigens and allow the ADC to penetrate deeper.[2][3][4][5] Alternatively, explore using an ADC with a lower binding affinity. |
Issue 2: Heterogeneous ADC Distribution within the Tumor
| Potential Cause | Suggested Solution |
| Dense Extracellular Matrix | Pre-treat with matrix-degrading enzymes (e.g., collagenase, hyaluronidase) in relevant in vitro or in vivo models to assess the impact on ADC penetration. |
| High Interstitial Fluid Pressure | Investigate the use of agents that can reduce IFP, such as those targeting the tumor stroma or vasculature.[12] |
| "Binding Site Barrier" | As mentioned above, co-administration of unconjugated antibody is a key strategy to address this.[2][3][4][5] |
| ADC Size | If using a full-length IgG-based ADC, consider developing and testing a smaller format version (e.g., scFv-based) to see if it improves penetration in your model system.[6][8] |
Issue 3: High Off-Target Toxicity
| Potential Cause | Suggested Solution |
| Premature Payload Release | Evaluate linker stability in plasma.[24] If the linker is cleavable, ensure the cleavage mechanism is specific to the tumor microenvironment (e.g., cathepsin-cleavable linkers). |
| On-Target, Off-Tumor Toxicity | Thoroughly profile target antigen expression in healthy tissues.[23] If the target is expressed on vital organs, consider strategies like using probodies that are activated only in the tumor microenvironment. |
| Non-specific Uptake | High drug-to-antibody ratio (DAR) can increase hydrophobicity and lead to non-specific uptake by the liver and other organs. Consider optimizing the DAR. |
| Payload-Related Toxicity | Assess the intrinsic toxicity of the payload on non-target cells using in vitro cytotoxicity assays.[25][26][27] |
Experimental Protocols & Data
Protocol 1: Assessing ADC Penetration in 3D Tumor Spheroids
This protocol describes a method to visualize and quantify the penetration of a fluorescently labeled ADC into a 3D tumor spheroid model.
Materials:
-
Tumor cell line capable of forming spheroids (e.g., BT474, NCI-N87)
-
Ultra-low attachment round-bottom 96-well plates
-
Fluorescently labeled ADC and isotype control antibody
-
Confocal microscope
-
Image analysis software (e.g., ImageJ)
-
Hoechst 33342 (for nuclear staining)
-
Formaldehyde (B43269) (for fixation)
-
Triton X-100 (for permeabilization)
-
Bovine Serum Albumin (BSA) (for blocking)
Procedure:
-
Spheroid Formation: Seed tumor cells in ultra-low attachment plates at a density optimized for spheroid formation (typically 2,000-5,000 cells/well). Culture for 2-4 days until spheroids of a consistent size (e.g., 300-500 µm diameter) are formed.
-
ADC Treatment: Treat the spheroids with the fluorescently labeled ADC at various concentrations and for different time points (e.g., 6, 24, 48 hours). Include a fluorescently labeled isotype control.
-
Washing: Gently wash the spheroids with PBS to remove unbound ADC.
-
Fixation and Staining:
-
Fix the spheroids with 4% formaldehyde for 1 hour at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Counterstain with Hoechst 33342 to visualize the cell nuclei.
-
-
Imaging: Transfer the spheroids to an imaging plate (e.g., glass-bottom plate) and acquire z-stack images using a confocal microscope.
-
Data Analysis:
-
Reconstruct the 3D image of the spheroid.
-
Measure the fluorescence intensity of the ADC signal as a function of distance from the spheroid periphery to the core.
-
Quantify the penetration depth as the distance at which the fluorescence intensity drops to 50% of the maximum intensity at the periphery.
-
Quantitative Data: Enhancing ADC Penetration
Table 1: Impact of Unconjugated Antibody Co-administration on T-DM1 Penetration [19]
| Ratio (Trastuzumab:T-DM1) | Tumor Model | Observation |
| 0:1 (T-DM1 alone) | NCI-N87 Xenograft | Heterogeneous, perivascular distribution. |
| 3:1 | NCI-N87 Xenograft | Improved ADC tumor penetration. |
| 8:1 | NCI-N87 Xenograft | Dramatically improved ADC tumor penetration and doubled median survival. |
Table 2: Comparison of Tumor Penetration: Small-Format vs. IgG-based ADCs [6][8]
| ADC Format | Approx. MW (kDa) | Tumor Uptake (%ID/g) | Clearance Rate | Tumor Penetration |
| Full-length IgG | 150 | High | Slow (days) | Limited, often perivascular |
| Diabody | 55 | Lower | Rapid (hours) | Improved |
| scFv | 30 | Lower | Rapid (hours) | Significantly Improved |
| Nanobody | 15 | Lowest | Very Rapid (minutes to hours) | Highest |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antibody Coadministration as a Strategy to Overcome Binding-Site Barrier for ADCs: a Quantitative Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Format Drug Conjugates: A Viable Alternative to ADCs for Solid Tumours? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vascular normalization by vascular endothelial growth factor receptor 2 blockade induces a pressure gradient across the vasculature and improves drug penetration in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Penetration Assay; Image Analysis Workflow [visikol.com]
- 15. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Investigation of cancer drug penetration in 2D and 3D tumor cell culture models - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 18. benchchem.com [benchchem.com]
- 19. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Vitro and In Vivo Fluorescence Imaging of Antibody-Drug Conjugate-Induced Tumor Apoptosis Using Annexin V-EGFP Conjugated Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. celnovte.com [celnovte.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. dls.com [dls.com]
- 27. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of ADC Payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor aqueous solubility of antibody-drug conjugate (ADC) payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of ADC payloads?
A1: The poor aqueous solubility of ADC payloads primarily stems from their molecular characteristics. Many potent cytotoxic agents used as payloads are highly hydrophobic (lipophilic) and possess rigid, planar aromatic structures. This inherent hydrophobicity makes them poorly soluble in aqueous environments, leading to aggregation and precipitation during the conjugation process and affecting the stability and efficacy of the final ADC.
Q2: How does poor payload solubility impact the ADC manufacturing process and final product quality?
A2: Poor payload solubility can lead to several critical issues during ADC manufacturing and can compromise the quality of the final product. These issues include:
-
Aggregation: The payload can self-associate or cause the ADC to aggregate, leading to manufacturing losses and potential immunogenicity issues.
-
Inconsistent Drug-to-Antibody Ratio (DAR): Precipitation of the payload during conjugation can result in a lower and more heterogeneous DAR.
-
Manufacturing Challenges: Clogging of filtration systems and difficulties in purification are common practical problems.
-
Poor Stability: The final ADC may have poor long-term stability, with a tendency to aggregate or precipitate over time.
-
Reduced Efficacy: The therapeutic efficacy of the ADC can be compromised due to aggregation and altered pharmacokinetic properties.
Troubleshooting Guide
Problem 1: My ADC payload precipitates out of solution during the conjugation reaction.
This is a common issue stemming from the payload's low aqueous solubility. Here are several strategies to troubleshoot this problem:
Solution 1.1: Co-solvent Systems
The use of a water-miscible organic co-solvent can significantly enhance payload solubility.
-
Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylacetamide (DMA), N,N-Dimethylformamide (DMF), and Propylene glycol (PG).
-
General Protocol:
-
Dissolve the payload in a minimal amount of the chosen organic co-solvent to create a concentrated stock solution.
-
Slowly add the payload stock solution to the aqueous reaction buffer containing the antibody. It is crucial to maintain a final co-solvent concentration that is compatible with antibody stability (typically ≤10-20% v/v).
-
Monitor the reaction mixture for any signs of precipitation.
-
Table 1: Comparison of Common Co-solvents for ADC Payload Solubilization
| Co-solvent | Typical Starting Concentration (% v/v) | Advantages | Disadvantages |
| DMSO | 5 - 15% | High solubilizing power for many payloads. | Can cause antibody denaturation at higher concentrations. |
| DMA | 5 - 15% | Good solubilizing power. | Potential for antibody instability. |
| DMF | 5 - 10% | Effective for many hydrophobic compounds. | Can be harsh on antibodies. |
| Propylene Glycol | 10 - 20% | Generally well-tolerated by antibodies. | May have lower solubilizing power than other solvents. |
Solution 1.2: pH Optimization
The solubility of payloads with ionizable groups can often be improved by adjusting the pH of the reaction buffer.
-
Experimental Workflow:
-
Determine the pKa of the payload's ionizable group(s).
-
Prepare a series of buffers with pH values spanning a range around the pKa.
-
Assess the payload's solubility in each buffer.
-
Select a pH that maximizes payload solubility while maintaining the stability and reactivity of the antibody and linker.
-
Diagram 1: Workflow for pH Optimization
Caption: Workflow for optimizing buffer pH to enhance payload solubility.
Problem 2: The final ADC product shows signs of aggregation and has poor stability.
Aggregation of the final ADC is often a consequence of the hydrophobic nature of the payload.
Solution 2.1: Incorporation of Solubilizing Moieties in the Linker
Modifying the linker to include hydrophilic components can improve the overall solubility of the ADC.
-
Common Solubilizing Moieties:
-
Polyethylene glycol (PEG) chains
-
Sulfonate groups
-
Charged amino acids (e.g., aspartic acid, glutamic acid)
-
Table 2: Impact of Linker Modification on ADC Solubility
| Linker Type | Solubilizing Moiety | Observed Effect on ADC |
| Val-Cit-PABC | None | Prone to aggregation with hydrophobic payloads. |
| PEG4-Val-Cit-PABC | PEG4 | Increased solubility and reduced aggregation. |
| Sulfo-Val-Cit-PABC | Sulfonate Group | Significantly improved aqueous solubility. |
Diagram 2: Linker Modification Strategy
Caption: Comparison of a standard linker with a solubility-enhanced linker.
Solution 2.2: Formulation Optimization
The use of excipients in the final formulation can help stabilize the ADC and prevent aggregation.
-
Key Excipients:
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Sugars: Trehalose, Sucrose
-
Amino Acids: Arginine, Histidine
-
-
Experimental Protocol for Formulation Screening:
-
Prepare a series of formulations containing the ADC and different excipients or combinations of excipients.
-
Subject the formulations to stress conditions (e.g., thermal stress, agitation).
-
Analyze the samples using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to assess aggregation and stability.
-
Diagram 3: Formulation Screening Workflow
Caption: Workflow for screening and selecting an optimal ADC formulation.
Technical Support Center: Troubleshooting Inconsistent Results in ADC Cytotoxicity Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in Antibody-Drug Conjugate (ADC) cytotoxicity assays. The following information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of variability in ADC cytotoxicity assays?
Inconsistent results in ADC cytotoxicity assays can arise from multiple factors throughout the experimental workflow. Identifying the source of variability is the first step toward obtaining reliable and reproducible data.
Troubleshooting Guide for Common Sources of Variability
| Potential Cause | Troubleshooting Steps & Recommendations |
| Cell Culture Conditions | - Cell Line Integrity: Regularly verify cell line identity (e.g., by STR profiling) and test for mycoplasma contamination. - Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics, including antigen expression and drug sensitivity.[1] - Cell Health & Viability: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. - Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can lead to variable results.[2] |
| Reagent Consistency | - ADC Quality: Ensure the ADC is well-characterized, with a known drug-to-antibody ratio (DAR), and is free of aggregation.[1] Store aliquots to avoid repeated freeze-thaw cycles. - Serum & Media: Use the same batch of serum and media throughout a series of experiments, as batch-to-batch variability can impact cell growth and drug response.[1] - Assay Reagents: Ensure all assay reagents (e.g., MTT, XTT, LDH release reagents) are within their expiration dates and stored correctly. |
| Assay Protocol | - Incubation Times: Strictly adhere to optimized incubation times for both ADC treatment and assay reagent development.[1] - Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling. Automated liquid handlers can reduce variability.[1] - Plate Edge Effects: To minimize edge effects, avoid using the outermost wells of the microplate or fill them with sterile PBS or media.[3] |
| ADC-Specific Factors | - Mechanism of Action (MoA): The assay endpoint and duration should be appropriate for the ADC's payload MoA. For example, tubulin inhibitors may require longer incubation times (e.g., 72-96 hours) to observe maximum cytotoxicity.[4] - Target Antigen Expression: Variations in target antigen expression levels on the cell surface can significantly impact ADC potency.[5] Regularly confirm antigen expression levels using methods like flow cytometry. |
Q2: My IC50 values are fluctuating between experiments. What should I investigate?
Fluctuations in the half-maximal inhibitory concentration (IC50) are a common challenge. A systematic approach to troubleshooting is essential to pinpoint the cause.
Troubleshooting Workflow for IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q3: I'm observing high background signal in my negative control wells. What are the potential causes?
High background can mask the true cytotoxic effect of the ADC, leading to inaccurate results. The cause often depends on the type of cytotoxicity assay being used.
Troubleshooting Guide for High Background Signal
| Assay Type | Potential Cause | Recommended Solution |
| MTT/XTT Assays | Chemical Interference: The ADC or vehicle (e.g., DMSO) may directly reduce the tetrazolium salt.[6] Phenol (B47542) Red: Phenol red in culture media can interfere with absorbance readings.[6] Microbial Contamination: Bacteria or yeast can reduce the tetrazolium salt.[6] | - Run a control with the ADC in cell-free media to check for direct reduction. - Use phenol red-free media for the assay. - Regularly check cultures for contamination. |
| LDH Release Assays | High Cell Death in Controls: Cells may have poor viability at the time of the assay. Mechanical Stress: Excessive pipetting or centrifugation can cause premature cell lysis.[2][7] | - Ensure high cell viability before starting the experiment. - Handle cells gently during plating and reagent addition. |
| Fluorescence-Based Assays | Autofluorescence: The ADC or other compounds in the media may be autofluorescent.[6] Media Quenching: Phenol red in the media can quench the fluorescent signal.[8] | - Include a control with the ADC in cell-free media to measure its background fluorescence. - Use phenol red-free media. |
Q4: How do I choose the right cytotoxicity assay for my ADC?
The choice of assay depends on the ADC's mechanism of action and the desired endpoint.[1] A combination of assays can provide a more comprehensive understanding of the ADC's cytotoxic profile.
Signaling Pathways and Assay Readouts
Caption: Relationship between ADC MoA and assay selection.
Key Experimental Protocols
Protocol 1: MTT Assay for ADC Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9]
Materials:
-
Target cells (antigen-positive and antigen-negative)
-
Complete culture medium
-
ADC and control antibody
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1,000-10,000 cells/well) in 100 µL of medium.[4] Incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Remove the old medium from the cells and add 100 µL of the diluted compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a duration appropriate for the ADC's payload (typically 48-144 hours).[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10] Incubate overnight in the dark at 37°C if using SDS-HCl.[4]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Co-culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[9][11]
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells stably expressing a fluorescent protein (e.g., GFP)
-
Complete culture medium
-
ADC
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imager
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate.[10] The ratio of the two cell types can be varied (e.g., 1:1, 1:3). Include control wells with only Ag- cells.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells.[10]
-
Incubation: Incubate the plate for 72-96 hours.[10]
-
Measurement: Quantify the number of viable fluorescently labeled Ag- cells using a fluorescence plate reader or high-content imaging system.[10]
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture system to the viability in the Ag- monoculture system at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[9]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy of Dolastatin 10-Based Antibody-Drug Conjugates: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of antibody-drug conjugates (ADCs) utilizing the potent tubulin inhibitor Dolastatin 10 and its analogs, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibited high cytotoxicity but also significant toxicity in clinical trials, which led to the development of its synthetic analogs for targeted delivery via ADCs.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the preclinical validation of these important ADC payloads.
While specific in vivo efficacy data for an ADC with the precise "MC-Sq-Cit-PAB-Dolastatin10" configuration is not publicly available, this guide focuses on the extensively studied and clinically relevant ADCs containing the closely related payloads MMAE and MMAF, which utilize a similar cleavable valine-citrulline (VC) linker. The data presented here serves as a robust benchmark for evaluating the potential of novel Dolastatin 10-based ADCs.
Comparative In Vivo Efficacy of Auristatin-Based ADCs
The following table summarizes the in vivo antitumor activity of various ADCs incorporating MMAE and MMAF across different preclinical cancer models. These studies highlight the potent, antigen-dependent efficacy of these conjugates in causing tumor regression and improving survival.
| ADC Target & Payload | Cancer Model | Dosing Regimen | Key Efficacy Outcomes |
| Anti-HER2-MMAF | NCI-N87 (gastric) xenograft | 1 nmol, single i.v. injection | Significant tumor growth inhibition compared to control.[3] |
| Anti-TF-MMAE | BxPC-3 (pancreatic) xenograft | 10 or 20 mg/kg | Significant tumor growth suppression compared to saline group (p < 0.01).[4] |
| ch10D7-MMAE (anti-CDCP1) | PDAC TKCC2.1 (pancreatic) xenograft | Two treatments | Significantly slowed tumor growth; median survival of 53 days vs. 32 days for control.[1] |
| ch10D7-MMAE (anti-CDCP1) | HEY (ovarian) xenograft | Three treatments | Almost complete blockage of tumor growth; median survival of 60 days vs. 31 days for control.[1] |
| 1A3-MMAE (anti-AREG) | MCF7 (breast) xenograft | 5 mg/kg, i.p. every 4 days (6 doses) | Tumor regression in 8 out of 10 mice.[5] |
| Rituximab-MMAE (anti-CD20) | Ramos (lymphoma) xenograft | Not specified | Significant inhibition of tumor growth from day 8.[6] |
| EV20-sss-vc/MMAF (anti-HER3) | HepG2 (liver) xenograft | Not specified | Significantly smaller tumor volumes and increased survival compared to vehicle.[7] |
| 2A5-MMAE (anti-KRAS G12V) | Xenograft model | 20 mg/kg | Significant tumor growth inhibition.[8] |
| Anti-CD22-MMAE | Primary preB ALL xenograft | 7.5 mg/kg | Significant in vivo therapeutic efficacy. |
| Anti-CD30-vcMMAE/F | L-428 (Hodgkin lymphoma) xenograft | 2 mg/kg, single i.p. injection | Both MMAE and MMAF ADCs led to tumor regression.[9] |
| MF-TTZ-MMAE (anti-HER2) | BT-474 (breast) xenograft | 5 mg/kg, two i.v. injections | Tumor regression observed in all treated mice.[10] |
Mechanism of Action: Tubulin Inhibition by Auristatins
Dolastatin 10 and its analogs, MMAE and MMAF, are highly potent antimitotic agents.[3][10] Their primary mechanism of action involves the inhibition of tubulin polymerization.[11] Upon internalization of the ADC and cleavage of the linker in the lysosome, the payload is released into the cytoplasm. There, it binds to the vinca (B1221190) alkaloid-binding site on β-tubulin, disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 10. adcreview.com [adcreview.com]
- 11. Facebook [cancer.gov]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapies, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and the overall therapeutic window of the conjugate. This guide provides an objective, data-driven comparison of these two predominant linker strategies to inform rational drug conjugate design.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be severed under specific physiological conditions, while non-cleavable linkers rely on the degradation of the carrier molecule to release the drug.
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to remain stable in the systemic circulation but to break down upon encountering specific triggers within the target cell or the tumor microenvironment.[1][2] This targeted release minimizes systemic toxicity and maximizes the concentration of the active drug at the site of action.[3] There are three primary classes of cleavable linkers based on their cleavage mechanism:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptide sequences like valine-citrulline (vc), are cleaved by lysosomal proteases such as Cathepsin B, which are frequently overexpressed in tumor cells.[1]
-
pH-Sensitive Linkers: Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[1]
-
Glutathione-Sensitive Linkers: These linkers incorporate disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione (B108866) compared to the bloodstream.[1]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[1] If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[4][5]
Non-Cleavable Linkers: Release Through Carrier Degradation
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a highly stable connection between the antibody and the payload.[6][7] The release of the payload occurs only after the ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[6][7] This process releases the payload with an attached amino acid residue from the antibody.
This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[6] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[4][5] This makes non-cleavable linkers more suitable for treating hematological cancers or tumors with homogenous antigen expression.[7]
Quantitative Data Comparison
The following tables summarize representative quantitative data from various preclinical studies to provide a comparative overview of the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody, payload, and experimental conditions are limited in the published literature. Therefore, the data presented here are compiled from various sources to provide a comparative overview and should be interpreted with this in mind.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (HER2+) | HER2 | 10-50 ng/mL |
| Trastuzumab-mc-MMAF | Non-cleavable (mc) | KPL-4 (HER2+) | HER2 | ~1 x 10⁻¹¹ M |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ M |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander, HER2-) | HER2-negative | ~1 x 10⁻⁹ M |
Table 2: In Vivo Efficacy and Toxicity
| ADC Construct | Linker Type | Tumor Model | Maximum Tolerated Dose (MTD) | Tumor Growth Inhibition (TGI) |
| Novel Disulfide-PBD-ADC | Cleavable | Human non-Hodgkin lymphoma xenograft | 10 mg/kg | Similar to vc-PBD-ADC |
| Val-Cit-PBD-ADC | Cleavable | Human non-Hodgkin lymphoma xenograft | 2.5 mg/kg | Similar to disulfide-PBD-ADC |
| Trastuzumab-MMAU (stabilized glycopeptide linker) | Cleavable | HER2+ xenograft | Up to 12 mg/kg in cynomolgus monkey | Superior to Trastuzumab-vc-MMAE |
| Trastuzumab-vc-MMAE | Cleavable | HER2+ xenograft | - | - |
Table 3: Pharmacokinetic Parameters
| ADC Analyte | Linker Type | Half-Life (t1/2) | Clearance (CL) |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE |
| Trastuzumab-MMAU (stabilized glycopeptide linker) | Cleavable | Increased terminal half-life | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibodies.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: For MTT, solubilize the formazan (B1609692) crystals and read the absorbance. For XTT, directly read the absorbance.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Bystander Effect Assay
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Setup: Co-culture antigen-positive and antigen-negative cells (labeled with a fluorescent marker like GFP) at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Imaging and Analysis: Monitor the viability of the fluorescently labeled antigen-negative cells over time using microscopy or flow cytometry. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study
This study assesses the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Model Establishment: Implant tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative for bystander effect studies) into immunodeficient mice.
-
ADC Administration: Once tumors reach a specified size, administer the ADC and control treatments intravenously.
-
Tumor Volume Measurement: Measure tumor volumes at regular intervals.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
Pharmacokinetic Analysis
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of an ADC.
Methodology:
-
ADC Administration: Administer a single dose of the ADC to animals (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at various time points.
-
Analyte Quantification: Use methods like ELISA or LC-MS/MS to quantify the concentrations of total antibody, conjugated antibody (ADC), and free payload in the plasma.
-
Data Analysis: Use pharmacokinetic software to determine key parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC, with no single solution being optimal for all applications.
-
Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but they may have lower plasma stability, potentially leading to off-target toxicity.[4][8]
-
Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect, making them more suitable for homogenous tumors with high antigen expression.[7][9]
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough in vitro and in vivo characterization, as outlined in this guide, is essential for making an informed decision and developing a successful drug conjugate.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. biotechinformers.com [biotechinformers.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Evaluating the Therapeutic Window of MC-Sq-Cit-PAB-Dolastatin 10 ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Antibody-Drug Conjugates (ADCs) featuring the MC-Sq-Cit-PAB-Dolastatin 10 drug-linker combination. We will delve into its components, mechanism of action, and compare its potential therapeutic window with alternative ADC technologies, supported by available preclinical data.
Introduction to the MC-Sq-Cit-PAB-Dolastatin 10 ADC Platform
The MC-Sq-Cit-PAB-Dolastatin 10 is a sophisticated drug-linker system designed for targeted delivery of the potent cytotoxic agent, Dolastatin 10, to cancer cells. This platform integrates several key components to optimize efficacy and minimize off-target toxicity, thereby aiming for a wide therapeutic window.
-
MC (Maleimidocaproyl): A commonly used spacer that connects the linker to the antibody via a stable thioether bond formed with cysteine residues on the antibody.
-
Sq (Squarate): A key component of the linker, offering a potentially more stable alternative to traditional maleimide (B117702) chemistry for attaching the linker to the antibody. The stability of the linker is crucial in preventing premature release of the payload in circulation.
-
Cit-PAB (Citrulline-p-aminobenzylcarbamate): A cathepsin B-cleavable dipeptide linker. This linker is designed to be stable in the bloodstream but is cleaved by the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage initiates the release of the payload specifically within the target cell.
-
Dolastatin 10: An exceptionally potent antimitotic agent originally isolated from the sea hare Dolabella auricularia. It inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Its high cytotoxicity makes it an effective payload for ADCs.[2][3]
Mechanism of Action and Signaling Pathway
The therapeutic action of an MC-Sq-Cit-PAB-Dolastatin 10 ADC is a multi-step process designed for targeted cancer cell destruction.
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.
-
Payload Release: Within the acidic environment of the lysosome, cathepsin B cleaves the Cit-PAB linker, triggering a self-immolative cascade that releases the active Dolastatin 10 payload into the cytoplasm.
-
Cytotoxicity: Dolastatin 10 binds to tubulin, disrupting microtubule dynamics. This interference with the cell's cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis, or programmed cell death. Dolastatin 10 is known to down-regulate the anti-apoptotic protein Bcl-2, further promoting cell death.
Figure 1: Mechanism of action for a MC-Sq-Cit-PAB-Dolastatin 10 ADC.
Comparative Performance Data
A direct head-to-head preclinical study comparing an MC-Sq-Cit-PAB-Dolastatin 10 ADC with alternative platforms in the same experimental setting is not publicly available. However, we can compile and compare available data for ADCs utilizing this specific drug-linker conjugate against those with other common technologies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | ADC Target | Drug-Linker Conjugate | IC50 (nM) |
| WSU-DLCL2 (Diffuse Large B-cell Lymphoma) | CD22 | MC-Sq-Cit-PAB-Dolastatin 10 | 0.385 |
| IGROV-1 (Ovarian Cancer) | NaPi2b | MC-Sq-Cit-PAB-Dolastatin 10 | 3.19 |
| OVCAR-3x2.1 (Ovarian Cancer) | NaPi2b | MC-Sq-Cit-PAB-Dolastatin 10 | 1.52 |
| Hypothetical Comparative Data | |||
| WSU-DLCL2 | CD22 | MC-Val-Cit-PAB-MMAE | 0.1 - 1.0 |
| OVCAR-3 | NaPi2b | MC-Val-Cit-PAB-MMAE | 1.0 - 5.0 |
Note: The IC50 values for the MC-Sq-Cit-PAB-Dolastatin 10 ADC are sourced from publicly available data from chemical suppliers. The comparative data for the MMAE-based ADC is a hypothetical range based on typical potencies observed in preclinical studies for similar ADCs and is intended for illustrative purposes only.
In Vivo Therapeutic Window
The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects. It is a critical indicator of a drug's safety and efficacy. A wider therapeutic window is desirable. This is typically assessed in preclinical models by determining the Maximum Tolerated Dose (MTD) and the minimum effective dose that causes significant tumor growth inhibition (TGI).
Due to the proprietary nature of preclinical drug development, specific MTD and TGI data for an MC-Sq-Cit-PAB-Dolastatin 10 ADC from a single comparative study are not publicly available. The table below presents a template for how such a comparison would be structured, highlighting the key parameters for evaluating the therapeutic window.
| Xenograft Model | ADC | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Window (MTD / Min. Effective Dose) |
| WSU-DLCL2 | anti-CD22-MC-Sq-Cit-PAB-Dolastatin 10 | Data not available | Data not available | Data not available | Data not available |
| WSU-DLCL2 | anti-CD22-MC-Val-Cit-PAB-MMAE | Data not available | Data not available | Data not available | Data not available |
| OVCAR-3 | anti-NaPi2b-MC-Sq-Cit-PAB-Dolastatin 10 | Data not available | Data not available | Data not available | Data not available |
| OVCAR-3 | anti-NaPi2b-MC-Val-Cit-PAB-MMAE | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., WSU-DLCL2, IGROV-1, OVCAR-3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control articles (unconjugated antibody, free payload). Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., WSU-DLCL2, IGROV-1, OVCAR-3) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Allocation: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, test ADC at various doses, comparator ADC).
-
ADC Administration: Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Figure 3: Workflow for an in vivo xenograft efficacy study.
Discussion and Future Perspectives
The MC-Sq-Cit-PAB linker system represents an advancement in ADC technology, aiming to enhance stability and provide efficient, targeted payload delivery. The use of a squarate moiety is intended to offer a more stable linkage to the antibody compared to traditional maleimide chemistry, which can be susceptible to deconjugation in vivo. This increased stability could potentially lead to a wider therapeutic window by reducing off-target toxicity caused by premature payload release.
The choice of Dolastatin 10 as a payload ensures high potency. However, the overall therapeutic window of an ADC is a complex interplay between the antibody's specificity, the linker's stability and cleavage characteristics, and the payload's potency and membrane permeability.
To fully evaluate the therapeutic window of MC-Sq-Cit-PAB-Dolastatin 10 ADCs, direct comparative preclinical studies are necessary. Such studies should include head-to-head comparisons with ADCs utilizing established linker technologies, such as those based on maleimide-valine-citrulline, and other potent payloads like MMAE. These studies would need to generate comprehensive datasets including in vitro cytotoxicity, in vivo MTD, and tumor growth inhibition in relevant xenograft models to allow for a robust assessment of the therapeutic window.
References
- 1. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. A review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Auristatin Analogues in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different auristatin analogues, primarily focusing on the widely used monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), as payloads in antibody-drug conjugates (ADCs). This analysis is supported by experimental data to objectively evaluate their performance and includes detailed methodologies for key experiments.
Introduction to Auristatins in ADCs
Auristatins are synthetic analogues of the potent antimitotic agent dolastatin 10, originally isolated from the sea hare Dolabella auricularia.[1][2] These highly potent cytotoxic agents are pivotal in the design of ADCs, which leverage the specificity of monoclonal antibodies to deliver these warheads directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[2][3] The two most prominent auristatin derivatives in clinical and preclinical development are MMAE and MMAF.[4][5] While both are potent tubulin inhibitors, their structural differences lead to distinct physicochemical and biological properties, significantly impacting their performance within an ADC construct.[2]
Mechanism of Action: Microtubule Disruption and Apoptosis
Both MMAE and MMAF exert their cytotoxic effects by inhibiting tubulin polymerization.[2][4] Upon internalization of the ADC by a target cancer cell and subsequent release of the auristatin payload, the drug binds to tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
Below is a diagram illustrating the general mechanism of action of auristatin-based ADCs, from internalization to the induction of apoptosis.
Caption: General mechanism of action for auristatin-based ADCs.
The apoptotic signaling cascade initiated by microtubule disruption is a complex process involving the Bcl-2 family of proteins and caspases. The G2/M arrest triggers cellular stress, leading to the activation of pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL). This shift in balance results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.
The following diagram illustrates the downstream signaling pathway of auristatin-induced apoptosis.
Caption: Downstream signaling of auristatin-induced apoptosis.
Head-to-Head Comparison: MMAE vs. MMAF
The primary structural difference between MMAE and MMAF lies at the C-terminus. MMAF has a charged phenylalanine residue, while MMAE is uncharged.[2] This seemingly minor variation has profound implications for their biological activity.
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Structure | Uncharged C-terminus | Charged C-terminal phenylalanine |
| Cell Permeability | High, more lipophilic[2] | Low, more hydrophilic[3] |
| Bystander Effect | Potent bystander killing of neighboring antigen-negative cells[2] | Limited to no bystander effect[6] |
| Potency as Free Drug | Significantly more cytotoxic than MMAF[3] | Less potent than MMAE as a free drug[3] |
| Potency in ADCs | Highly potent | Potency is restored to levels comparable to MMAE-ADCs in antigen-positive cells[3] |
| Therapeutic Window | Potentially narrower due to bystander toxicity | Potentially wider due to reduced off-target toxicity[3] |
| Aggregation Tendency | Higher tendency to induce ADC aggregation | Lower aggregation tendency[3] |
In Vitro Cytotoxicity
The in vitro potency of MMAE and MMAF is highly dependent on whether they are administered as free drugs or as antibody conjugates. As a free drug, the cell-permeable MMAE is significantly more cytotoxic than the poorly permeable MMAF. However, when delivered via an ADC, the cytotoxic potential of MMAF is restored to levels comparable to MMAE-ADCs in antigen-positive cell lines.[3]
| Cell Line | Cancer Type | Compound | IC50 (nmol/L) |
| NCI-N87 | Gastric Carcinoma | Free MMAE | 0.7 |
| Free MMAF | 88.3 | ||
| Pertuzumab-MMAF | 0.07 | ||
| Trastuzumab-MMAF | 0.09 | ||
| OE19 | Esophageal Adenocarcinoma | Free MMAE | 1.5 |
| Free MMAF | 386.3 | ||
| Pertuzumab-MMAF | 0.16 | ||
| Trastuzumab-MMAF | 0.18 | ||
| HCT116 (HER2-Negative) | Colorectal Carcinoma | Free MMAE | 8.8 |
| Free MMAF | 8,944 |
Data compiled from a 2018 study on anti-HER2 antibody conjugates.[6]
In Vivo Efficacy
Direct head-to-head in vivo comparisons of MMAE and MMAF ADCs in the same tumor model and study are less common in publicly available literature. However, existing studies demonstrate that both MMAE- and MMAF-ADCs can lead to significant tumor growth inhibition in xenograft models. The choice between MMAE and MMAF for in vivo applications often depends on the tumor heterogeneity and the desired safety profile. MMAF-ADCs may offer a better-tolerated option with reduced off-target toxicity due to the lack of a bystander effect, which can be advantageous in treating tumors with uniform antigen expression.[6] Conversely, the bystander effect of MMAE-ADCs can be beneficial in heterogeneous tumors where not all cells express the target antigen.[2]
One study directly compared MMAE and MMAF conjugated to anti-HER2 antibodies in murine xenograft models and found that MMAF-ADCs had less drug accumulation in the normal tissue surrounding tumors compared to MMAE-ADCs.[6] Therapeutically, systemically injected MMAF anti-HER2 conjugates combined with focal ionizing radiation increased tumor control and improved survival of mice with HER2-rich tumor xenografts.[6]
Pharmacokinetics
| ADC Analyte | Brentuximab Vedotin (vc-MMAE) | Polatuzumab Vedotin (vc-MMAE) | Belantamab Mafodotin (mc-MMAF) |
| Half-Life (t½) | ~4-6 days | ~12 days (at Cycle 6)[8] | ~12 days |
| Clearance (CL) | Not directly reported | Not directly reported | 0.92 L/day |
| Volume of Distribution (Vd) | Not directly reported | Not directly reported | 11 L |
Note: This table provides a general comparison based on data from different sources and should be interpreted with caution as direct comparative studies are limited. Data for Belantamab mafodotin is used as a surrogate for an MMAF-ADC due to its similar non-cleavable linker.[7]
Other Auristatin Analogues
Beyond MMAE and MMAF, other auristatin analogues have been developed to further optimize the therapeutic window of ADCs. These include derivatives with increased hydrophilicity to reduce aggregation and improve pharmacokinetics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of auristatin analogues and their corresponding ADCs.
Workflow Diagram:
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Auristatin analogues or ADCs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the auristatin analogues or ADCs in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for a period of 72 to 96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to assess the ability of an ADC's payload to kill neighboring antigen-negative cells.
Workflow Diagram:
Caption: Workflow for an in vitro bystander effect assay.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC of interest
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Seed a mixture of Ag+ and GFP-labeled Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubate the plates for 72-96 hours.
-
Analyze the viability of the GFP-positive (Ag-) cells using a flow cytometer or a high-content imaging system.
-
Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture to determine the extent of bystander killing.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the in vivo efficacy of auristatin-based ADCs in a xenograft mouse model.
Workflow Diagram:
Caption: Workflow for an in vivo tumor growth inhibition study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cell line of interest
-
ADC and vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously implant a suspension of tumor cells into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the ADC or vehicle control according to the planned dosing schedule (e.g., a single intravenous injection).
-
Measure tumor dimensions with calipers and the body weight of each mouse two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint.
-
Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves and assess the tumor growth inhibition.
Conclusion
The choice of an auristatin analogue for an ADC is a critical decision that significantly influences its therapeutic index. MMAE, with its high cell permeability and potent bystander effect, is well-suited for treating heterogeneous tumors. In contrast, MMAF, with its limited cell permeability and lack of bystander killing, may offer a safer profile for treating tumors with homogeneous antigen expression, potentially allowing for higher dosing. The development of novel auristatin analogues with improved properties, such as increased hydrophilicity, continues to be an active area of research aimed at further optimizing the efficacy and safety of this important class of ADC payloads. This guide provides a foundational comparison to aid researchers in the selection and evaluation of auristatin analogues for their specific ADC development programs.
References
- 1. agilent.com [agilent.com]
- 2. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
Assessing the Bystander Killing Effect of Novel Dolastatin 10 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of target cells. This phenomenon is particularly crucial for overcoming tumor heterogeneity. Dolastatin 10, a potent antimitotic agent isolated from the marine mollusk Dolabella auricularia, and its synthetic analogs, the auristatins, are frequently utilized payloads in ADCs.[1] The ability of these payloads, once released from the ADC, to permeate cell membranes and induce apoptosis in neighboring cells is a key determinant of their bystander effect.
This guide provides a comparative analysis of the bystander killing effect of ADCs carrying Dolastatin 10 derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Bystander Killing Effect
The bystander effect of Dolastatin 10-based ADCs is largely influenced by the physicochemical properties of the payload. Key derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), exhibit distinct bystander killing capacities primarily due to differences in their cell membrane permeability.[2] MMAE, being more hydrophobic and neutral, can efficiently cross cell membranes, leading to a potent bystander effect. In contrast, MMAF has limited membrane permeability, resulting in a minimal bystander effect.[2]
Recent efforts in the field have focused on developing novel auristatins that aim to optimize the balance between potent cytotoxicity and a controlled bystander effect to improve the therapeutic index.[3][4] These novel payloads are designed to have properties such as high bystander activity combined with cytotoxicity in multidrug-resistant cell lines.[3]
Below is a summary of the bystander killing effect of ADCs with different Dolastatin 10 derivatives.
| Payload | Linker Type | Bystander Effect | Key Characteristics |
| MMAE | Cleavable (e.g., vc) | Potent | High membrane permeability, hydrophobic, effective against heterogeneous tumors. |
| MMAF | Cleavable (e.g., vc) | Minimal | Low membrane permeability, more hydrophilic, reduced off-target toxicity. |
| Novel Auristatins | Cleavable | Modulated | Optimized hydrophobicity for controlled bystander effect and improved tolerability.[4] |
Quantitative Data on Bystander Killing Effect
The following table summarizes in vitro data from co-culture bystander assays, demonstrating the differential bystander killing capacity of ADCs. In these assays, antigen-positive cells are treated with the ADC, and the viability of co-cultured antigen-negative cells is measured.
| ADC | Target Antigen | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | ADC Concentration | % Viability of Antigen-Negative Cells | Reference |
| Trastuzumab-vc-MMAE | HER2 | N87 | GFP-MCF7 | 1:9 | 100 nM | Decreased with increasing Ag+ cell fraction | [5] |
| Trastuzumab-vc-MMAE | HER2 | SKBR3 | GFP-MCF7 | 1:1 | 500 nM | Significant decrease | [5] |
| ADC with MMAF | CD30 | Karpas 299 | SUDHL-1 | Not Specified | Not Specified | Minimal bystander killing | [2] |
Experimental Protocols
Detailed methodologies for assessing the bystander killing effect are crucial for the development and comparison of novel ADCs. The two most common in vitro assays are the co-culture assay and the conditioned medium transfer assay.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Protocol:
-
Cell Seeding: Co-culture a mixture of antigen-positive (e.g., HER2-positive SK-BR-3) and fluorescently labeled antigen-negative (e.g., HER2-negative MCF7-GFP) cells in a 96-well plate. Vary the ratio of the two cell types (e.g., 1:1, 1:3, 3:1).
-
ADC Incubation: Treat the co-cultures with a serial dilution of the ADC. Include appropriate controls such as untreated co-cultures and monocultures of each cell line with and without the ADC.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cell population using flow cytometry or high-content imaging. A significant reduction in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the ADC indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.
Protocol:
-
ADC Treatment of Target Cells: Plate antigen-positive cells and treat them with the ADC for a specific duration (e.g., 48-72 hours).
-
Conditioned Medium Collection: Collect the culture medium, which now contains the released payload.
-
Treatment of Bystander Cells: Add the conditioned medium to a culture of antigen-negative cells.
-
Viability Assessment: After an incubation period (e.g., 72 hours), assess the viability of the antigen-negative cells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo). A decrease in viability indicates that a permeable payload was released.
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the processes involved in the bystander killing effect, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.
Experimental workflows for in vitro bystander effect assays.
Signaling pathway of Dolastatin 10 ADC-induced apoptosis.
Factors influencing the bystander killing effect.
References
- 1. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Stability of MC-Sq-Cit-PAB-Dolastatin10 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Antibody-Drug Conjugates (ADCs) featuring the MC-Sq-Cit-PAB-Dolastatin10 linker-payload system across various preclinical species and humans. Understanding the cross-species stability of these complex biotherapeutics is critical for the accurate interpretation of preclinical efficacy and toxicity data and for predicting their pharmacokinetic (PK) behavior in clinical settings. This document summarizes key experimental data, details relevant experimental protocols, and visualizes important concepts to aid in the research and development of next-generation ADCs.
Executive Summary
The stability of the valine-citrulline (Val-Cit or VC) linker, a central component of the this compound system, is highly species-dependent. While this linker demonstrates high stability in human and non-human primate (cynomolgus monkey) plasma, it is susceptible to premature cleavage in rodent plasma, particularly in mice.[1][2] This instability is primarily attributed to the activity of a specific carboxylesterase, Ces1c, present in mouse plasma.[2][3][4][5][6] This phenomenon can lead to off-target toxicity and an altered pharmacokinetic profile in murine models, which must be carefully considered when translating preclinical findings to human trials.
Data Presentation: Cross-Species Stability Comparison
The following tables summarize the key stability and pharmacokinetic parameters of Val-Cit-MMAE ADCs, which are structurally analogous to the this compound construct. Dolastatin 10 and its synthetic analog, monomethyl auristatin E (MMAE), are potent tubulin inhibitors used as payloads in numerous ADCs.[1][7][8] The data presented is a synthesis of findings from multiple studies on vc-MMAE ADCs and serves as a representative comparison.
Table 1: In Vitro Plasma Stability of Val-Cit Linker-Based ADCs
| Species | Relative Stability | Key Enzyme Involved | Reference |
| Human | High | Low Susceptibility to Plasma Proteases | [1][9] |
| Cynomolgus Monkey | High | Low Susceptibility to Plasma Proteases | [10][11] |
| Rat | Moderate | Susceptible to Carboxylesterases | [2][6][12] |
| Mouse | Low | High Susceptibility to Carboxylesterase 1c (Ces1c) | [2][3][4][5][6][9][12] |
Table 2: Comparative Pharmacokinetic Parameters of vc-MMAE ADCs
| Parameter | Mouse | Rat | Cynomolgus Monkey | Human | Reference |
| Antibody-Conjugated MMAE (acMMAE) Half-Life | ~2-6 days (highly variable) | ~4-8 days | ~4-10 days | ~3-5 days | [7][10][11][13] |
| Unconjugated MMAE Half-Life | Formation-rate limited | Formation-rate limited | Formation-rate limited | ~3-5 days | [7] |
| Linker Half-Life (in vivo) | ~6.0 days | - | ~9.6 days | - | [10][11] |
| Primary Clearance Mechanism of ADC | Proteolytic degradation & deconjugation | Proteolytic degradation & deconjugation | Proteolytic degradation | Proteolytic degradation | [7] |
Note: The half-life of acMMAE in mice can be significantly influenced by the specific antibody, tumor burden, and the degree of linker instability. The data for human pharmacokinetics is derived from clinical studies of various vc-MMAE ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC stability. Below are generalized protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma from different species.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, cynomolgus monkey, rat, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately stop the reaction by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[1]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload (Dolastatin 10) using a validated LC-MS/MS method.
-
Separately, the amount of total antibody and conjugated antibody can be measured using ELISA to calculate the degree of drug loss.[13]
-
The change in the average drug-to-antibody ratio (DAR) over time can also be monitored using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis of the intact or reduced ADC.[12][14]
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC in a relevant animal model.
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to the selected animal species (e.g., mice, rats, cynomolgus monkeys).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store frozen at -80°C until analysis.
-
Quantify the concentrations of:
-
Total antibody: Using a ligand-binding assay (LBA) such as ELISA.
-
Antibody-conjugated payload (e.g., acMMAE): Using a specific LBA or by LC-MS/MS analysis of the released payload after a chemical or enzymatic cleavage step.[15]
-
Unconjugated (free) payload: Using a sensitive LC-MS/MS method on plasma extracts.
-
-
Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½) using non-compartmental analysis.
Cathepsin B Cleavage Assay
Objective: To confirm that the Val-Cit linker can be efficiently cleaved by its target lysosomal enzyme.
Methodology:
-
Activate recombinant human Cathepsin B by incubating with an activation buffer containing DTT.
-
In a microcentrifuge tube, combine the ADC solution with an assay buffer (pH 5.0-6.0).
-
Initiate the cleavage reaction by adding the activated Cathepsin B.
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction with a protease inhibitor or by adding acid.
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.
Mandatory Visualizations
Signaling Pathway of Dolastatin 10
Dolastatin 10 and its analogs, such as MMAE, are potent antimitotic agents that disrupt microtubule dynamics. Upon release inside a cancer cell, they bind to tubulin, inhibiting its polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Caption: Mechanism of action for a Dolastatin 10-based ADC.
Experimental Workflow for In Vitro Plasma Stability
The following diagram illustrates the workflow for assessing the stability of an ADC in plasma from different species.
Caption: Workflow for cross-species in vitro plasma stability assessment.
Logical Relationship of ADC Stability and Preclinical to Clinical Translation
The stability of an ADC in different preclinical models has a direct impact on the translatability of the efficacy and safety data to humans.
Caption: Impact of cross-species stability on clinical translation.
References
- 1. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gog.org [gog.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugate (ADC) Conjugation Technologies
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the method used to attach the cytotoxic payload to the monoclonal antibody (mAb). This guide provides an objective comparison of major ADC conjugation technologies, supported by experimental data, to aid researchers in selecting the optimal strategy for their drug development programs.
Overview of ADC Conjugation Technologies
The goal of ADC conjugation is to create a stable, effective, and homogeneous product. The choice of conjugation strategy impacts the drug-to-antibody ratio (DAR), stability, pharmacokinetics, and therapeutic index of the ADC.[1][2] The most common approaches involve conjugating drugs to the side chains of amino acids like cysteine or lysine (B10760008).[3][4] More recent developments have focused on site-specific conjugation methods to overcome the limitations of traditional, random conjugation techniques.[5][6]
Lysine Conjugation: This method targets the primary amines on the numerous surface-exposed lysine residues of an antibody. It is a relatively straightforward and cost-effective technique.[4] However, because there are many lysine residues, this stochastic approach results in a heterogeneous mixture of ADCs with varying DARs and conjugation sites.[1][3] This heterogeneity can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.[3]
Cysteine Conjugation: This technique typically involves the reduction of interchain disulfide bonds in the antibody hinge region, exposing free thiol groups for conjugation.[1] This approach offers more control over the conjugation sites and results in a more homogeneous ADC product with a more defined DAR, often with values of 0, 2, 4, 6, or 8.[1][2] However, the reduction of disulfide bonds can potentially impact the antibody's structure and stability.[1] The maleimide-thiol linkage, commonly used in this method, can also be susceptible to a reverse-Michael addition reaction, leading to premature drug release.[1]
Site-Specific Conjugation: To address the limitations of random conjugation, various site-specific technologies have been developed. These methods aim to produce a homogeneous ADC with a precise DAR and a defined conjugation site.[5][6] This is often achieved by engineering specific amino acids or sequences into the antibody that can be uniquely targeted for conjugation.[6] Site-specific conjugation can lead to improved stability, pharmacokinetics, and a wider therapeutic window.[7]
Comparative Performance Data
The following tables summarize quantitative data from studies directly comparing different ADC conjugation technologies. These studies typically utilize the same antibody and payload to isolate the impact of the conjugation method on performance.
| Parameter | Lysine Conjugation (Heterogeneous) | Cysteine Conjugation (Site-Specific) | Source |
| Drug-to-Antibody Ratio (DAR) | Broad distribution (e.g., 0-8), Average DAR ~3.5 | More defined distribution (e.g., DAR2, DAR4), Homogeneous | [4][8] |
| In Vitro Cytotoxicity (IC50) | Similar to site-specific conjugates | Similar to lysine conjugates | [8] |
| In Vivo Efficacy | Can be more efficacious on a molar payload basis in some models | Efficacy can be influenced by the specific conjugation site | [8] |
| Plasma Stability | Generally stable, but heterogeneity can impact clearance | Can be more stable, but linker chemistry is a critical factor | [9] |
| Manufacturing Complexity | Simpler and less costly | More complex and potentially more expensive due to engineering steps | [4] |
Note: The performance of an ADC is highly dependent on the specific antibody, payload, linker, and target antigen. The data above represents general trends observed in comparative studies.
Key Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of different ADC conjugation technologies.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of cysteine-linked ADCs by separating species based on their hydrophobicity, which increases with the number of conjugated drugs.[10][11]
Methodology:
-
System and Column: Use a biocompatible liquid chromatography system with a HIC column (e.g., Butyl-NPR).[11][12]
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[12][13]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[12][13]
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).[13]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = (Σ (Peak Area of each species * DAR of that species)) / (Σ (Peak Area of all species))
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of drug that remains conjugated to the antibody over time.[14][15]
Methodology:
-
Sample Preparation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.[14][15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).[15]
-
Analysis of Conjugated Antibody:
-
Analysis of Released Payload: Quantify the amount of free payload in the plasma at each time point, typically using LC-MS/MS.[17]
-
Data Analysis: Plot the percentage of conjugated ADC or the concentration of released payload over time to determine the stability profile.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
These colorimetric assays measure the metabolic activity of cells to determine their viability after treatment with an ADC.
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 72-120 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Solubilize the formazan product (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50).
In Vivo Efficacy Study in a Xenograft Model
Animal models are essential for evaluating the anti-tumor activity of an ADC in a living system.[18][19]
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID) for the engraftment of human tumor cells.[20][21]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells that express the target antigen into the flank of the mice.[21][22]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.[19]
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups.[21] Administer the ADC, control antibody, and vehicle control intravenously.
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.[19]
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology).
-
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).
Visualizing Key Pathways and Workflows
ADC Mechanism of Action
The following diagram illustrates the general mechanism by which an ADC targets and kills a cancer cell.
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
HER2 Signaling Pathway and ADC Intervention
This diagram shows a simplified HER2 signaling pathway and how an anti-HER2 ADC can intervene.[23][24]
Caption: Simplified HER2 signaling pathway and the inhibitory effect of an anti-HER2 ADC.
Experimental Workflow for ADC Comparative Study
This diagram outlines a typical workflow for a comparative study of different ADC conjugation technologies.
Caption: A typical experimental workflow for comparing different ADC conjugation technologies.
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. api-docs.rango.exchange [api-docs.rango.exchange]
- 4. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 5. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation [discovmed.com]
- 6. aboligo.com [aboligo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
- 12. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody–Drug Conjugates Using Mouse–Canine Chimeric Anti-Dog Podoplanin Antibody Exerts Antitumor Activity in a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Confirming the Mechanism of Action of a Novel Auristatin ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the mechanism of action of a novel auristatin-based antibody-drug conjugate (ADC) by comparing its performance against a well-established auristatin ADC, such as one utilizing the monomethyl auristatin E (MMAE) payload. This document outlines the key experimental assays, presents data in a comparative format, and includes detailed methodologies to support your research.
I. Established vs. Novel Auristatin ADCs: A Comparative Overview
The primary mechanism of action for auristatin-based ADCs involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Novel auristatin ADCs often aim to improve upon the therapeutic window of established agents by modifying the auristatin payload or the linker chemistry.[4][5][6] These modifications can lead to enhanced potency, improved hydrophilicity, and a better safety profile.[4][5][6]
| Parameter | Standard Auristatin ADC (e.g., MMAE-based) | Novel Auristatin ADC (Hypothetical Example) | Rationale for Comparison |
| Payload | Monomethyl Auristatin E (MMAE) | Hydrophilic glycoside-modified MMAE (MMAE-X) | To assess the impact of increased hydrophilicity on potency and bystander effect. |
| Linker | Valine-Citrulline (vc) cleavable linker | D-leucine-alanine-glutamate (dLAE) tripeptide cleavable linker | To evaluate selectivity of cleavage in tumor vs. non-tumor environments.[4] |
| Expected Advantage of Novel ADC | High potency, well-characterized. | Improved therapeutic window, reduced off-target toxicity, potentially higher tolerated dose.[4] | The goal is to maintain or enhance efficacy while improving safety. |
II. Experimental Data Summary
The following tables summarize hypothetical quantitative data from key experiments comparing a standard MMAE-based ADC with a novel auristatin ADC.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | Standard ADC (IC50, nM) | Novel ADC (IC50, nM) |
| Cell Line A | High | 0.5 | 0.4 |
| Cell Line B | Medium | 5.2 | 4.8 |
| Cell Line C | Low | 50 | 45 |
| Antigen-Negative | None | >1000 | >1000 |
Table 2: Bystander Killing Efficacy
| Co-culture Ratio (Antigen-Positive:Antigen-Negative) | Standard ADC (% Viability of Antigen-Negative Cells) | Novel ADC (% Viability of Antigen-Negative Cells) |
| 1:1 | 45% | 65% |
| 1:3 | 60% | 80% |
| 1:5 | 75% | 90% |
Lower viability indicates a stronger bystander effect.
Table 3: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Standard MMAE | 1 | 85% |
| Novel Auristatin (Payload) | 1 | 82% |
| Paclitaxel (Stabilizer Control) | 1 | -150% (Enhancement) |
| No Drug Control | - | 0% |
III. Experimental Workflows and Signaling Pathways
General ADC Mechanism of Action
The following diagram illustrates the established mechanism of action for an auristatin-based ADC.
Figure 1: General mechanism of action for an auristatin ADC.
Experimental Workflow: Comparative Cytotoxicity Assay
This workflow outlines the process for comparing the cytotoxic potential of the standard and novel ADCs.
Figure 2: Workflow for the in vitro cytotoxicity assay.
IV. Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the standard and novel ADCs. Remove the culture medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be sufficient for the payload to exert its effect, which for tubulin inhibitors is typically 72-96 hours.[7]
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8][9]
-
Solubilization and Measurement: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the ADC concentration and use a non-linear regression model to calculate the IC50 value.
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[8][9]
-
Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 1:5).
-
ADC Treatment: Treat the co-cultures with clinically relevant concentrations of the standard and novel ADCs.
-
Incubation: Incubate the plate for 96-120 hours.
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of the GFP-positive (antigen-negative) cell population. A decrease in the number of viable GFP-positive cells in the presence of the ADC indicates a bystander effect.
ADC Internalization Assay
This assay measures the rate and extent of ADC internalization into target cells.[10][11][12]
-
ADC Labeling: Label the standard and novel ADCs with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.[13]
-
Cell Treatment: Add the labeled ADCs to antigen-positive cells and incubate at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). As a control, incubate a set of cells at 4°C to prevent active internalization.
-
Analysis: Measure the fluorescence intensity of the cells using flow cytometry or a fluorescence microscope. An increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.
In Vitro Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the released auristatin payload on tubulin polymerization.[14][15][16]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization.
-
Compound Addition: Add the free payloads (standard auristatin and novel auristatin) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known tubulin stabilizer (e.g., paclitaxel) and destabilizer as controls.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.[15][16]
-
Data Analysis: Plot the absorbance against time. A reduction in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 12. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 13. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. abscience.com.tw [abscience.com.tw]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Benchmark of MC-Sq-Cit-PAB-Dolastatin10 Against Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibody-drug conjugate (ADC) payload, MC-Sq-Cit-PAB-Dolastatin10, against other prominent tubulin inhibitors. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of this potent anti-cancer agent.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a key target for cancer therapy. Tubulin inhibitors disrupt microtubule function, leading to cell cycle arrest and apoptosis. These agents are broadly classified based on their mechanism of action: microtubule-destabilizing agents (e.g., Vinca (B1221190) alkaloids, Dolastatin 10) and microtubule-stabilizing agents (e.g., Taxanes).
This compound is an ADC agent-linker conjugate.[1][2] Dolastatin 10, a potent antimitotic peptide isolated from the sea hare Dolabella auricularia, serves as the cytotoxic payload that inhibits tubulin polymerization.[3][4][5] The linker system, MC-Sq-Cit-PAB, is designed to be stable in circulation and release the active Dolastatin 10 payload within the target cancer cell.
Mechanism of Action
Tubulin inhibitors exert their cytotoxic effects by binding to specific sites on the tubulin protein, thereby interfering with the polymerization or depolymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and ultimately induces apoptosis.
This compound: As an ADC, this agent is targeted to cancer cells via a monoclonal antibody. Following internalization, the linker is cleaved, releasing Dolastatin 10. Dolastatin 10 is a potent inhibitor of tubulin polymerization.[6][7] It binds to the vinca domain on β-tubulin, leading to the disruption of microtubule formation and cell cycle arrest.[8][9][10]
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to the vinca domain on β-tubulin and inhibit microtubule polymerization, leading to the dissolution of the mitotic spindle.[8][11][12]
Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to the vinca alkaloids, taxanes bind to the inside of the microtubule, stabilizing it and preventing depolymerization.[13] This leads to the formation of abnormal microtubule bundles and mitotic arrest.
Colchicine (B1669291): Colchicine binds to a distinct site on β-tubulin, known as the colchicine-binding site, and inhibits microtubule polymerization.[14][15][16] Its clinical use as an anti-cancer agent is limited by its toxicity.
Eribulin: Eribulin, a synthetic analog of a marine natural product, has a unique mechanism. It inhibits microtubule growth but does not affect the shortening phase.[17][18][19][20] It binds to the vinca domain of tubulin.[21]
Maytansinoids (e.g., DM1, DM4): These agents, often used in ADCs, bind to the vinca domain of tubulin and inhibit microtubule assembly.[22][23][24]
Auristatins (e.g., MMAE, MMAF): These are synthetic analogs of dolastatin 10 and share a similar mechanism of inhibiting tubulin polymerization by binding to the vinca domain.[25][26][27]
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other tubulin inhibitors across various cancer cell lines.
| Compound/Class | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (as ADC1-2) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.385 | [23][28] |
| This compound (as ADC1-1) | IGROV-1 | Ovarian Cancer | 3.19 | [23][28] |
| This compound (as ADC1-1) | OVCAR-3x2.1 | Ovarian Cancer | 1.52 | [23][28] |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.5 | [9] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [29] |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [29] |
| Maytansine | L1210 | Murine Leukemia | 0.5 | [9] |
| Vinblastine | L1210 | Murine Leukemia | 20 | [9] |
| Paclitaxel | Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4 - 3.4 | [30] |
| Colchicine | Various Cancer Cell Lines | Various | Varies (µM range) | [31][32] |
Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Reference |
| Dolastatin 10 | 1.2 | [9] |
| Vinblastine | 1.5 | [9] |
| Maytansine | 3.5 | [9] |
| Colchicine | 0.88 - 2.68 | [4][31] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the IC50 value from the dose-response curve.[3][20]
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound
-
96-well black microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare serial dilutions of the test compound.
-
In a pre-warmed 96-well plate, add the test compounds.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the extent of tubulin polymerization.[32]
In Vivo Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Test compound formulation
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired schedule and route of administration.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[11][19]
Visualization of Pathways and Workflows
Caption: General mechanism of action for tubulin inhibitors.
Caption: Workflow for a typical in vitro cytotoxicity assay.
Caption: Logical relationship between different classes of tubulin inhibitors.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 化合物 this compound|T18315|TargetMol - ChemicalBook [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. abscience.com.tw [abscience.com.tw]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. This compound | ADC药物-连接子偶联物 | MCE [medchemexpress.cn]
- 23. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The intricate nature of Antibody-Drug Conjugates (ADCs), which combine a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, presents unique analytical challenges.[1][2] Robust and validated analytical methods are crucial throughout the development process to ensure product quality, efficacy, and safety.[1][3] This guide provides a comparative overview of the principal analytical techniques used for ADC characterization, complete with experimental protocols and performance data to aid in method selection and validation.
Critical Quality Attributes and Analytical Methods
The critical quality attributes (CQAs) of an ADC, such as the drug-to-antibody ratio (DAR), the presence of aggregates, and charge heterogeneity, must be closely monitored.[4][5] A suite of orthogonal analytical methods is typically employed to provide a comprehensive characterization of these complex biomolecules.[4][6] The most common techniques include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[2][6][7]
Comparison of Key Analytical Methods for ADC Characterization
The selection of an appropriate analytical method depends on the specific CQA being assessed and the physicochemical properties of the ADC.[4] The following tables summarize the performance of the most common chromatographic methods for two key CQAs: Drug-to-Antibody Ratio (DAR) and aggregation.
Table 1: Comparison of Methods for Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Principle | Key Performance Parameters | Advantages | Limitations |
| HIC-HPLC | Separation based on hydrophobicity under non-denaturing conditions.[3][8] | Precision (RSD): <0.282% for peak area.[3] DAR Correlation: Good correlation with orthogonal methods like MS.[9] | Preserves the native structure of the ADC, allowing for analysis of the intact molecule.[1][6] Good for cysteine-linked ADCs.[7][10] | Inherently a low-resolution technique.[11] May not be suitable for highly heterogeneous lysine-linked ADCs.[10] |
| RP-HPLC | Separation based on hydrophobicity under denaturing conditions.[8] | Precision (RSD): Comparable to HIC. DAR Correlation: Good correlation with spectrophotometric methods.[8] | High resolution.[11] Can be coupled with MS.[12] Suitable for analyzing reduced ADC fragments (light and heavy chains).[7][8] | Denaturing conditions can disrupt non-covalent interactions in some ADCs (e.g., cysteine-linked).[9][11] |
| Native MS | Mass determination of the intact ADC under non-denaturing conditions.[4][13] | DAR Correlation: Excellent agreement with HIC data.[9] | Provides direct mass information and DAR distribution.[13][14] Can analyze ADCs with non-covalent interactions.[4][9] | Potential for different ionization efficiencies for different DAR species, which may affect quantitation.[11] |
| Denaturing MS | Mass determination of ADC subunits (light and heavy chains) after reduction. | DAR Correlation: Good correlation with other methods. | High resolution and mass accuracy for individual chains. | Indirect measurement of the intact ADC's DAR. |
Table 2: Comparison of Methods for Aggregation Analysis
| Analytical Method | Principle | Key Performance Parameters | Advantages | Limitations | | :--- | :--- | :--- | :--- | | SEC-HPLC | Separation based on molecular size.[2][15] | Precision (RSD): Typically low RSD for retention time and peak area. | The standard method for quantifying aggregates and fragments.[2][16] Can be performed under native conditions. | Non-specific interactions between hydrophobic ADCs and the stationary phase can affect peak shape and resolution.[2][17] | | SEC-MALS | SEC coupled with multi-angle light scattering detection. | Provides absolute molecular weight determination. | Offers more comprehensive information on the size and distribution of aggregates compared to SEC with UV detection alone.[16] | More complex instrumentation and data analysis. | | SV-AUC | Sedimentation Velocity Analytical Ultracentrifugation. | Provides high-resolution information on aggregate size and shape. | Considered a gold-standard, reference method for aggregation analysis.[16][18] | Low throughput and requires specialized equipment and expertise.[16] |
Experimental Workflows and Method Validation
The following diagrams illustrate typical experimental workflows for ADC characterization and the logical relationship of orthogonal methods for confirming critical quality attributes.
Caption: General workflow for ADC characterization and validation. (Within 100 characters)
Caption: Orthogonal methods for confirming a critical quality attribute. (Within 100 characters)
Detailed Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results. The following are generalized protocols for the key analytical techniques discussed.
Protocol 1: HIC-HPLC for DAR and Drug-Load Distribution Analysis
This protocol outlines a generic method for determining the DAR and drug-load distribution of cysteine-linked ADCs.[1][6][7]
1. System and Materials:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol (B130326).
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
2. Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
3. Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the relative peak areas.
Protocol 2: SEC-HPLC for Aggregation Analysis
This protocol describes a general method for quantifying aggregates and fragments in ADC samples.[2][15]
1. System and Materials:
-
HPLC System: A biocompatible HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. For some ADCs, the addition of an organic modifier like acetonitrile (B52724) or isopropanol may be necessary to reduce non-specific interactions.[15]
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in the mobile phase.
2. Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Run Time: Typically 15-30 minutes.
3. Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Protocol 3: RP-HPLC for DAR Analysis of Reduced ADC
This protocol details a method for determining the DAR of an ADC by analyzing its reduced light and heavy chains.[7][8][19]
1. System and Materials:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for proteins (e.g., PLRP-S, ZORBAX RRHD 300SB-C8).[20][21]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Reducing Agent: Dithiothreitol (DTT).
-
Sample Preparation:
2. Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: UV at 280 nm and/or 252 nm (if the payload has absorbance at this wavelength).[11]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to separate the light and heavy chains and their drug-conjugated forms.
3. Data Analysis:
-
Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas and the number of drugs conjugated to each chain.[22]
Conclusion
The validation of analytical methods is a critical aspect of ADC development, ensuring the consistent quality and performance of these complex therapeutics. This guide provides a comparative framework for the most common analytical techniques, offering insights into their respective strengths and weaknesses. By employing a combination of orthogonal methods and adhering to rigorous validation protocols based on ICH guidelines, researchers and drug developers can confidently characterize their ADC candidates and advance them through the development pipeline.[23][24][25]
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. agilent.com [agilent.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 25. database.ich.org [database.ich.org]
Navigating Resistance: A Comparative Guide to Novel Therapies in Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle to achieving durable responses in cancer therapy. As tumors evolve to evade the effects of standard treatments, the need for novel therapeutic agents with superior efficacy in resistant settings becomes critical. This guide provides an objective comparison of the performance of next-generation therapies against established agents in clinically relevant, drug-resistant cancer models. The supporting experimental data, detailed methodologies, and visual pathway analyses are intended to inform preclinical research and guide the development of more effective oncology drugs.
Comparative Efficacy of PARP Inhibitors in BRCA-Mutant Ovarian Cancer
Poly(ADP-ribose) polymerase (PARP) inhibitors have transformed the treatment landscape for patients with BRCA-mutant ovarian cancer by exploiting the principle of synthetic lethality.[1] However, the efficacy of different PARP inhibitors can vary, and acquired resistance is a significant clinical challenge. The following data compares the in vitro efficacy of five PARP inhibitors in BRCA-mutant and BRCA-wildtype ovarian cancer cell lines.
Quantitative Data Summary: PARP Inhibitor Efficacy
| Cell Line | BRCA2 Status | Olaparib (B1684210) LC50 (µM) | Niraparib (B1663559) LC50 (µM) | Rucaparib (B1680265) LC50 (µM) | Talazoparib LC50 (µM) | Veliparib LC50 (µM) |
| PEO1 | Mutant | Responsive | Responsive | Not Responsive | 0.0729 | 47.59 |
| PEO4 | Wild-Type | Responsive | Responsive | Not Responsive | 0.0557 | 28.13 |
Data synthesized from a study comparing the efficacy of five PARP inhibitors in ovarian cancer cell line models.[2] LC50 (Lethal Concentration 50) represents the concentration of a drug that is required to kill 50% of the cells in a culture.
The data indicates that while PEO1 and PEO4 cells (a paired cell line from the same patient before and after acquiring BRCA2 mutation) show responsiveness to olaparib and niraparib, they are resistant to rucaparib and veliparib.[2] Notably, both cell lines were highly sensitive to talazoparib, suggesting its efficacy may be independent of BRCA2 status in this model.[2]
Another preclinical study comparing the PARP inhibitors niraparib and olaparib found that in tumor xenograft mouse models, niraparib demonstrated tumor exposure 3.3 times greater than its plasma exposure at a steady state.[3] In contrast, olaparib's tumor exposure was lower than its plasma levels.[3] This favorable pharmacokinetic profile for niraparib was consistent with its more potent tumor growth inhibition in BRCA-wildtype models.[3]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibitors block the repair of DNA single-strand breaks, leading to double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations).
Experimental Protocol: Cell Viability Assay
Objective: To determine the half-maximal lethal concentration (LC50) of various PARP inhibitors on ovarian cancer cell lines.
Methodology:
-
Cell Culture: PEO1 and PEO4 ovarian cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of each PARP inhibitor (olaparib, niraparib, rucaparib, talazoparib, and veliparib) was prepared. The culture medium was replaced with medium containing the various drug concentrations. Control wells received medium with the vehicle (DMSO).
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read using a plate reader. The data was normalized to the vehicle-treated control cells. LC50 values were calculated by fitting the dose-response curves to a non-linear regression model.
Comparative Efficacy of EGFR Inhibitors in Resistant Non-Small Cell Lung Cancer (NSCLC)
Osimertinib (B560133), a third-generation EGFR tyrosine kinase inhibitor (TKI), is a standard of care for EGFR-mutated NSCLC. However, resistance inevitably develops, often through the C797S mutation. This has prompted the development of fourth-generation EGFR TKIs.
Quantitative Data Summary: EGFR Inhibitor Efficacy in a Brain Metastasis Model
| Treatment Group | Tumor Volume Change |
| Osimertinib | Sustained tumor regression |
| Rociletinib (B611991) | No tumor regression |
Data from a preclinical study comparing the efficacy of EGFR-TKIs in an EGFRm PC9 mouse brain metastases model.[4]
In this head-to-head preclinical comparison, osimertinib demonstrated superior penetration of the blood-brain barrier and induced sustained tumor regression in a brain metastasis model, while rociletinib did not achieve tumor regression.[4] Furthermore, positron emission tomography (PET) imaging in cynomolgus monkeys showed significantly higher exposure of [11C]osimertinib in the brain compared to [11C]rociletinib and [11C]gefitinib.[4]
Experimental Workflow: Preclinical Evaluation of Novel EGFR Inhibitors
Caption: A standard workflow for the preclinical comparison of novel EGFR inhibitors, from initial in vitro screening to in vivo efficacy and CNS penetration studies.
Experimental Protocol: In Vivo Xenograft Model for Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of novel EGFR inhibitors in a drug-resistant NSCLC xenograft model.
Methodology:
-
Cell Line and Animal Model: An appropriate EGFR-mutant NSCLC cell line (e.g., PC9 with acquired resistance) is selected. Immunocompromised mice (e.g., nude or NSG mice) are used as hosts.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The novel EGFR inhibitor and a comparator drug (e.g., osimertinib) are administered to the respective treatment groups according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Volume and Body Weight Measurement: Tumor dimensions are measured with calipers at regular intervals (e.g., twice weekly), and tumor volume is calculated. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed differences in tumor growth.
Comparative Efficacy of Taxanes in Castration-Resistant Prostate Cancer (CRPC)
Taxanes like docetaxel (B913) have been a mainstay in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Cabazitaxel (B1684091), a next-generation taxane, was developed to overcome docetaxel resistance.
A preclinical study comparing cabazitaxel and docetaxel in prostate cancer models revealed that cabazitaxel exerts stronger cytostatic and cytotoxic effects, particularly in CRPC models.[5] Gene expression profiling indicated that cabazitaxel impacts distinct molecular pathways compared to docetaxel, which may explain its efficacy in docetaxel-refractory settings.[5] Interestingly, the study also found that tumors with loss of the retinoblastoma (RB) protein showed enhanced sensitivity to cabazitaxel, suggesting RB as a potential biomarker.[5]
Comparative Efficacy of Antibody-Drug Conjugates (ADCs) in HER2-Positive Breast Cancer
Antibody-drug conjugates represent a powerful class of targeted therapies. In HER2-positive breast cancer, resistance to existing ADCs like trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (B607063) (T-DXd) can occur.
A recent study evaluated the efficacy of a novel anti-HER2 ADC, disitamab vedotin (DV), in models of T-DM1 and T-DXd resistance.[6] In vitro, a multi-drug resistant HER2-positive breast cancer cell line (L-JIMT-1) that was resistant to both T-DM1 and T-DXd showed moderate sensitivity to DV.[6] In vivo, both DV and T-DXd were more effective than T-DM1 in inhibiting the growth of L-JIMT-1 lung metastases, with DV treatment resulting in the smallest tumor burden.[6] These findings highlight the potential of novel ADCs to overcome resistance to established therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel actions of next-generation taxanes benefit advanced stages of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
A Comparative Guide to Confirming the Homogeneity of Site-Specifically Conjugated ADCs
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of site-specifically conjugated Antibody-Drug Conjugates (ADCs) are intrinsically linked to their homogeneity. Precise control over the drug-to-antibody ratio (DAR) and the absence of impurities such as aggregates or fragments are critical quality attributes (CQAs) that demand rigorous analytical characterization. This guide provides an objective comparison of the primary analytical techniques used to confirm the homogeneity of site-specifically conjugated ADCs, supported by experimental data and detailed protocols.
Key Analytical Techniques for ADC Homogeneity Assessment
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive assessment of ADC homogeneity. The most widely adopted methods include chromatography, electrophoresis, and mass spectrometry.
Comparison of Primary Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Separation based on the hydrophobicity of the ADC. The addition of a cytotoxic drug increases the hydrophobicity of the antibody. | Drug-to-Antibody Ratio (DAR) distribution, presence of unconjugated antibody. | Analysis is performed under native, non-denaturing conditions, preserving the ADC's structure. It is considered a gold standard for DAR determination.[1][2] | Mobile phases often contain high salt concentrations, which are generally incompatible with mass spectrometry.[2] May have lower resolution for ADCs with low hydrophobicity.[3] |
| Reversed-Phase Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | Drug-to-antibody ratio (DAR) of reduced ADC subunits (light chain and heavy chain).[4] Can provide high resolution for less hydrophobic ADCs.[3] | High resolution.[3] Compatible with mass spectrometry.[3] | Denaturing conditions can lead to the dissociation of non-covalently linked chains in some ADCs.[] DAR values may differ from those obtained by other methods.[6] |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on the hydrodynamic volume of the molecules. | Detection and quantification of aggregates, monomers, and fragments.[7][8] | Robust and reliable method for assessing high molecular weight species (aggregates).[7] | Limited resolution for separating species with similar sizes. Can be affected by non-specific interactions between the ADC and the column stationary phase.[7] |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Separation of proteins based on their molecular weight under denaturing conditions. | Purity, presence of fragments and impurities. Can distinguish between different ADC species based on size. | High resolution and sensitivity. Requires minimal sample volume. | Denaturing conditions. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Precise molecular weight of the intact ADC and its subunits, direct assessment of DAR and heterogeneity.[9] | Provides a direct snapshot of ADC homogeneity without extensive data interpretation.[9] Can be coupled with other separation techniques like SEC or RP-HPLC.[2][10] | Ionization efficiency can vary for different DAR species, potentially affecting the accuracy of quantitative measurements.[6] |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the intricacies of each analytical technique. The following diagrams, generated using Graphviz, illustrate the typical workflows for ADC homogeneity analysis.
Caption: General workflow for ADC homogeneity analysis.
Caption: HIC-HPLC experimental workflow.
Caption: Native Mass Spectrometry workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution of a site-specifically conjugated ADC.
Materials:
-
HPLC System: Agilent 1200 HPLC system or equivalent.
-
Column: TSKgel Butyl-NPR, 2.5 µm, 4.6 mm × 10 cm (Tosoh Bioscience).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate, 25 mM sodium phosphate, pH 6.95.
-
Mobile Phase B: 75% (v/v) 25 mM sodium phosphate, pH 6.95, and 25% (v/v) isopropanol.
-
Sample: ADC at 1 mg/mL in a suitable buffer.
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10-20 µL of the ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Maintain 100% Mobile Phase B for 5 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A for 10 minutes before the next injection.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR by determining the relative peak area of each DAR species.[1]
Reversed-Phase Liquid Chromatography (RP-HPLC)
Objective: To determine the average DAR of a site-specifically conjugated ADC after reduction.
Materials:
-
HPLC System: UHPLC system with a UV detector.
-
Column: BioResolve RP mAb Polyphenyl, 2.7 µm, 2.1 mm × 150 mm (Waters).
-
Mobile Phase A: 0.1% difluoroacetic acid (DFA) in water.
-
Mobile Phase B: 0.1% DFA in acetonitrile.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Denaturant: Guanidine-HCl.
-
Sample: ADC at 2-3 mg/mL.
Protocol:
-
To reduce the ADC, dilute the sample to 0.5 mg/mL in 6.5 M guanidine-HCl and add TCEP to a final concentration of 25 mM.
-
Incubate the mixture at 50°C for 60 minutes.[11]
-
Equilibrate the RP-HPLC column with 20% Mobile Phase B at a flow rate of 0.2 mL/min and a column temperature of 60°C.
-
Inject 1 µg of the reduced ADC sample.
-
Apply a linear gradient from 20% to 45% Mobile Phase B over 50 minutes.[11]
-
Monitor the absorbance at 280 nm.
-
Identify the peaks corresponding to the light chain, heavy chain, and their drug-conjugated forms (often confirmed by mass spectrometry).
-
Calculate the weighted average DAR based on the peak areas of the different species.[]
Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify aggregates and fragments in a site-specifically conjugated ADC sample.
Materials:
-
HPLC System: Bio-inert LC system.
-
Column: AdvanceBio SEC 300Å, 2.7 µm, 7.8 × 300 mm (Agilent).
-
Mobile Phase: 150 mM sodium phosphate, pH 7.0.
-
Sample: ADC at 1 mg/mL.
Protocol:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the ADC sample.
-
Perform an isocratic elution for 15-20 minutes.
-
Monitor the absorbance at 280 nm.
-
Identify and quantify the peaks corresponding to aggregates (eluting earlier) and fragments (eluting later) relative to the main monomer peak.[7]
Native Mass Spectrometry (Native MS)
Objective: To determine the intact mass and DAR distribution of a site-specifically conjugated ADC.
Materials:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
LC System: UHPLC system for online buffer exchange.
-
Column (for desalting): Size exclusion chromatography column suitable for desalting.
-
Buffer: Ammonium acetate (B1210297) solution (e.g., 150 mM, pH 7.0).
-
Sample: ADC at approximately 1 mg/mL.
Protocol:
-
Perform online buffer exchange of the ADC sample into a volatile buffer like ammonium acetate using the SEC column.
-
Introduce the desalted sample directly into the mass spectrometer via electrospray ionization (ESI) under native conditions (gentle source conditions to preserve non-covalent interactions).
-
Acquire the mass spectrum over a relevant m/z range.
-
Deconvolute the resulting spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the various DAR species.
-
Determine the relative abundance of each species to calculate the average DAR.[9][10]
Conclusion
Confirming the homogeneity of site-specifically conjugated ADCs is a critical aspect of their development and quality control. No single analytical technique can provide a complete picture. A combination of orthogonal methods, including HIC-HPLC for native DAR distribution, RP-HPLC for subunit analysis, SEC-HPLC for aggregation, CE-SDS for purity, and native Mass Spectrometry for direct mass confirmation, is essential for a comprehensive characterization. The choice of methods and their specific protocols should be tailored to the specific characteristics of the ADC and the stage of development. By employing these robust analytical strategies, researchers and drug developers can ensure the quality, consistency, and ultimately, the safety and efficacy of these promising cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of MC-Sq-Cit-PAB-Dolastatin10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent compounds like MC-Sq-Cit-PAB-Dolastatin10, an antibody-drug conjugate (ADC) component, is a critical aspect of laboratory safety and regulatory compliance. Due to its cytotoxic nature, derived from the potent tubulin inhibitor dolastatin 10, this agent and all materials it contacts must be managed as hazardous waste. Adherence to stringent disposal protocols is essential to mitigate risks to personnel and the environment.
Antibody-drug conjugates are recognized as highly hazardous substances, often with occupational exposure limits (OELs) in the nanogram per cubic meter range. The dolastatin 10 payload, in particular, is a potent antimitotic agent. The Safety Data Sheet (SDS) for dolastatin 10 indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, all waste generated from its use must be treated with extreme caution.
Core Principles of Cytotoxic Waste Management
The disposal of this compound falls under the category of cytotoxic waste management. Key principles include:
-
Segregation at Source: All waste contaminated with this compound must be separated from other laboratory waste streams at the point of generation[2][3][4].
-
Designated Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste[2][5][6]. These are often color-coded, with purple or red being common for this waste stream[2][3][4].
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, a lab coat or gown, and eye protection, must be worn when handling the compound and its waste[1][5]. Contaminated PPE is also disposed of as cytotoxic waste[5].
-
Final Disposal: The standard and required method for the ultimate disposal of cytotoxic waste is high-temperature incineration[2][7][8]. Chemical neutralization may be an option in some jurisdictions if incineration is unavailable, but specific agents for dolastatin 10 are not readily documented[2].
Step-by-Step Disposal Procedures for this compound
The following procedures provide a framework for the safe disposal of waste contaminated with this compound. Always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste, such as unused compound, contaminated lab consumables (e.g., pipette tips, microfuge tubes, absorbent pads), and personal protective equipment (PPE), into a designated, clearly labeled, leak-proof cytotoxic waste container[5][9].
-
This container should be lined with a heavy-duty plastic bag (e.g., a purple or red bag)[4][6].
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and shatter-proof container.
-
The container must be clearly labeled as "Cytotoxic Waste" and include the chemical name. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Sharps Waste:
2. Decontamination of Work Surfaces and Equipment:
-
Following any work with this compound, thoroughly decontaminate all surfaces and non-disposable equipment.
-
The Safety Data Sheet for dolastatin 10 suggests scrubbing surfaces with alcohol[1]. The effectiveness of this for complete deactivation should be confirmed with your institution's safety office.
-
All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as cytotoxic solid waste[5].
3. Labeling and Storage:
-
Ensure all waste containers are securely sealed and clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste"[5][6].
-
Store the sealed waste containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal service.
4. Final Disposal:
-
The disposal of cytotoxic waste must be handled by a certified hazardous waste management company.
-
The primary method of disposal is high-temperature incineration to ensure the complete destruction of the cytotoxic compound[7][8].
Quantitative Safety and Handling Data
For potent compounds like this compound, understanding and adhering to established safety thresholds is paramount.
| Parameter | Guideline/Value | Source/Comment |
| Personal Protective Equipment (PPE) | Minimum: Disposable gloves, gown/lab coat, eye protection. | [5] |
| Waste Container Labeling | Universal cytotoxic symbol, "Cytotoxic Waste". | [5][6] |
| Waste Container Color-Coding | Often purple or red, check local regulations. | [2][3][4] |
| Final Disposal Method | High-temperature incineration. | [2][7][8] |
Experimental Protocols
While specific chemical inactivation protocols for this compound are not detailed in the available literature, a general surface decontamination protocol can be established based on the dolastatin 10 SDS:
Protocol for Surface Decontamination:
-
Preparation: Don appropriate PPE (gloves, lab coat, eye protection). Prepare a solution of 70% ethanol (B145695) or another institutionally approved decontaminating agent.
-
Initial Cleaning: Use absorbent pads to wipe down the contaminated surfaces, working from the cleanest to the most contaminated areas. Dispose of these pads immediately into the cytotoxic solid waste container.
-
Decontamination: Liberally apply the decontamination solution to the surfaces and allow for the recommended contact time as specified by your institution's protocols.
-
Final Wipe: Thoroughly wipe the surfaces again with fresh absorbent pads.
-
Disposal: Dispose of all used cleaning materials as cytotoxic solid waste.
-
PPE Removal: Remove and dispose of gloves and any other contaminated PPE in the cytotoxic waste container. Wash hands thoroughly.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. UBC [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. youtube.com [youtube.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. acewaste.com.au [acewaste.com.au]
Safeguarding Researchers: Essential Protocols for Handling MC-Sq-Cit-PAB-Dolastatin10
For Immediate Implementation: This document outlines critical safety and logistical procedures for researchers, scientists, and drug development professionals handling the potent antibody-drug conjugate (ADC) payload, MC-Sq-Cit-PAB-Dolastatin10. Adherence to these guidelines is mandatory to ensure personnel safety and mitigate contamination risks.
This compound is a highly potent cytotoxic agent designed for targeted cancer therapy.[1][2] Its active component, Dolastatin 10, is a powerful antimitotic peptide that inhibits tubulin polymerization.[3][4] The extreme cytotoxicity of this compound necessitates stringent handling protocols, specialized personal protective equipment (PPE), and dedicated disposal methods.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE.[5] Personnel must be trained in the proper selection and use of this equipment.[6]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-grade nitrile gloves | Prevents skin contact and absorption. The outer pair should be changed regularly and immediately if contaminated.[6] |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from splashes and aerosol exposure.[7] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and aerosols.[6][7] |
| Respiratory Protection | A fit-tested N95 respirator or higher | Minimizes the risk of inhaling aerosolized particles, especially during powder handling.[7] |
| Additional Protection | Disposable shoe covers and head cover | Prevents the spread of contamination outside of the designated handling area.[6] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, particularly when in powdered form, must be conducted within a certified biological safety cabinet (BSC) or a containment isolator (glove box) to minimize exposure risk.[6]
-
Preparation of the Work Area :
-
Designate a specific area for handling the compound.
-
Cover the work surface with a disposable, absorbent, plastic-backed pad.[6] This pad should be discarded as cytotoxic waste after each procedure or in the event of a spill.[6]
-
Ensure a cytotoxic waste container is readily accessible within the containment area.[6]
-
-
Donning PPE :
-
Follow a strict donning procedure in an anteroom or designated clean area before entering the handling zone.
-
The order should be: shoe covers, head cover, inner gloves, gown, outer gloves, and finally, eye and respiratory protection.
-
-
Compound Handling :
-
Weighing and Reconstitution : These procedures should be performed in a containment isolator under negative pressure to prevent airborne particle dissemination. If an isolator is unavailable, a Class II BSC can be used with extreme caution.
-
Liquid Transfers : Use closed systems and luer-lock syringes to prevent leaks and aerosol generation.
-
Avoid activities that may generate aerosols, such as forceful pipetting or vortexing open containers.
-
-
Doffing PPE :
-
Remove PPE in a designated area, proceeding from most to least contaminated.
-
The typical order is: outer gloves, gown, shoe covers, head cover, eye protection, respirator, and finally, inner gloves.
-
Dispose of all single-use PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to strict protocols to prevent environmental contamination and accidental exposure.
| Waste Type | Container | Disposal Method |
| Sharps (needles, scalpels) | Puncture-resistant, rigid container with a purple lid | High-temperature incineration.[8] |
| Non-Sharps Solids (gloves, gowns, pads) | Leak-proof, tear-resistant plastic bags (minimum 2mm thick), color-coded purple or yellow with a cytotoxic warning label.[8][9] | High-temperature incineration.[10][11] |
| Liquids | Sealed, leak-proof containers clearly labeled as cytotoxic waste | High-temperature incineration.[10][11] |
All cytotoxic waste must be segregated from regular laboratory trash.[9] Waste containers should be clearly labeled with the cytotoxic hazard symbol.[9] The final disposal method for all cytotoxic waste is high-temperature incineration.[10][11]
Emergency Spill Protocol
In the event of a spill, immediate and decisive action is required to contain the contamination and protect personnel.
Caption: Workflow for responding to a cytotoxic spill.
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting the powdered form of the compound for experimental use.
-
Preparation :
-
Verify all necessary materials are within the BSC or containment isolator, including the lyophilized compound vial, sterile solvent (e.g., DMSO), sterile luer-lock syringes and needles, and a sterile, sealed receiving vial.
-
Calculate the required volume of solvent to achieve the desired stock concentration.
-
-
Procedure :
-
Slowly inject the calculated volume of solvent into the vial containing the lyophilized powder, directing the stream onto the inner wall of the vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the contents completely. Do not shake or vortex.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Using a new sterile syringe, withdraw the reconstituted solution and transfer it to the labeled receiving vial.
-
-
Post-Procedure :
-
Wipe down the exterior of the receiving vial with a suitable deactivating agent (e.g., 70% ethanol) before removing it from the containment area.
-
Dispose of all used supplies, including the empty stock vial, syringes, and needles, in the appropriate cytotoxic waste containers.
-
Caption: Step-by-step workflow for compound reconstitution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 化合物 this compound|T18315|TargetMol - ChemicalBook [m.chemicalbook.com]
- 3. Dolastatin 10 | Microtubule Associated | TargetMol [targetmol.com]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ipservices.care [ipservices.care]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. danielshealth.ca [danielshealth.ca]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
